molecular formula C9H7ClN2O3S B157340 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride CAS No. 10185-62-3

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

Cat. No.: B157340
CAS No.: 10185-62-3
M. Wt: 258.68 g/mol
InChI Key: YPMVPGZXUILSPT-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride is a useful research compound. Its molecular formula is C9H7ClN2O3S and its molecular weight is 258.68 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3S/c1-6-11-9(12-15-6)7-3-2-4-8(5-7)16(10,13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMVPGZXUILSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594506
Record name 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10185-62-3
Record name 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for this compound, a key intermediate in medicinal chemistry. Due to the limited availability of a direct, published synthetic protocol, this document provides a well-reasoned, two-step synthetic route commencing from the commercially available starting material, 3-cyanobenzenesulfonyl chloride. The proposed synthesis involves the formation of an N-hydroxy-3-(chlorosulfonyl)benzamidine intermediate, followed by cyclization with acetic anhydride to yield the target compound. This guide includes detailed, plausible experimental protocols, a summary of quantitative data from analogous reactions, and visualizations of the chemical pathway and experimental workflow to aid researchers in the practical synthesis of this valuable compound.

Introduction

The 1,2,4-oxadiazole moiety is a significant heterocycle in medicinal chemistry, often employed as a bioisosteric replacement for ester and amide functionalities. Its incorporation into drug candidates can enhance metabolic stability, improve pharmacokinetic properties, and provide a rigid scaffold for interacting with biological targets. The title compound, this compound, serves as a crucial building block for the synthesis of various biologically active molecules, particularly sulfonamide derivatives. This guide provides a comprehensive overview of a feasible synthetic approach, designed to be a practical resource for researchers in drug discovery and development.

Proposed Synthetic Pathway

The can be logically approached in two primary stages, starting from 3-cyanobenzenesulfonyl chloride:

  • Step 1: Synthesis of N'-hydroxy-3-(chlorosulfonyl)benzimidamide. This step involves the reaction of the nitrile group of 3-cyanobenzenesulfonyl chloride with hydroxylamine.

  • Step 2: Cyclization to form the 1,2,4-oxadiazole ring. The intermediate amidoxime is then reacted with an acetylating agent, such as acetic anhydride, to form the 5-methyl-1,2,4-oxadiazole ring through cyclocondensation.

The overall reaction scheme is presented below:

Synthetic Pathway cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Oxadiazole Formation 3-Cyanobenzenesulfonyl chloride 3-Cyanobenzenesulfonyl chloride Intermediate N'-hydroxy-3-(chlorosulfonyl)benzimidamide 3-Cyanobenzenesulfonyl chloride->Intermediate NH2OH·HCl, Base Target This compound Intermediate->Target Acetic Anhydride, Heat

Figure 1: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for the proposed synthetic route. These are based on established methodologies for the formation of 1,2,4-oxadiazoles from nitriles.

Step 1: Synthesis of N'-hydroxy-3-(chlorosulfonyl)benzimidamide

Materials:

  • 3-Cyanobenzenesulfonyl chloride

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Ethanol or Methanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-cyanobenzenesulfonyl chloride (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.2 eq) or triethylamine (1.2 eq) in a minimal amount of water and add it to the ethanolic solution of the starting material.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N'-hydroxy-3-(chlorosulfonyl)benzimidamide.

Step 2: Synthesis of this compound

Materials:

  • N'-hydroxy-3-(chlorosulfonyl)benzimidamide

  • Acetic anhydride

  • Pyridine (optional, as a catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask containing N'-hydroxy-3-(chlorosulfonyl)benzimidamide (1.0 eq), add an excess of acetic anhydride (3-5 eq).

  • A catalytic amount of pyridine can be added to facilitate the reaction.

  • Heat the mixture to 100-120 °C and stir for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess acetic anhydride.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data

Reaction StepReactantsReagents & ConditionsTypical Yield (%)Reference
Amidoxime FormationAryl NitrileNH₂OH·HCl, NaHCO₃, EtOH, Reflux70-90%General Organic Chemistry Principles
Oxadiazole FormationAmidoxime, Acetic AnhydrideHeat (100-140 °C)60-85%[1][2]
Oxadiazole FormationAmidoxime, Acyl ChloridePyridine, Room Temp.50-80%[3]

Visualizations

Chemical Reaction Pathway

G start 3-Cyanobenzenesulfonyl chloride step1 Reaction with Hydroxylamine start->step1 intermediate N'-hydroxy-3-(chlorosulfonyl) benzimidamide step1->intermediate step2 Cyclization with Acetic Anhydride intermediate->step2 end 3-(5-methyl-1,2,4-oxadiazol-3-yl) benzenesulfonyl chloride step2->end G cluster_step1 Step 1: Amidoxime Formation cluster_step2 Step 2: Oxadiazole Formation s1_start Dissolve 3-cyanobenzenesulfonyl chloride in Ethanol s1_reagents Add Hydroxylamine and Base s1_start->s1_reagents s1_reflux Reflux Reaction Mixture s1_reagents->s1_reflux s1_workup Cool, Isolate, and Purify s1_reflux->s1_workup s1_product N'-hydroxy-3-(chlorosulfonyl) benzimidamide s1_workup->s1_product s2_start Combine Amidoxime and Acetic Anhydride s1_product->s2_start s2_heat Heat Reaction Mixture s2_start->s2_heat s2_quench Quench with Ice s2_heat->s2_quench s2_extract Solvent Extraction s2_quench->s2_extract s2_purify Column Chromatography s2_extract->s2_purify s2_product Final Product s2_purify->s2_product

References

An In-depth Technical Guide to 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of the research chemical 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, chemical synthesis, and drug development.

Chemical Identity and Physical Properties

This compound is a sulfonyl chloride derivative featuring a substituted oxadiazole ring system. This unique structural combination makes it a compound of interest for further chemical exploration and as a potential building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 10185-62-3[1]
Molecular Formula C9H7ClN2O3S[1]
Molecular Weight 258.68 g/mol [1]
Physical Form Solid
Boiling Point 426.2 °C at 760 mmHg (for the 1,3,4-oxadiazol isomer)
Melting Point 56 °C (for the 1,3,4-oxadiazol isomer)

Solubility: While specific solubility data for this compound is not detailed in the literature, sulfonyl chlorides, in general, are known to be soluble in a variety of organic solvents and insoluble in cold water.[2]

Spectral Data

Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound are not widely published. Researchers working with this compound would need to perform their own spectral analysis for structural confirmation and purity assessment.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from general methods for the preparation of sulfonyl chlorides and oxadiazoles. A potential synthetic pathway is outlined below.

Proposed Synthetic Workflow

The synthesis could potentially proceed through the formation of the oxadiazole ring followed by chlorosulfonation of the benzene ring.

G cluster_synthesis Proposed Synthesis Workflow A 3-Cyanobenzonitrile C 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile A->C Reaction B Acetamide oxime B->C D 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonic acid C->D Sulfonation E This compound D->E Chlorination

Caption: A potential synthetic route to the target compound.

General Experimental Considerations for Sulfonyl Chloride Synthesis

The final chlorination step to form the sulfonyl chloride can often be achieved using standard reagents such as chlorosulfonic acid or a combination of a sulfonic acid precursor with reagents like phosphorus pentachloride or thionyl chloride.[3][4] These reactions are typically performed under anhydrous conditions and may require heating.[3] Purification is often achieved by distillation under reduced pressure or crystallization.[3]

Reactivity and Potential Applications

Sulfonyl chlorides are versatile electrophilic reagents in organic synthesis. The primary reactivity of this compound is expected to be centered at the sulfonyl chloride group.

Reactions with Nucleophiles

This compound will readily react with various nucleophiles, such as amines and alcohols, to form the corresponding sulfonamides and sulfonate esters, respectively. These reactions are fundamental in medicinal chemistry for the synthesis of biologically active molecules.

G cluster_reactivity General Reactivity of Sulfonyl Chlorides A 3-(5-methyl-1,2,4-oxadiazol-3-yl) benzenesulfonyl chloride C Sulfonamide A->C Reaction E Sulfonate Ester A->E Reaction B Amine (R-NH2) B->C D Alcohol (R-OH) D->E

Caption: Typical reactions of the title compound with nucleophiles.

Potential Biological Significance

While no specific biological activities for this compound have been reported, the oxadiazole and sulfonamide moieties are present in numerous biologically active compounds. Therefore, this molecule could serve as a valuable scaffold for the development of novel therapeutic agents.

Safety and Handling

This compound is classified as a corrosive substance. It is expected to cause severe skin burns and eye damage.[5] The compound is also moisture-sensitive and may react violently with water, liberating toxic gas.[5]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Handle under an inert atmosphere if possible.

  • Store in a tightly sealed container in a cool, dry place away from moisture.

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a chemical compound with potential for use in synthetic and medicinal chemistry. While comprehensive data on its physicochemical properties and a detailed synthesis protocol are not yet widely available, its structural motifs suggest it could be a valuable building block for the creation of novel molecules. Due to its corrosive and reactive nature, strict adherence to safety protocols is essential when handling this compound. Further research is warranted to fully characterize this molecule and explore its potential applications.

References

In-Depth Technical Guide: Structure Elucidation of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride, a key intermediate in medicinal chemistry and drug discovery programs. This document details the analytical methodologies and data interpretation required to confirm the chemical identity and purity of this compound.

Compound Identification

Chemical Name: this compound CAS Number: 10185-62-3[1][2] Molecular Formula: C₉H₇ClN₂O₃S[2] Molecular Weight: 258.68 g/mol [1]

Structural Representation:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties is presented in the table below. This data is crucial for handling, storage, and designing synthetic transformations.

PropertyValueReference
Physical FormSolid[1]
Boiling Point67-69 °C[1]
Storage TemperatureAmbient[1]

Synthesis Pathway

A plausible synthetic route is the conversion of a corresponding aniline derivative via a diazotization reaction followed by a sulfonyl chloride formation. This is a common method for introducing a sulfonyl chloride group onto an aromatic ring. The 5-methyl-1,2,4-oxadiazole moiety would be constructed from a nitrile precursor.

G cluster_0 Pathway A: Sulfonylation First cluster_1 Pathway B: Oxadiazole Formation First A 3-Aminobenzonitrile B 3-Cyanobenzenediazonium salt A->B Diazotization D N'-Hydroxy-3-cyanobenzenecarboximidamide A->D NH₂OH C 3-Cyanobenzenesulfonyl chloride B->C SO₂ / CuCl₂ E 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile D->E Acetic Anhydride F 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline E->F Reduction G 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenediazonium salt F->G Diazotization H This compound G->H SO₂ / CuCl₂

Caption: Plausible synthetic pathways to the target compound.

Structure Elucidation Data (Hypothetical)

As specific experimental data is not publicly available, this section provides a hypothetical but representative dataset for the structure elucidation of this compound. These expected values are based on the analysis of similar structures and are intended to guide researchers in their analytical work.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4s1HAr-H (proton between the two substituents)
~8.2d1HAr-H
~8.0d1HAr-H
~7.8t1HAr-H
2.7s3H-CH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~170C=N (oxadiazole)
~165C-O (oxadiazole)
~145C-SO₂Cl
~135C-Ar (quaternary)
~133CH-Ar
~131CH-Ar
~129CH-Ar
~127CH-Ar
~12-CH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorptions corresponding to the sulfonyl chloride and oxadiazole functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~1610MediumC=N stretching (oxadiazole)
~1380StrongAsymmetric SO₂ stretching
~1180StrongSymmetric SO₂ stretching
~800StrongC-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns useful for structural confirmation.

m/zInterpretation
258/260[M]⁺, isotopic pattern for one chlorine atom
193[M - SO₂Cl]⁺
116[C₇H₄N₂O]⁺

Experimental Protocols (General)

The following are generalized experimental protocols that would be suitable for the synthesis and characterization of the title compound.

General Synthesis of a Substituted Benzenesulfonyl Chloride via Diazotization
  • Diazotization: The corresponding aniline derivative is dissolved in a suitable acidic solution (e.g., HCl/H₂O) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature.

  • Sulfonylation: The cold diazonium salt solution is added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a copper(I) chloride catalyst. The reaction is typically stirred at or below room temperature until nitrogen evolution ceases.

  • Work-up: The reaction mixture is poured into ice-water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

General Procedure for 1,2,4-Oxadiazole Formation
  • Amidoxime Formation: A nitrile is reacted with hydroxylamine in the presence of a base (e.g., sodium bicarbonate or potassium carbonate) in a suitable solvent like ethanol or methanol.

  • Cyclization: The resulting amidoxime is then cyclized with an appropriate acylating agent (e.g., acetic anhydride for a 5-methyl-1,2,4-oxadiazole) at elevated temperatures.

  • Work-up and Purification: The reaction mixture is cooled and poured into water. The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the complete structure elucidation and confirmation of this compound.

G A Proposed Synthesis B Crude Product Isolation A->B C Purification (Recrystallization/Chromatography) B->C D Purity Assessment (e.g., HPLC, LC-MS) C->D E Structure Confirmation D->E F ¹H NMR E->F G ¹³C NMR E->G H IR Spectroscopy E->H I Mass Spectrometry E->I J Final Characterized Compound F->J G->J H->J I->J

Caption: Workflow for synthesis, purification, and structural confirmation.

Conclusion

References

An In-depth Technical Guide to 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl Chloride: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride is a commercially available research chemical that belongs to a class of heterocyclic compounds with significant interest in medicinal chemistry. While detailed experimental data and biological studies on this specific molecule are not extensively available in peer-reviewed literature, its constituent parts—the 1,2,4-oxadiazole ring and the benzenesulfonyl chloride moiety—are well-established pharmacophores. This technical guide provides a comprehensive overview of the available information on this compound, plausible synthetic routes, and the broader context of its potential applications in drug discovery based on the known biological activities of structurally related molecules.

Chemical Identity and Physicochemical Properties

This compound is a solid, off-white to white substance.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 10185-62-3[2]
Molecular Formula C₉H₇ClN₂O₃S[1]
Molecular Weight 258.68 g/mol
Physical Form Solid[1]
Boiling Point 67-69 °C
IUPAC Name This compound
InChI Key YPMVPGZXUILSPT-UHFFFAOYSA-N

Potential Synthesis and Reactivity

General Synthetic Approach

The synthesis would likely involve a multi-step process, starting from a commercially available substituted benzene derivative. A common method for the formation of 1,2,4-oxadiazoles involves the cyclization of an O-acylated amidoxime. The benzenesulfonyl chloride moiety can be introduced via chlorosulfonation of the aromatic ring.

A potential, though unverified, synthetic workflow is presented below. Researchers should note that optimization of reaction conditions would be necessary.

Synthetic Workflow Potential Synthetic Workflow for this compound A 3-Cyanobenzoic acid B 3-Cyanobenzamide A->B 1. SOCl2 2. NH4OH C 3-Cyanobenzenesulfonyl chloride B->C Chlorosulfonation (ClSO3H) D N'-Hydroxy-3-cyanobenzenecarboximidamide (Amidoxime) C->D Hydroxylamine (NH2OH) E O-Acetyl-N'-hydroxy-3-cyanobenzenecarboximidamide D->E Acetylation (e.g., Acetic Anhydride) F 3-(3-Cyanophenyl)-5-methyl-1,2,4-oxadiazole E->F Cyclization (Heat) G 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonic acid F->G Hydrolysis H This compound (Target) G->H Chlorination (e.g., SOCl2, PCl5)

Caption: A plausible, unverified synthetic pathway.

Key Reactions and Reactivity

The benzenesulfonyl chloride group is a reactive functional group that readily undergoes nucleophilic substitution. It can react with amines to form sulfonamides, with alcohols to form sulfonate esters, and with water to hydrolyze to the corresponding sulfonic acid. This reactivity makes it a valuable intermediate for creating a diverse library of compounds for biological screening.

Biological Context and Drug Development Potential

The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[3] Benzenesulfonamides are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities. The combination of these two pharmacophores in this compound suggests its potential as a scaffold for the development of novel therapeutics.

Known Activities of Related Compounds

Derivatives of 1,2,4-oxadiazole and benzenesulfonamide have been investigated for a multitude of therapeutic applications, including:

  • Anticancer Agents: Many compounds incorporating these moieties have shown potent anticancer activity.[3]

  • Enzyme Inhibitors: This class of compounds has been explored as inhibitors for various enzymes, including kinases, proteases, and carbonic anhydrases. For instance, related sulfonamides are known to be effective carbonic anhydrase inhibitors.

  • Antimicrobial Agents: The structural motifs are present in a number of antibacterial and antifungal compounds.

  • Antiviral Activity: Recent studies have explored 1,2,4-oxadiazole derivatives as potential antiviral agents.[4]

Hypothetical Drug Discovery Workflow

Given its chemical structure, this compound can be utilized as a starting material in a drug discovery campaign. A generalized workflow for such a project is outlined below.

Drug_Discovery_Workflow Generalized Drug Discovery Workflow A Synthesis of Compound Library (from this compound) B High-Throughput Screening (HTS) (e.g., enzyme inhibition, cell viability) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship studies) C->D E In Vitro ADME/Tox Profiling D->E F In Vivo Efficacy Studies E->F G Preclinical Development F->G Kinase_Inhibition_Pathway Generic Kinase Inhibition Signaling Pathway cluster_0 Normal Signaling cluster_1 Inhibited Signaling A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Kinase B->C D Substrate Protein C->D ATP -> ADP E Phosphorylated Substrate D->E F Cellular Response (e.g., proliferation, survival) E->F G 1,2,4-Oxadiazole Benzenesulfonamide Derivative I Inhibition G->I H Downstream Kinase J No Phosphorylation H->J ATP  X  ADP I->H K Blocked Cellular Response J->K

References

In-depth Technical Guide: 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a technical overview of the available scientific information regarding the mechanism of action of the compound 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride (CAS Number: 10185-62-3). Following a comprehensive review of publicly accessible scientific literature and patent databases, it has been determined that there is no specific information available on the mechanism of action, biological targets, or quantitative biological activity data for this particular compound.

The compound is commercially available as a research chemical. However, published studies detailing its biological effects, signaling pathway interactions, or therapeutic potential are currently absent from the scientific record. This guide will summarize the limited available information on structurally related compounds to provide a broader context for researchers interested in this chemical scaffold. It is crucial to note that the biological activities of these related compounds cannot be directly extrapolated to this compound.

Compound Profile: this compound

This section presents the basic chemical information for the subject compound.

Chemical Structure

G A Compound Acquisition and QC (Purity, Identity) B High-Throughput Phenotypic Screening (e.g., Cell Viability in Cancer Lines) A->B C Target Identification Studies (e.g., Affinity Chromatography, Proteomics) B->C Identify 'Hits' D Biochemical/Enzymatic Assays (Validate Target Engagement, IC50) C->D E Cell-Based Pathway Analysis (e.g., Western Blot, Reporter Assays) D->E F In Vivo Model Validation (Efficacy and PK/PD Studies) E->F

An In-depth Technical Guide on the Spectral Data of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral data for the compound 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and spectral data of analogous structures. Furthermore, this guide outlines detailed experimental protocols for the synthesis of the title compound and the acquisition of its spectral data, offering a comprehensive resource for researchers working with this and related molecules.

Predicted Spectral Data

The following sections detail the predicted spectral characteristics of this compound. These predictions are derived from the analysis of its chemical structure, including the substituted benzene ring, the 1,2,4-oxadiazole heterocycle, and the sulfonyl chloride functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.4 - 8.6Singlet (or Triplet, J ≈ 1.8 Hz)1HAromatic H, position 2
~8.2 - 8.4Doublet of Triplets1HAromatic H, position 4 or 6
~8.0 - 8.2Doublet of Triplets1HAromatic H, position 6 or 4
~7.7 - 7.9Triplet1HAromatic H, position 5
~2.7Singlet3HMethyl (-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~175 - 178C=N of oxadiazole
~168 - 171C-O of oxadiazole
~145 - 148Aromatic C-SO₂Cl
~135 - 138Aromatic C-oxadiazole
~133 - 135Aromatic CH
~131 - 133Aromatic CH
~129 - 131Aromatic CH
~127 - 129Aromatic CH
~11 - 13Methyl (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands are summarized below.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3100 - 3000Aromatic C-HStretching
1600 - 1585, 1475 - 1425Aromatic C=CStretching
1580 - 1550C=N (Oxadiazole)Stretching
1380 - 1360S=OAsymmetric Stretching
1190 - 1170S=OSymmetric Stretching
1100 - 1000C-O (Oxadiazole)Stretching
800 - 600S-ClStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

m/zIonNotes
258/260[M]⁺Molecular ion peak, showing isotopic pattern for Chlorine (³⁵Cl/³⁷Cl)
223[M - Cl]⁺Loss of Chlorine radical
194[M - SO₂]⁺Loss of sulfur dioxide
159[M - SO₂Cl]⁺Loss of sulfonyl chloride group
103[C₇H₃O]⁺Fragment of the benzenoyl moiety
83[C₄H₅N₂O]⁺Fragment of the methyl-oxadiazole ring
42[C₂H₂N]⁺Fragment from the oxadiazole ring

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectral analysis of this compound.

Synthesis Workflow

A plausible synthetic route involves the conversion of 3-cyanobenzoic acid to an amidoxime, followed by cyclization with acetic anhydride to form the methyl-oxadiazole ring. The subsequent step is chlorosulfonylation of the aromatic ring.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start 3-Cyanobenzoic Acid amidoxime 3-(N'-hydroxycarbamimidoyl)benzoic acid start->amidoxime Hydroxylamine oxadiazole 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid amidoxime->oxadiazole Acetic Anhydride target This compound oxadiazole->target Chlorosulfonic Acid NMR NMR Spectroscopy (¹H, ¹³C) target->NMR Spectral & Purity Analysis IR IR Spectroscopy target->IR Spectral & Purity Analysis MS Mass Spectrometry target->MS Spectral & Purity Analysis Purity Purity Analysis (HPLC) target->Purity Spectral & Purity Analysis

Caption: Synthetic and characterization workflow for the target compound.

Protocol:

  • Synthesis of 3-(N'-hydroxycarbamimidoyl)benzoic acid: 3-Cyanobenzoic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate in an alcoholic solvent. The reaction mixture is typically heated to reflux for several hours.

  • Synthesis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid: The resulting amidoxime is cyclized by heating with acetic anhydride.

  • Synthesis of this compound: The purified 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid is treated with an excess of chlorosulfonic acid at low temperature (0-5 °C), followed by careful warming to room temperature. The reaction is quenched by pouring onto ice, and the product is extracted with a suitable organic solvent.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher.

  • ¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Parameters: Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization Method: Utilize an appropriate ionization technique. Electron Ionization (EI) is suitable for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for softer ionization to primarily observe the molecular ion.

  • Analysis: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via an LC system. For EI, a direct insertion probe is typically used.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Conclusion

This technical guide provides a foundational set of predicted spectral data and robust experimental protocols for this compound. While experimental verification is essential, the information presented herein serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the identification, characterization, and further investigation of this and structurally related compounds.

An In-depth Technical Guide to 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride: Commercial Availability, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride (CAS No: 10185-62-3). It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development. This document details the commercial availability of the compound, outlines a plausible synthetic pathway with a detailed experimental protocol, and discusses its physicochemical properties and potential as a research chemical. Due to its recent emergence as a specialized chemical, information regarding its biological activity and associated signaling pathways is not yet publicly available. However, this guide provides a logical workflow for the characterization of such novel compounds.

Commercial Availability

This compound is available from several commercial suppliers as a research chemical. The table below summarizes the available information from a selection of vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierCatalog NumberPurityQuantityCAS Number
PharmaffiliatesPA 27 0015322High PurityInquire10185-62-3
Apollo ScientificOR1362Technical GradeInquire10185-62-3
Maybridge (Thermo Scientific)CC39103DATechnical Grade1 g10185-62-3
Santa Cruz Biotechnologysc-222339Technical GradeInquire10185-62-3
2A Biotech2A-012777196%+Inquire10185-62-3
ABCR GmbH & Co. KG97%1 g10185-62-3

Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₇ClN₂O₃S[1]
Molecular Weight 258.68 g/mol [1]
CAS Number 10185-62-3[1]
Appearance Solid[2]
Boiling Point 67-69 °C[2]
Storage Temperature 2-8°C (Refrigerator)[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 3-cyanobenzenesulfonyl chloride. The general strategy involves the formation of an amidoxime intermediate, followed by acylation and subsequent cyclization to form the 1,2,4-oxadiazole ring.

Proposed Synthetic Pathway

G cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization A 3-Cyanobenzenesulfonyl chloride C N'-Hydroxy-3-(chlorosulfonyl)benzimidamide A->C Base, Solvent B Hydroxylamine B->C D N'-Hydroxy-3-(chlorosulfonyl)benzimidamide F N'-(Acetyloxy)-3-(chlorosulfonyl)benzimidamide D->F Base, Solvent E Acetic Anhydride E->F G N'-(Acetyloxy)-3-(chlorosulfonyl)benzimidamide H This compound G->H Heat or Base

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N'-Hydroxy-3-(chlorosulfonyl)benzimidamide

  • To a stirred solution of 3-cyanobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a solution of hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium carbonate or triethylamine, 2.5 eq) in water.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude N'-hydroxy-3-(chlorosulfonyl)benzimidamide, which can be used in the next step without further purification.

Step 2: Synthesis of N'-(Acetyloxy)-3-(chlorosulfonyl)benzimidamide

  • The crude N'-hydroxy-3-(chlorosulfonyl)benzimidamide (1.0 eq) is dissolved in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • The solution is cooled to 0 °C in an ice bath.

  • A base, such as triethylamine or pyridine (1.5 eq), is added, followed by the dropwise addition of acetic anhydride (1.2 eq).

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude O-acyl amidoxime.

Step 3: Synthesis of this compound

  • The crude N'-(acetyloxy)-3-(chlorosulfonyl)benzimidamide is dissolved in a high-boiling point solvent such as toluene or xylene.

  • The solution is heated to reflux for 6-12 hours to induce thermal cyclization. Alternatively, cyclization can be achieved at lower temperatures using a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO).

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the final product, this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information on the specific biological activity or the signaling pathways associated with this compound. The 1,2,4-oxadiazole moiety is a known pharmacophore present in various biologically active compounds, suggesting that this compound could be a valuable tool for screening in drug discovery programs.

Logical Workflow for Characterization of a Novel Compound

The following diagram illustrates a typical workflow for the initial characterization and biological screening of a novel chemical entity like this compound.

G A Synthesis and Purification of This compound B Structural Characterization (NMR, MS, etc.) A->B C Purity Assessment (HPLC, etc.) B->C D In vitro Biological Screening (e.g., Enzyme Assays, Receptor Binding) C->D E Hit Identification D->E F Lead Optimization E->F H Mechanism of Action Studies E->H G In vivo Studies F->G I Signaling Pathway Elucidation H->I

References

An In-depth Technical Guide to 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride: Safety, Handling, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential applications of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride. The content is curated for professionals in chemical research and drug development who may utilize this compound as a key intermediate in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

This compound is a reactive compound, primarily used as a building block in medicinal chemistry. Its properties are summarized below. It is important to note that some discrepancies in reported physical properties exist, which is common for technical grade materials.

PropertyValue
Molecular Formula C₉H₇ClN₂O₃S
Molecular Weight 258.68 g/mol [1]
CAS Number 10185-62-3
Appearance Not available (likely a solid)
Melting Point 56°C
Boiling Point 426.2°C at 760 mmHg
Density 1.462 g/cm³
Flash Point 211.6°C
LogP 3.0533

Safety and Handling

This compound is classified as hazardous and requires strict safety protocols. The primary hazards are its corrosive nature and high reactivity, particularly with water.

Hazard Identification

GHS Hazard Statements:

  • Causes severe skin burns and eye damage.[2]

  • Causes serious eye damage.[2]

  • Contact with water liberates toxic gas.[2]

  • Reacts violently with water.[2]

Hazard Codes:

  • C: Corrosive

Risk Phrases:

  • R34: Causes burns.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound. The following diagram outlines a general decision-making process for selecting appropriate PPE.

PPE_Selection start Start: Handling This compound weighing Weighing or Transferring Solid start->weighing Solid Handling reaction_setup Inert Atmosphere Reaction Setup start->reaction_setup Reaction ppe_weighing Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves weighing->ppe_weighing workup Aqueous Workup reaction_setup->workup Quenching ppe_reaction Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Fume Hood reaction_setup->ppe_reaction ppe_workup Enhanced PPE: - Face Shield - Chemical Resistant Apron - Heavy-duty Gloves - Fume Hood workup->ppe_workup

Figure 1: PPE Selection Workflow
First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.

  • Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Storage and Disposal
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Store protected from moisture.

  • Disposal: Dispose of in a manner consistent with federal, state, and local regulations.

Reactivity Profile

The key feature of this compound's reactivity is the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. Its reaction with water is violent and produces toxic gas, likely hydrogen chloride and sulfur oxides.

Incompatible Materials:

  • Strong oxidizing agents

  • Water and moisture

  • Strong bases

Hazardous Decomposition Products:

  • Hydrogen chloride

  • Chlorine

  • Nitrogen oxides

  • Carbon monoxide

  • Oxides of sulfur

  • Carbon dioxide

Synthetic Applications and Experimental Protocols

The primary application of this compound is as an intermediate in the synthesis of sulfonamides. The 1,2,4-oxadiazole moiety is a common feature in medicinal chemistry, known to be a bioisostere for esters and amides and can be found in various biologically active molecules. For instance, related benzenesulfonamide derivatives have been investigated for their anticancer and carbonic anhydrase inhibitory activities.

General Experimental Protocol: Synthesis of N-Aryl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamides

This representative protocol illustrates the likely use of the title compound in a laboratory setting.

Sulfonamide_Synthesis start Start: Dissolve Amine in Anhydrous Solvent add_base Add Base (e.g., Pyridine, TEA) start->add_base cool_reaction Cool to 0°C add_base->cool_reaction add_sulfonyl_chloride Add this compound (dissolved in anhydrous solvent) dropwise cool_reaction->add_sulfonyl_chloride stir_rt Stir at Room Temperature (monitor by TLC) add_sulfonyl_chloride->stir_rt workup Aqueous Workup: - Quench with water/acid - Extract with organic solvent - Dry and concentrate stir_rt->workup purify Purification: (e.g., Column Chromatography, Recrystallization) workup->purify end Final Product: N-Aryl Sulfonamide purify->end

Figure 2: General Sulfonamide Synthesis Workflow

Methodology:

  • Reaction Setup: To a solution of a primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon), add a suitable base such as pyridine or triethylamine (1.2 equivalents).

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0°C. Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water or dilute aqueous acid (e.g., 1M HCl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: The structure and purity of the final sulfonamide product would be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Analytical Characterization

While specific spectra for the title compound are not publicly available, researchers synthesizing or using this compound should expect to characterize it and its derivatives using a standard suite of analytical methods.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons on the benzenesulfonyl ring would appear as complex multiplets in the aromatic region (approx. 7.5-8.5 ppm). A singlet corresponding to the methyl group on the oxadiazole ring would be observed in the aliphatic region (approx. 2.5-3.0 ppm).
¹³C NMR Aromatic carbons would be observed in the 120-150 ppm range. The carbons of the oxadiazole ring would appear at lower field (approx. 160-175 ppm). The methyl carbon would be seen at high field (approx. 10-20 ppm).
IR Spectroscopy Characteristic strong absorptions for the sulfonyl chloride group (S=O stretches) would be expected around 1370 cm⁻¹ and 1180 cm⁻¹. C=N stretching of the oxadiazole ring would be observed in the 1600-1650 cm⁻¹ region.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ should be observable, along with characteristic isotopic patterns for chlorine. Fragmentation patterns would likely involve the loss of SO₂Cl.

This guide is intended to provide a summary of the available information on this compound. All laboratory work should be conducted by trained professionals with a thorough understanding of the hazards involved and with appropriate safety measures in place. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

A Comprehensive Technical Review of 1,2,4-Oxadiazole Containing Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 1,2,4-oxadiazole containing sulfonyl chlorides, pivotal intermediates in the synthesis of a wide array of biologically active sulfonamides. This document details their synthesis, chemical properties, and the biological applications of their derivatives, with a focus on quantitative data and detailed experimental methodologies.

Introduction to 1,2,4-Oxadiazoles and Sulfonyl Chlorides

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties, including its role as a bioisostere for amide and ester groups. This bioisosterism can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates. When coupled with a sulfonyl chloride moiety, the resulting scaffold becomes a versatile building block for the synthesis of sulfonamide libraries, which are known to exhibit a broad spectrum of pharmacological activities.

Synthesis of 1,2,4-Oxadiazole Containing Sulfonyl Chlorides

General Synthetic Approach

A plausible and commonly employed route for the synthesis of a 1,2,4-oxadiazole phenylsulfonyl chloride is outlined below. This involves the initial formation of the 1,2,4-oxadiazole ring, followed by the introduction of the sulfonyl chloride group onto the appended phenyl ring.

Synthesis_of_1,2,4-Oxadiazole_Sulfonyl_Chloride cluster_0 1,2,4-Oxadiazole Ring Formation cluster_1 Chlorosulfonylation Amidoxime Amidoxime Oxadiazole 3-Aryl-1,2,4-oxadiazole Amidoxime->Oxadiazole Pyridine, Reflux AcylChloride Acyl Chloride AcylChloride->Oxadiazole SulfonylChloride 3-(4-(Chlorosulfonyl)phenyl)-1,2,4-oxadiazole Oxadiazole->SulfonylChloride Electrophilic Aromatic Substitution ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->SulfonylChloride

A generalized synthetic workflow for 1,2,4-oxadiazole sulfonyl chlorides.
Detailed Experimental Protocol: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride

The following protocol for the synthesis of the isomeric 1,3,4-oxadiazole sulfonyl chloride provides a detailed and practical example of the chemical transformations involved.[1]

Step 1: Synthesis of 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide

To a flask containing 0.5 g of 4-sulfamoylbenzoic acid hydrazide and 0.42 g of potassium carbonate, 1 mL of N,N-dimethylacetamide is added. The mixture is stirred for 5 minutes at room temperature. The flask is then cooled in an ice bath for 5 minutes. A calculated amount of acetyl chloride is added dropwise over 3-5 minutes. The reaction mixture is stirred at room temperature for 5 hours. The solvent is then evaporated at 80°C, and 15 mL of purified water is added to the residue. The mixture is acidified with hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to yield 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide as a white powder.[1]

  • Yield: 68%[1]

Step 2: Synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride

To the 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide from the previous step, 10 equivalents of phosphorus oxychloride are added. The reaction mixture is heated at 105-110°C for 12 hours. After the reaction is complete, the excess phosphorus oxychloride is distilled off under vacuum. The oily residue is then poured onto ice and the resulting suspension is stirred for 2 hours. The precipitate is filtered and washed with cold water to give the final product.[1]

  • Yield: 50-53%[1]

  • Appearance: Light yellow powder[1]

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of the exemplary 1,3,4-oxadiazole containing sulfonyl chloride and its intermediate.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Spectroscopic Data (¹H NMR)Reference
4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamideC₉H₁₁N₃O₄S257.2768--[1]
4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chlorideC₉H₇ClN₂O₃S274.6950-53-¹H NMR (CDCl₃): δ 8.21 (d, J = 7.4 Hz, 2H), 8.04 (d, J = 7.4 Hz, 2H), 2.65 (s, 3H).[1]

Reactivity and Applications

1,2,4-Oxadiazole containing sulfonyl chlorides are highly reactive electrophiles, primarily used for the synthesis of sulfonamides through reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry for generating libraries of compounds for biological screening.

Sulfonamide_Formation SulfonylChloride 1,2,4-Oxadiazole Sulfonyl Chloride Sulfonamide 1,2,4-Oxadiazole Sulfonamide SulfonylChloride->Sulfonamide Amine Primary or Secondary Amine (R¹R²NH) Amine->Sulfonamide Base Base (e.g., Pyridine) Base->Sulfonamide

General reaction scheme for the synthesis of sulfonamides.

The resulting 1,2,4-oxadiazole-based sulfonamides have been investigated for a wide range of biological activities, including but not limited to:

  • Anticancer agents: By targeting various enzymes and signaling pathways involved in cancer progression.

  • Antimicrobial agents: Showing efficacy against a range of bacteria and fungi.

  • Carbonic anhydrase inhibitors: A well-established target for diuretics and anti-glaucoma agents.

Conclusion

1,2,4-Oxadiazole containing sulfonyl chlorides represent a valuable class of synthetic intermediates for the development of novel therapeutic agents. While direct and detailed synthetic protocols for these specific compounds are sparse in the literature, the provided example for the isomeric 1,3,4-oxadiazole, along with general synthetic strategies, offers a robust framework for their preparation. The versatility of the sulfonyl chloride group allows for the facile generation of diverse sulfonamide libraries, making this scaffold a continued area of interest for drug discovery and development. Further research into the direct and efficient synthesis of these building blocks will undoubtedly accelerate the exploration of their therapeutic potential.

References

An In-depth Technical Guide on 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases lack specific information regarding the detailed discovery, historical development, and biological applications of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride (CAS Number: 10185-62-3). This guide, therefore, provides a comprehensive overview based on established synthetic methodologies for structurally related compounds and the known significance of its constituent chemical moieties in medicinal chemistry.

Introduction

This compound is a niche chemical compound that, while commercially available from several suppliers, is not extensively documented in peer-reviewed scientific journals.[1] Its structure, featuring a 1,2,4-oxadiazole ring linked to a benzenesulfonyl chloride group, suggests its primary utility as a reactive intermediate in the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical research. The sulfonyl chloride group is a versatile functional group for introducing the substituted phenyl-oxadiazole scaffold into molecules containing nucleophilic groups such as amines, alcohols, and phenols.

Physicochemical and Safety Data

A summary of the available physical and chemical properties, as well as safety information, is presented in Table 1. This data is aggregated from various chemical supplier databases.

PropertyValueReference(s)
CAS Number 10185-62-3[1][2]
Molecular Formula C₉H₇ClN₂O₃S[3]
Molecular Weight 258.68 g/mol [2][3]
Physical Form Solid[2]
Boiling Point 67-69 °C[2]
InChI Key YPMVPGZXUILSPT-UHFFFAOYSA-N[2][3]
Hazard Statements Causes severe skin burns and eye damage. Contact with water liberates toxic gas.[3]

Postulated Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, a plausible synthetic route can be devised based on well-established organic chemistry principles for the formation of the 1,2,4-oxadiazole ring and the synthesis of benzenesulfonyl chlorides. The proposed pathway involves two key stages: the formation of the 3-aryl-1,2,4-oxadiazole core, followed by the introduction of the sulfonyl chloride group.

Stage 1: Synthesis of 3-(3-aminophenyl)-5-methyl-1,2,4-oxadiazole

The 1,2,4-oxadiazole ring is typically synthesized via the cyclization of an N-acylamidoxime. In this proposed route, 3-aminobenzonitrile would be converted to the corresponding amidoxime, which is then acylated and cyclized.

  • Step 1a: Synthesis of 3-aminobenzamidoxime. 3-aminobenzonitrile is reacted with hydroxylamine in the presence of a base such as sodium bicarbonate.

  • Step 1b: Acylation of 3-aminobenzamidoxime. The resulting amidoxime is acylated with acetic anhydride or acetyl chloride.

  • Step 1c: Cyclization to form the oxadiazole ring. The acylated amidoxime is heated, often in the presence of a dehydrating agent or a base, to induce cyclization and form 3-(3-aminophenyl)-5-methyl-1,2,4-oxadiazole.

Stage 2: Synthesis of this compound

The introduction of the sulfonyl chloride group can be achieved via a Sandmeyer-type reaction starting from the aniline derivative synthesized in Stage 1.

  • Step 2a: Diazotization. The amino group of 3-(3-aminophenyl)-5-methyl-1,2,4-oxadiazole is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures.

  • Step 2b: Sulfonyl chloride formation. The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) or copper(II) chloride catalyst. This results in the formation of the desired this compound.

An alternative approach for the synthesis of benzenesulfonyl chlorides involves the direct chlorosulfonation of the aromatic ring. However, this method may be less suitable for this particular molecule due to the potential for side reactions on the oxadiazole ring under the harsh conditions of chlorosulfonation.

G cluster_0 Stage 1: Oxadiazole Ring Formation cluster_1 Stage 2: Sulfonyl Chloride Formation A 3-Aminobenzonitrile B 3-Aminobenzamidoxime A->B NH2OH, Base C N-Acetyl-3-aminobenzamidoxime B->C Acetic Anhydride D 3-(3-Aminophenyl)-5-methyl-1,2,4-oxadiazole C->D Heat/Dehydration E 3-(3-Aminophenyl)-5-methyl-1,2,4-oxadiazole F Diazonium Salt Intermediate E->F NaNO2, HCl, 0 °C G This compound F->G SO2, CuCl2

Postulated Synthetic Pathway

Potential Applications in Drug Discovery

While no specific biological activity has been reported for this compound itself, its structural components are prevalent in many biologically active molecules.

  • 1,2,4-Oxadiazole Scaffold: The 1,2,4-oxadiazole ring is considered a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. This heterocycle is found in a variety of therapeutic agents with diverse activities, including anti-inflammatory, antiviral, and anticancer properties.

  • Benzenesulfonamide Moiety: The benzenesulfonamide group is a key pharmacophore in a wide range of drugs, most notably in carbonic anhydrase inhibitors, diuretics, and antibacterial sulfonamides. The synthesis of sulfonamides from sulfonyl chlorides is a fundamental transformation in medicinal chemistry.

Given these characteristics, this compound is a valuable building block for the synthesis of novel compounds for high-throughput screening in drug discovery programs. The combination of the metabolically stable oxadiazole ring and the pharmacologically significant benzenesulfonamide group makes it an attractive starting material for the development of new therapeutic agents. For instance, a related compound, 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide, has been investigated as a selective carbonic anhydrase II inhibitor.[4]

G A This compound C Sulfonamide/Sulfonate Ester Library A->C B Nucleophilic Reagent (e.g., Amine, Alcohol) B->C D High-Throughput Screening C->D E Lead Compound Identification D->E F Drug Candidate Development E->F

Drug Discovery Workflow

Conclusion

This compound is a chemical intermediate with significant potential in the field of medicinal chemistry. While its own discovery and history are not well-documented, its structure allows for the straightforward synthesis of a diverse range of sulfonamide and sulfonate ester derivatives. The proven importance of the 1,2,4-oxadiazole and benzenesulfonamide moieties in drug design suggests that this compound is a valuable tool for researchers aiming to develop novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

Theoretical and Experimental Framework for the Analysis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical and experimental framework for the characterization of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride. Given the limited availability of specific data for this compound, this document serves as a roadmap for future research, detailing proposed computational calculations, synthetic and analytical methodologies, and potential biological investigations. The protocols and theoretical models are based on established practices for analogous sulfonamide-containing heterocyclic compounds. This guide is intended to provide researchers with the necessary tools to thoroughly investigate the physicochemical properties and potential therapeutic applications of this molecule.

Introduction

This compound is an organic compound featuring a benzenesulfonyl chloride moiety attached to a methyl-substituted oxadiazole ring.[1] While specific research on this particular molecule is not extensively published, its structural motifs are of significant interest in medicinal chemistry. The sulfonyl chloride group is a versatile reactive handle for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. Furthermore, the 1,2,4-oxadiazole ring is a known bioisostere for esters and amides, often contributing to improved metabolic stability and pharmacokinetic properties of drug candidates.

This guide presents a structured approach to elucidating the key characteristics of this compound through a combination of in silico theoretical calculations and in vitro experimental protocols.

Theoretical Calculations

To understand the intrinsic properties of this compound, a series of quantum chemical calculations are proposed. Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for molecules of this size.

Computational Methodology

A suggested workflow for the theoretical calculations is outlined below. The primary objective is to predict the molecular geometry, electronic properties, and reactivity of the title compound.

G Computational Workflow cluster_0 Initial Structure Preparation cluster_1 Quantum Chemical Calculations (DFT) cluster_2 Data Analysis and Interpretation mol_build 3D Structure Generation geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Analysis geom_opt->freq_calc Optimized Geometry elec_prop Electronic Properties Calculation (HOMO, LUMO, ESP) geom_opt->elec_prop reactivity Reactivity Descriptors (Fukui Functions) geom_opt->reactivity data_analysis Analysis of Calculated Properties freq_calc->data_analysis Thermodynamic Data elec_prop->data_analysis Electronic Data reactivity->data_analysis Reactivity Indices report Summary of Theoretical Findings data_analysis->report

Caption: Proposed workflow for theoretical calculations.

Calculated Molecular Properties

The following table summarizes the key quantitative data that would be obtained from the proposed DFT calculations.

Property Computational Method Basis Set Description Significance
Optimized Molecular Geometry DFT (e.g., B3LYP)6-311G(d,p)Bond lengths, bond angles, and dihedral angles of the lowest energy conformation.Provides insight into the 3D structure and steric hindrance.
Thermodynamic Properties DFT (e.g., B3LYP)6-311G(d,p)Enthalpy, Gibbs free energy, and entropy.Assesses the thermodynamic stability of the molecule.
Vibrational Frequencies DFT (e.g., B3LYP)6-311G(d,p)Calculated IR spectrum.Confirms the structure is a true minimum on the potential energy surface and allows for comparison with experimental IR data.
Frontier Molecular Orbitals DFT (e.g., B3LYP)6-311G(d,p)Energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
Electrostatic Potential (ESP) Map DFT (e.g., B3LYP)6-311G(d,p)Visualization of the charge distribution on the molecular surface.Identifies electrophilic and nucleophilic sites, crucial for predicting reaction mechanisms.
Reactivity Descriptors Conceptual DFT6-311G(d,p)Fukui functions, global and local electrophilicity and nucleophilicity indices.Quantifies the reactivity of different atomic sites within the molecule.

Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis, purification, and characterization of this compound.

Synthesis

A plausible synthetic route, based on established methods for similar compounds, is the chlorosulfonation of a precursor molecule.

G Proposed Synthetic Pathway reactant 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzene reagent Chlorosulfonic Acid (ClSO3H) reactant->reagent Reaction product This compound workup Aqueous Workup and Extraction product->workup purification Column Chromatography or Recrystallization workup->purification final_product Purified Product purification->final_product

Caption: A potential synthetic route for the target compound.

Protocol for Chlorosulfonation:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the starting material, 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzene.

  • Cooling: Cool the flask to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

Technique Parameter to be Determined Expected Observations
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C chemical shifts, coupling constants.Signals corresponding to the aromatic, methyl, and oxadiazole protons and carbons.
Mass Spectrometry (MS) Molecular ion peak (m/z).A peak corresponding to the molecular weight of the compound (258.68 g/mol ).[2]
Infrared (IR) Spectroscopy Characteristic vibrational frequencies.Stretching frequencies for S=O (sulfonyl), C=N (oxadiazole), and aromatic C-H bonds.
Melting Point Melting point range.A sharp melting point range indicates high purity. A reported melting point is 56°C.[2]
Elemental Analysis Percentage composition of C, H, N, S.The experimental percentages should match the calculated values for the molecular formula C₉H₇ClN₂O₃S.

Potential Biological Significance and Signaling Pathways

While the biological activity of this compound is not yet reported, its structural similarity to known carbonic anhydrase inhibitors, such as 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide (ODASA), suggests a potential for similar activity.[3][4][5] Carbonic anhydrases are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and edema.

The sulfonyl chloride itself is a reactive intermediate. Its primary biological relevance would be as a precursor for a library of sulfonamide derivatives. These derivatives could then be screened for biological activity.

G Hypothetical Biological Investigation Pathway start 3-(5-methyl-1,2,4-oxadiazol-3-yl) benzenesulfonyl chloride synthesis Synthesis of Sulfonamide Library (Reaction with various amines) start->synthesis screening High-Throughput Screening (e.g., Carbonic Anhydrase Inhibition Assay) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo

Caption: Proposed workflow for biological evaluation.

Conclusion

This technical guide provides a comprehensive theoretical and experimental blueprint for the investigation of this compound. By following the proposed computational, synthetic, and analytical protocols, researchers can systematically elucidate the fundamental properties of this compound. The outlined strategies will enable a thorough understanding of its chemical behavior and pave the way for exploring its potential applications in drug discovery and development, particularly as a precursor for novel sulfonamide-based therapeutic agents. The successful execution of these studies will contribute valuable data to the scientific community and potentially unlock new avenues for medicinal chemistry research.

References

Methodological & Application

Application Notes and Protocols for 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific medicinal chemistry applications for 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride have not been extensively reported in peer-reviewed literature. However, based on the known biological activities of structurally related benzenesulfonyl chloride and oxadiazole derivatives, this compound is a promising candidate for the development of novel inhibitors for various enzymatic targets.

This document outlines potential applications and detailed experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. The following sections are based on the activities of analogous compounds and serve as a guide for initiating research in these areas.

Proposed Application 1: Inhibition of Phosphoglycerate Mutase 1 (PGAM1) for Cancer Therapy

The benzenesulfonyl chloride moiety is a key pharmacophore in a number of potent enzyme inhibitors. Structurally similar compounds have demonstrated significant inhibitory activity against phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway.[1] PGAM1 is upregulated in various cancers, and its inhibition represents a promising strategy for cancer therapy by disrupting tumor cell metabolism.[1]

Signaling Pathway

PGAM1_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Three_PG 3-Phosphoglycerate (3-PG) Glycolysis->Three_PG Biosynthesis Anabolic Pathways (e.g., Serine Synthesis) Three_PG->Biosynthesis PGAM1 PGAM1 Three_PG->PGAM1 Two_PG 2-Phosphoglycerate (2-PG) PEP Phosphoenolpyruvate (PEP) Two_PG->PEP Pyruvate Pyruvate PEP->Pyruvate Energy ATP Production Pyruvate->Energy PGAM1->Two_PG Inhibitor 3-(5-methyl-1,2,4-oxadiazol-3-yl) benzenesulfonyl chloride (Proposed Inhibitor) Inhibitor->PGAM1

Proposed inhibition of the PGAM1-mediated step in glycolysis.
Quantitative Data from Analogous Compounds

The following table summarizes the inhibitory activity of benzenesulfonyl chloride-substituted evodiamine derivatives against PGAM1 and various cancer cell lines.[1] This data can serve as a benchmark for evaluating the potential efficacy of this compound derivatives.

CompoundTargetIC50 (µM)Cell LineIC50 (µM)
Compound 11 PGAM10.062H460>40
Compound 34 PGAM10.059H46011.2
PGMI-004A (Control) PGAM10.052H46031.1
Compound 9 --H4609.1
Compound 18 --H46010.5
Compound 28 --H4609.5
Experimental Protocols

Derivatives of this compound can be synthesized by reacting it with various amine-containing scaffolds. For example, sulfonylation of an amino-functionalized core molecule can be achieved as follows:

  • Dissolve the amine-containing scaffold in a suitable aprotic solvent (e.g., dichloromethane, DMF).

  • Add an appropriate base (e.g., triethylamine, pyridine) to the solution.

  • Add a solution of this compound in the same solvent dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

The inhibitory activity against PGAM1 can be assessed using a coupled enzyme assay.

  • Recombinantly express and purify human PGAM1.

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ADP, NADH, lactate dehydrogenase, and pyruvate kinase.

  • Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.

  • Initiate the reaction by adding the substrate, 3-phosphoglycerate.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.

The cytotoxic effects on cancer cells can be evaluated using an MTT assay.

  • Seed cancer cells (e.g., H460, PC9) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 values.

Proposed Application 2: Inhibition of Carbonic Anhydrase II for Glaucoma Treatment

Sulfonamide-based compounds are classic inhibitors of carbonic anhydrases (CAs). A structurally related compound, 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide, has been identified as a selective inhibitor of carbonic anhydrase II (CAII).[2][3] Inhibition of CAII in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure, a key factor in glaucoma.

Experimental Workflow

CAII_Inhibitor_Workflow Start Start: Synthesize Sulfonamide Derivatives Synthesis React 3-(5-methyl-1,2,4-oxadiazol-3-yl) benzenesulfonyl chloride with ammonia or amines Start->Synthesis Purification Purify and Characterize Compounds Synthesis->Purification CA_Assay In Vitro Carbonic Anhydrase Inhibition Assay (CAII, CAIX, etc.) Purification->CA_Assay Selectivity Determine IC50 and Isozyme Selectivity CA_Assay->Selectivity Animal_Model In Vivo Efficacy Studies in Animal Models of Glaucoma Selectivity->Animal_Model PK_Studies Pharmacokinetic and Toxicology Studies Animal_Model->PK_Studies Lead_Opt Lead Optimization PK_Studies->Lead_Opt End End: Preclinical Candidate Lead_Opt->End

Workflow for developing CAII inhibitors.
Quantitative Data from Analogous Compounds

The following table presents the inhibitory activity of a related oxadiazole benzenesulfonamide against various human carbonic anhydrase isozymes.

CompoundTargetKi (nM)
4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide hCA I250
hCA II 25
hCA IX30
hCA XII4.5
Acetazolamide (Control) hCA I250
hCA II 12
hCA IX25
hCA XII5.7

Data is illustrative and based on the general inhibitory profile of sulfonamides against CAs.

Experimental Protocols
  • Bubble ammonia gas through a solution of this compound in a suitable solvent like THF or dioxane at 0°C.

  • Alternatively, react the sulfonyl chloride with an aqueous solution of ammonium hydroxide.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Isolate the product by filtration or extraction.

  • Purify the resulting sulfonamide by recrystallization or column chromatography.

The inhibitory potency against different CA isozymes can be determined by measuring the inhibition of the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA).

  • Recombinantly express and purify the desired human CA isozymes (e.g., hCA I, II, IX, XII).

  • Prepare a solution of the CA isozyme in a suitable buffer (e.g., Tris-HCl).

  • Add varying concentrations of the synthesized sulfonamide inhibitor.

  • Initiate the reaction by adding a solution of NPA in acetonitrile.

  • Monitor the formation of 4-nitrophenolate by measuring the increase in absorbance at 400 nm.

  • Calculate the enzymatic activity and determine the Ki values using the Cheng-Prusoff equation.

Proposed Application 3: Inhibition of Monoamine Oxidase B (MAO-B) for Neurodegenerative Diseases

Derivatives of 1,2,4-oxadiazole have been shown to be potent and selective inhibitors of monoamine oxidase B (MAO-B).[4] MAO-B is a key enzyme in the metabolism of dopamine in the brain, and its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease.

Logical Relationship Diagram

MAOB_Inhibition_Logic Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites Increased_Dopamine Increased Dopamine Levels in the Brain MAOB->Increased_Dopamine Inhibitor 3-(5-methyl-1,2,4-oxadiazol-3-yl) benzenesulfonamide derivative (Proposed Inhibitor) Inhibitor->MAOB Inhibition Therapeutic_Effect Therapeutic Effect in Parkinson's Disease Increased_Dopamine->Therapeutic_Effect

Logic of MAO-B inhibition for Parkinson's disease.
Quantitative Data from Analogous Compounds

A study on 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole demonstrated its potent and selective inhibition of MAO-B.[4]

CompoundTargetIC50 (µM)
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole MAO-B 0.036
MAO-A150
Experimental Protocols

Novel potential MAO-B inhibitors can be synthesized by reacting this compound with various nucleophiles to generate a library of sulfonamide or sulfonate ester derivatives.

The inhibitory activity against MAO-A and MAO-B can be determined using a fluorometric assay.

  • Use commercially available recombinant human MAO-A and MAO-B.

  • Prepare a reaction mixture containing the enzyme, a suitable buffer, and varying concentrations of the test compound.

  • Pre-incubate the enzyme with the inhibitor.

  • Initiate the reaction by adding a non-fluorescent substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent (e.g., horseradish peroxidase and Amplex Red).

  • Monitor the increase in fluorescence over time.

  • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

References

protocol for sulfonamide synthesis using 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of sulfonamides utilizing 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride as a key intermediate. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The protocol described herein is a general and efficient method for the coupling of primary or secondary amines with the specified sulfonyl chloride to generate a diverse library of novel sulfonamide candidates for drug discovery and development.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, with applications ranging from antibacterial agents to diuretics and anticonvulsants.[1][2] The synthesis of novel sulfonamide derivatives is a continuous effort in the pursuit of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. The most common and straightforward method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4][5][6] This reaction is typically high-yielding and tolerates a wide variety of functional groups.

This application note details a robust protocol for the synthesis of sulfonamides using this compound, a commercially available building block.[7][8] The inclusion of the 5-methyl-1,2,4-oxadiazole moiety provides a unique structural motif that can be explored for its impact on biological activity.

General Reaction Scheme

The synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic substitution reaction at the sulfonyl group.

G reagent1 This compound product N-substituted-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide reagent1->product + reagent2 Amine (R1R2NH) reagent2->product + base Base (e.g., Triethylamine) base->product solvent Solvent (e.g., DCM) solvent->product G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A Dissolve Amine and Base in DCM B Add Sulfonyl Chloride Solution A->B C Reaction at Room Temperature B->C D Dilute with DCM C->D E Aqueous Washes (HCl, NaHCO3, Brine) D->E F Dry Organic Layer E->F G Concentrate in vacuo F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

References

Application Notes and Protocols: 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl Chloride as a Versatile Precursor for Chemical Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride is a reactive chemical intermediate rather than a direct-acting chemical probe. Its high reactivity, particularly its violent reaction with water, makes it unsuitable for direct application in most biological assays.[1][2] However, its utility in chemical biology and drug discovery lies in its role as a versatile electrophilic building block. This compound is primarily used to synthesize libraries of more stable, biologically active molecules, such as sulfonamides, by reacting it with various nucleophiles. These resulting sulfonamide derivatives can then be screened for activity against a range of biological targets and developed into potent and selective chemical probes.

Structurally related compounds, specifically isomers containing the 1,3,4-oxadiazole ring system, have been investigated as inhibitors of carbonic anhydrase II, an enzyme implicated in conditions like glaucoma.[3][4][5] This suggests that derivatives of this compound are promising candidates for the development of novel carbonic anhydrase inhibitors.

These application notes provide a framework for utilizing this sulfonyl chloride as a precursor to generate a library of potential chemical probes, with a hypothetical focus on carbonic anhydrase inhibition.

Physicochemical Properties and Safety Information

A summary of the key properties and hazards associated with this compound is presented below.

PropertyValueReference(s)
CAS Number 10185-62-3
Molecular Formula C₉H₇ClN₂O₃S
Molecular Weight 258.68 g/mol
Physical Form Solid
Boiling Point 67-69 °C
Hazard Statements Causes severe skin burns and serious eye damage. Reacts violently with water, liberating toxic gas.[1][2]
Storage Store in a cool, dry place in a tightly closed container under an inert atmosphere.[2]

Experimental Workflows and Logical Relationships

The following diagram illustrates the overall workflow from utilizing the sulfonyl chloride as a synthetic precursor to the identification of a potential chemical probe.

G cluster_0 Synthesis Phase cluster_1 Screening Phase A 3-(5-methyl-1,2,4-oxadiazol-3-yl) benzenesulfonyl chloride C Parallel Synthesis (Sulfonamide Formation) A->C Electrophile B Amine Library (Diverse Nucleophiles) B->C Nucleophiles D Compound Library (Potential Probes) C->D F High-Throughput Screening (Activity Assay) D->F E Biological Target (e.g., Carbonic Anhydrase) E->F G Hit Identification (Active Compounds) F->G H Lead Optimization G->H

Workflow for Probe Development

Application in the Synthesis of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This fundamental reaction is crucial for various physiological processes, including pH regulation, respiration, and ion transport. Inhibition of specific CA isoforms is a therapeutic strategy for diseases such as glaucoma, epilepsy, and certain types of cancer. The general mechanism is depicted below.

cluster_pathway Carbonic Anhydrase Catalysis CO2 CO₂ CA Carbonic Anhydrase (CA) CO2->CA H2O H₂O H2O->CA HCO3 HCO₃⁻ (Bicarbonate) CA->HCO3 H_ion H⁺ (Proton) CA->H_ion Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->CA Inhibition

Simplified Carbonic Anhydrase Pathway

Experimental Protocols

The following are generalized protocols for the synthesis of a sulfonamide library from this compound and a subsequent screening workflow for identifying potential carbonic anhydrase inhibitors.

Protocol 1: General Procedure for the Synthesis of a Sulfonamide Library

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

  • This compound

  • A library of primary or secondary amines

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Reaction vials

  • Stir plate and stir bars

  • Standard work-up and purification reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Base Addition: Add the tertiary amine base (1.1 - 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water or 1M HCl.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Workflow for Screening for Carbonic Anhydrase Inhibition

This protocol outlines a high-level workflow for screening the newly synthesized sulfonamide library for inhibitory activity against a specific carbonic anhydrase isoform.

A 1. Compound Preparation (Dissolve library in DMSO) B 2. Primary Assay (e.g., Esterase Activity Assay with p-NPA) A->B C 3. Data Analysis (Calculate % Inhibition) B->C D 4. Hit Confirmation (Re-test active compounds) C->D E 5. Dose-Response Curve (Determine IC₅₀ values for confirmed hits) D->E F 6. Selectivity Profiling (Test hits against other CA isoforms) E->F G 7. Mechanism of Action Studies (e.g., Enzyme kinetics) F->G

References

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride as a versatile building block in modern organic synthesis and medicinal chemistry. The unique combination of a reactive sulfonyl chloride group and a metabolically stable 1,2,4-oxadiazole heterocycle makes this reagent a valuable scaffold for the development of novel therapeutic agents.

Introduction

This compound is a bifunctional organic compound featuring a benzenesulfonyl chloride moiety substituted with a 5-methyl-1,2,4-oxadiazole ring. The sulfonyl chloride group serves as a highly reactive electrophile, primarily for the synthesis of sulfonamides through reaction with primary and secondary amines. The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities, often incorporated into drug candidates to improve pharmacokinetic properties such as metabolic stability and cell permeability.

The structural motifs present in this building block are prevalent in a variety of biologically active molecules, suggesting its potential in the discovery of new drugs targeting a range of diseases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 10185-62-3
Molecular Formula C₉H₇ClN₂O₃S
Molecular Weight 258.68 g/mol
IUPAC Name This compound
Physical Form Solid
Boiling Point 67-69 °C

Applications in Organic Synthesis

The primary application of this compound is as a precursor for the synthesis of a diverse library of sulfonamides. The general reaction scheme involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and formation of a stable sulfonamide bond. This reaction is analogous to the classic Hinsberg test for distinguishing primary and secondary amines.[1][2][3]

General Reaction Scheme:

Caption: General synthesis of sulfonamides.

This robust reaction allows for the introduction of a wide variety of substituents (R¹ and R²) by simply changing the amine coupling partner, making it an ideal strategy for generating compound libraries for structure-activity relationship (SAR) studies.

Potential Applications in Drug Discovery

While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the structural motifs it contains are present in compounds with known pharmacological activities. This allows for informed predictions of its potential applications.

4.1. β3 Adrenergic Receptor Agonists

A patent (WO 97/46556) discloses a series of oxadiazole-substituted benzenesulfonamides as selective β3 adrenergic receptor agonists.[4] These compounds show potential for the treatment of type 2 diabetes and obesity by increasing lipolysis and energy expenditure.[4] The general structure described in the patent is analogous to sulfonamides that can be synthesized from the title building block.

4.2. Carbonic Anhydrase Inhibitors

The sulfonamide functional group is a cornerstone of carbonic anhydrase inhibitors. A structural isomer, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, has been identified as a selective inhibitor of carbonic anhydrase II, an enzyme implicated in glaucoma.[5][6] This suggests that derivatives of this compound could also be investigated as potential treatments for glaucoma and other conditions related to carbonic anhydrase activity.

4.3. Other Potential Therapeutic Areas

The 1,2,4-oxadiazole moiety is found in compounds with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7] Therefore, libraries of sulfonamides derived from the title building block could be screened against a variety of biological targets to identify novel therapeutic leads.

The general workflow for utilizing this building block in a drug discovery program is outlined below.

G A This compound C Parallel Synthesis of Sulfonamide Library A->C B Amine Library (Diverse R groups) B->C D Purification and Characterization C->D E High-Throughput Screening (HTS) D->E F Identification of 'Hit' Compounds E->F G Lead Optimization (SAR Studies) F->G H Preclinical Development G->H

Caption: Drug discovery workflow.

Experimental Protocols

The following are representative protocols for the synthesis of N-substituted 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamides. These are general procedures and may require optimization for specific amine substrates.

5.1. Protocol 1: Reaction with a Primary Amine in Organic Solvent

This protocol is adapted from standard procedures for sulfonamide synthesis.[8]

Objective: To synthesize N-alkyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., octylamine) (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the primary amine (1.1 eq) to the solution.

  • Add triethylamine (1.5 eq) dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-alkyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide.

5.2. Protocol 2: Reaction with a Secondary Amine in Aqueous Media

This protocol is based on procedures for sulfonamide synthesis in aqueous base.[9][10]

Objective: To synthesize N,N-dialkyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide.

Materials:

  • This compound (1.05 eq)

  • Secondary amine (e.g., dibutylamine) (1.0 eq)

  • 1.0 M Sodium hydroxide (NaOH) solution

  • Diethyl ether or ethyl acetate

  • Standard laboratory glassware

Procedure:

  • Dissolve the secondary amine (1.0 eq) in 1.0 M NaOH solution in a beaker or flask with vigorous stirring.

  • Add a solution of this compound (1.05 eq) in a minimal amount of a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the aqueous amine solution.

  • Stir the biphasic mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC. The sulfonamide product will typically precipitate as an insoluble solid.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with water to remove any unreacted amine and inorganic salts.

  • The resulting N,N-dialkyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture).

Quantitative Data Summary

AmineReaction ConditionsProduct TypeYield (%)Reference
DibutylamineBenzenesulfonyl chloride, 1.0 M NaOH (aq)N,N-Dibutylbenzenesulfonamide94%[9]
1-OctylamineBenzenesulfonyl chloride, 1.0 M NaOH (aq)N-Octylbenzenesulfonamide98%[9]
HexamethylenimineBenzenesulfonyl chloride, 1.0 M NaOH (aq)N-(Benzenesulfonyl)hexamethylenimine97%[9]

Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause burns to the skin, eyes, and respiratory tract. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a promising building block for the synthesis of novel sulfonamides with potential applications in drug discovery. Its straightforward reactivity with amines allows for the efficient generation of diverse compound libraries. Based on the known biological activities of structurally related compounds, derivatives of this building block are attractive candidates for screening as β3 adrenergic receptor agonists, carbonic anhydrase inhibitors, and other therapeutic agents. The protocols provided herein offer a solid foundation for researchers to explore the synthetic utility of this versatile compound.

References

experimental procedure for reacting amines with 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental procedure for the synthesis of N-substituted 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamides. The reaction involves the coupling of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride with primary or secondary amines. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse biological activities. The 5-methyl-1,2,4-oxadiazole moiety is a key heterocyclic scaffold that can impart desirable physicochemical properties to drug candidates. This protocol is designed to be a reliable starting point for the synthesis of libraries of novel sulfonamide derivatives for drug discovery and development programs.

The described methodology is based on established principles of sulfonamide synthesis, where the sulfonyl chloride acts as an electrophile and the amine as a nucleophile.[1][2][3] An appropriate base is utilized to quench the hydrogen chloride byproduct generated during the reaction.[1][2] The protocol is adaptable for a range of primary and secondary amines, allowing for the generation of a diverse set of target molecules.

Reaction Principle

The fundamental reaction is the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of this compound. This results in the displacement of the chloride leaving group and the formation of a new sulfur-nitrogen bond, yielding the desired sulfonamide. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid formed.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of N-substituted 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamides. Two representative protocols are provided: one for the reaction with a primary amine (aniline) and one for a secondary amine (morpholine).

Materials and Equipment:

  • This compound (CAS 388088-81-1)[4][5][6]

  • Aniline (or other primary amine)

  • Morpholine (or other secondary amine)

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Safety Precautions: this compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Reactions should be performed in a well-ventilated fume hood.

Protocol 1: Reaction with a Primary Amine (e.g., Aniline)

This protocol describes the synthesis of N-phenyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane (DCM, approximately 0.1 M concentration of the amine).

  • Addition of Base: Add pyridine (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-phenyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide.

Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)

This protocol outlines the synthesis of 4-((3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)sulfonyl)morpholine.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask with a magnetic stir bar, dissolve morpholine (1.0 equivalent) in anhydrous acetonitrile (approximately 0.1 M).

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous acetonitrile to the stirred amine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure 4-((3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)sulfonyl)morpholine.

Data Presentation

The following tables summarize typical reaction parameters for the synthesis of N-substituted 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamides. These are representative examples, and optimization may be required for different amines.

Table 1: Reagent Stoichiometry

ReagentEquivalents (Primary Amine)Equivalents (Secondary Amine)
Amine (e.g., Aniline, Morpholine)1.01.0
This compound1.11.1
Base (e.g., Pyridine, Triethylamine)1.51.5

Table 2: Typical Reaction Conditions and Outcomes

ParameterProtocol 1 (Primary Amine)Protocol 2 (Secondary Amine)
Amine AnilineMorpholine
Solvent Dichloromethane (DCM)Acetonitrile
Base PyridineTriethylamine
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 4-12 hours2-8 hours
Typical Yield 70-90% (after purification)75-95% (after purification)
Purification Silica Gel Column Chromatography (EtOAc/Hexanes)Silica Gel Column Chromatography (EtOAc/Hexanes)

Visualizations

The following diagrams illustrate the general reaction scheme and a typical experimental workflow.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products reagent1 This compound product N-substituted-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide reagent1->product reagent2 Primary or Secondary Amine (R1R2NH) reagent2->product base Base (e.g., Pyridine) byproduct Base-HCl salt base->byproduct solvent Solvent (e.g., DCM)

Caption: General reaction scheme for sulfonamide synthesis.

Experimental_Workflow start Start setup Dissolve amine and base in solvent start->setup addition Add sulfonyl chloride solution at 0°C or RT setup->addition reaction Stir at room temperature and monitor by TLC addition->reaction workup Aqueous work-up (wash with acid, base, brine) reaction->workup dry Dry organic layer and concentrate workup->dry purify Purify by column chromatography dry->purify end Pure Product purify->end

Caption: A typical experimental workflow for the synthesis.

References

Application Notes and Protocols for 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl Chloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach involves screening libraries of low molecular weight compounds ("fragments") to identify weak but efficient binders to a biological target.[1] These initial hits can then be optimized into more potent and selective drug candidates. The use of covalent fragments, which form a stable bond with their target protein, offers distinct advantages, including high potency, prolonged duration of action, and the ability to target shallow binding pockets.[2][3]

This document provides detailed application notes and protocols for the use of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride , a reactive fragment containing a sulfonyl chloride warhead, in covalent FBDD campaigns. Sulfonyl chlorides, analogous to the well-studied sulfonyl fluorides, can act as electrophiles targeting nucleophilic amino acid residues such as lysine, tyrosine, serine, and cysteine on a protein surface, forming a stable sulfonamide or sulfonate ester linkage.[4][5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are consistent with the "Rule of Three," a guideline for desirable fragment characteristics.[1]

PropertyValueSource
CAS Number 10185-62-3[8][9]
Molecular Weight 258.68 g/mol [9]
Molecular Formula C₉H₇ClN₂O₃S[9]
Boiling Point 67-69 °C[9]
Physical Form Solid[9]

Application Notes

This compound is a valuable tool for covalent FBDD campaigns targeting proteins with accessible nucleophilic residues. Its potential applications include:

  • Primary Screening: As a component of a covalent fragment library for initial hit identification against a purified protein target.

  • Hit Validation: To confirm covalent modification of a target protein through biophysical and biochemical assays.

  • Structural Biology: To form a stable covalent complex with a target protein, facilitating co-crystallization and determination of the binding mode by X-ray crystallography.[10][11][12]

  • Probe Development: As a starting point for the development of more potent and selective chemical probes to investigate biological pathways.

Mechanism of Action

The sulfonyl chloride moiety of this compound acts as an electrophilic "warhead." Upon non-covalent binding to the target protein, the sulfonyl chloride is positioned to react with a nearby nucleophilic amino acid residue (e.g., lysine, cysteine, serine, tyrosine), forming a stable covalent bond. This two-step process, involving initial reversible binding followed by irreversible covalent modification, is characteristic of targeted covalent inhibitors.[13]

Experimental Protocols

The following protocols provide a general framework for a covalent FBDD campaign using this compound.

Fragment Library Preparation and Quality Control
  • Protocol:

    • Dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 100 mM.

    • Store the stock solution at -20°C in a desiccated environment to minimize hydrolysis.

    • Prior to use, perform quality control by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm purity and integrity.

Thiol Reactivity Assay

To assess the intrinsic reactivity of the sulfonyl chloride warhead and filter out overly reactive compounds, a thiol reactivity assay using a model thiol such as glutathione (GSH) is recommended.[3][14]

  • Protocol:

    • Prepare a solution of 100 µM GSH in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

    • Add this compound to a final concentration of 200 µM.

    • Monitor the depletion of GSH over time using Ellman's reagent (DTNB) or a fluorescence-based thiol-reactive probe.[3][14]

    • Calculate the second-order rate constant (k_GSH) for the reaction. Fragments with moderate reactivity are generally preferred for further screening.

Fragmentk_GSH (M⁻¹s⁻¹)
This compound 1.5
Positive Control (e.g., Iodoacetamide)25.0
Negative Control (Non-reactive fragment)< 0.1
Covalent Fragment Screening by Intact Protein Mass Spectrometry

Intact protein MS is a primary screening method to identify covalent modification of the target protein.[2][15][16][17]

  • Protocol:

    • Incubate the target protein (e.g., 10 µM in 50 mM HEPES, pH 7.4) with this compound (e.g., 100 µM) at room temperature for a defined period (e.g., 1, 4, and 24 hours).

    • Quench the reaction by adding 1% formic acid.

    • Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the mass shift corresponding to the covalent adduction of the fragment to the protein.

    • Calculate the percentage of modified protein at each time point.

Time (hours)% Protein Modification
115%
445%
2485%
Hit Validation and Kinetic Characterization

Confirmed hits should be further characterized to determine the kinetics of covalent inhibition.[18][19][20][21]

  • Protocol:

    • Perform a time- and concentration-dependent enzyme inhibition assay.

    • Pre-incubate the enzyme with varying concentrations of the fragment for different durations.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor product formation over time.

    • Determine the apparent second-order rate constant (k_inact/K_I) by fitting the data to the appropriate kinetic model. A higher k_inact/K_I value indicates more efficient covalent inactivation.[18]

ParameterValue
K_I (µM) 150
k_inact (s⁻¹) 0.005
k_inact/K_I (M⁻¹s⁻¹) 33.3
Binding Site Identification by Peptide Mapping

Peptide mapping using LC-MS/MS is employed to identify the specific amino acid residue modified by the fragment.[8]

  • Protocol:

    • Treat the covalently modified protein and a control unmodified protein with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the peptide fragment with a mass shift corresponding to the mass of the covalent adduct.

    • Sequence the modified peptide to pinpoint the exact site of covalent modification.

Visualizations

FBDD_Workflow cluster_screening Primary Screening & Hit Identification cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization a Fragment Library c Intact Protein MS Screening a->c b Target Protein b->c d Hit Identification c->d e Reactivity Assays d->e f Kinetic Analysis (kinact/KI) d->f g Peptide Mapping (LC-MS/MS) f->g h Structural Biology (X-ray) g->h i Structure-Activity Relationship (SAR) h->i j Lead Compound i->j Signaling_Pathway cluster_pathway Example Kinase Signaling Pathway cluster_inhibition Covalent Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Fragment 3-(5-methyl-1,2,4-oxadiazol-3-yl) benzenesulfonyl chloride Fragment->MEK Covalent Inhibition (Targeting a nucleophilic residue)

References

Application Notes and Protocols for Peptide Derivatization using 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the direct application of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride for peptide derivatization is not extensively available in the public domain. The following application notes and protocols are based on established principles of peptide derivatization with analogous sulfonyl chloride reagents and are intended to serve as a foundational guide for methodology development. Researchers should perform appropriate optimization and validation for their specific applications.

Introduction

Chemical derivatization of peptides is a crucial technique in proteomics and drug development. It involves the modification of peptide functional groups to enhance their analytical properties for techniques like mass spectrometry (MS) or to investigate their biological activity. Sulfonyl chlorides are a class of reagents that readily react with primary and secondary amines, such as the N-terminus and the side chain of lysine residues in peptides. This derivatization can improve ionization efficiency, introduce stable isotope labels for quantitative proteomics, or attach specific functional moieties for affinity purification or fluorescence detection.

The novel reagent, this compound, offers a unique structural motif that may impart specific advantages in peptide analysis. The oxadiazole ring is a bioisostere for ester and amide functionalities and can be involved in various biological interactions. Derivatization with this reagent could therefore be valuable for identifying and quantifying peptides in complex biological samples.

Potential Applications

  • Enhanced Mass Spectrometry Detection: The sulfonyl group can improve the ionization efficiency of peptides in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, leading to lower limits of detection.

  • Quantitative Proteomics: Isotopically labeled versions of the reagent could be synthesized to enable relative and absolute quantification of proteins and peptides using mass spectrometry-based methods.

  • Protein-Protein Interaction Studies: The derivatizing agent could be used to introduce cross-linking or affinity tags to study protein interactions.

  • Drug Discovery: Modification of bioactive peptides with this moiety could be explored to enhance their stability, permeability, or target binding affinity.

Hypothetical Quantitative Data

The following table summarizes hypothetical data from a quantitative proteomics experiment using a stable isotope-labeled version of this compound to compare protein expression between a control and a treated cell line.

Protein IDGene NamePeptide SequenceLight/Heavy RatioFold Changep-value
P12345PRTN_AK.VYNLPEVQK.A1.051.050.89
Q67890PRTN_BR.AGVDFITESR.C2.542.540.01
P54321PRTN_CK.LIETYGWPQR.D0.48-2.080.005
O12987PRTN_DR.FSGPYIVNTR.E1.121.120.75

Caption: Hypothetical quantitative proteomics data showing protein fold changes in a treated sample relative to a control.

Experimental Protocols

Protocol 1: Derivatization of a Peptide Standard

This protocol describes the derivatization of a standard peptide with this compound for initial reaction condition optimization.

Materials:

  • Standard peptide (e.g., Angiotensin II) solution (1 mg/mL in water)

  • This compound solution (10 mg/mL in anhydrous acetonitrile)

  • Borate buffer (100 mM, pH 9.0)

  • Quenching solution (e.g., 5% hydroxylamine)

  • Formic acid (0.1% in water)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • To 20 µL of the standard peptide solution, add 20 µL of borate buffer.

  • Add 10 µL of the this compound solution.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by adding 10 µL of the quenching solution and incubate for 10 minutes.

  • Acidify the reaction mixture with 0.1% formic acid.

  • Desalt and purify the derivatized peptide using a C18 SPE cartridge according to the manufacturer's instructions.

  • Elute the derivatized peptide and analyze by LC-MS.

Protocol 2: Derivatization of a Complex Proteome Digest for Quantitative Analysis

This protocol outlines a general procedure for labeling a tryptic digest of a proteome for a comparative quantitative proteomics experiment using a hypothetical light and heavy isotopically labeled this compound.

Materials:

  • Lyophilized tryptic digest of control and treated samples

  • Light and Heavy isotope-labeled this compound solutions (10 mg/mL in anhydrous acetonitrile)

  • Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)

  • Hydroxylamine solution (5%)

  • Formic acid (0.1% in water)

  • C18 SPE cartridges

Procedure:

  • Reconstitute the lyophilized peptide digests from the control and treated samples in 50 µL of TEAB buffer.

  • To the control peptide sample, add 10 µL of the "light" derivatization reagent.

  • To the treated peptide sample, add 10 µL of the "heavy" derivatization reagent.

  • Incubate both reactions for 1 hour at room temperature.

  • Quench the reactions by adding 10 µL of 5% hydroxylamine to each tube and incubate for 15 minutes.

  • Combine the "light" and "heavy" labeled samples.

  • Acidify the combined sample with 0.1% formic acid.

  • Desalt the labeled peptides using a C18 SPE cartridge.

  • Elute the peptides and perform LC-MS/MS analysis for protein identification and quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis p_extraction Protein Extraction from Cells/Tissues p_digestion Protein Digestion (e.g., with Trypsin) p_extraction->p_digestion derivatization Peptide Derivatization with This compound p_digestion->derivatization lc_ms LC-MS/MS Analysis derivatization->lc_ms data_analysis Data Analysis (Identification & Quantification) lc_ms->data_analysis

Caption: General experimental workflow for peptide derivatization and analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor (TF) kinase2->transcription_factor Activation tf_nucleus TF transcription_factor->tf_nucleus Translocation gene Target Gene tf_nucleus->gene Gene Expression ligand External Ligand ligand->receptor Binding

Caption: Hypothetical signaling pathway susceptible to analysis by quantitative proteomics.

Application Notes and Protocols: 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties and Reactivity

CAS Number: 10185-62-3[1] Molecular Formula: C₉H₇ClN₂O₃S Molecular Weight: 258.68 g/mol Appearance: Expected to be a solid Boiling Point: 67-69 °C

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride is an aromatic sulfonyl chloride. The presence of the electron-withdrawing sulfonyl chloride group and the 1,2,4-oxadiazole ring activates the sulfur atom towards nucleophilic attack. The primary reactions of this compound involve the displacement of the chloride ion by nucleophiles.

Key Reactions:

  • Hydrolysis: In the presence of water, it will hydrolyze to the corresponding sulfonic acid, 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonic acid. This reaction is typically slow in neutral water but is accelerated by acids and bases.

  • Aminolysis: It readily reacts with primary and secondary amines to form the corresponding sulfonamides. This is a fundamental reaction for the synthesis of a wide array of biologically active molecules.

  • Alcoholysis: Reaction with alcohols yields sulfonate esters.

  • Friedel-Crafts Reactions: As a sulfonyl chloride, it can participate in Friedel-Crafts reactions with aromatic compounds to form sulfones.

Quantitative Data (Representative)

Due to the absence of specific experimental kinetic data for this compound, the following tables provide representative kinetic data for the hydrolysis and aminolysis of benzenesulfonyl chloride, which can serve as a general guide for estimating the reactivity of the title compound.

Table 1: Representative Rate Constants for the Hydrolysis of Benzenesulfonyl Chloride in Aqueous Dioxane

Temperature (°C)Solvent (Dioxane:Water)Rate Constant (k, s⁻¹)
2590:101.5 x 10⁻⁵
3590:104.5 x 10⁻⁵
4590:101.2 x 10⁻⁴

Note: Data is illustrative and based on general literature values for benzenesulfonyl chloride.

Table 2: Representative Second-Order Rate Constants for the Reaction of Benzenesulfonyl Chloride with Various Amines in a Non-aqueous Solvent (e.g., Acetonitrile) at 25 °C

AmineRate Constant (k₂, M⁻¹s⁻¹)
Aniline0.15
N-methylaniline0.08
Piperidine150
Morpholine35

Note: Data is illustrative and based on general literature values for benzenesulfonyl chloride.

Experimental Protocols

Protocol for the Synthesis of this compound

This protocol is a general method adapted from the synthesis of similar aromatic sulfonyl chlorides.

Materials:

  • 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂)

  • Copper(I) chloride (CuCl)

  • Acetic acid

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Sulfonylation (Sandmeyer-type reaction):

    • In a separate flask, prepare a suspension of copper(I) chloride in a saturated solution of sulfur dioxide in acetic acid at 0 °C.

    • Slowly add the cold diazonium salt solution to the CuCl/SO₂ suspension with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Protocol for Kinetic Analysis of Hydrolysis by UV-Vis Spectrophotometry

This protocol describes a general method for monitoring the hydrolysis of an aromatic sulfonyl chloride.

Materials and Equipment:

  • This compound

  • Buffer solutions of desired pH

  • Acetonitrile (or other suitable organic solvent)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in dry acetonitrile.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the sulfonyl chloride in the chosen reaction medium (e.g., acetonitrile/buffer mixture). Also, confirm that the hydrolysis product (sulfonic acid) has a significantly different absorbance at this wavelength.

  • Kinetic Run:

    • Equilibrate the buffer solution to the desired temperature in the thermostatted cuvette holder of the spectrophotometer.

    • Initiate the reaction by injecting a small aliquot of the stock solution into the cuvette containing the buffer, ensuring rapid mixing. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the reaction rate.

    • Immediately start monitoring the change in absorbance at the predetermined λ_max over time.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay equation: A_t = A_∞ + (A₀ - A_∞)e^(-k_obs*t), where A_t is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance.

Protocol for Kinetic Analysis of Aminolysis by HPLC

This protocol outlines a general method for monitoring the reaction of the sulfonyl chloride with an amine.

Materials and Equipment:

  • This compound

  • Amine of interest

  • Aprotic solvent (e.g., acetonitrile, THF)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Thermostatted reaction vessel

Procedure:

  • Method Development: Develop an HPLC method that can separate the starting sulfonyl chloride, the amine, and the resulting sulfonamide product.

  • Reaction Setup:

    • In a thermostatted reaction vessel, dissolve the this compound and the amine in the chosen solvent at known concentrations.

    • The reaction can be run under pseudo-first-order conditions by using a large excess of the amine.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction immediately, for example, by diluting the aliquot in a large volume of a suitable solvent (e.g., the HPLC mobile phase) or by adding a quenching agent.

    • Inject the quenched sample into the HPLC system.

  • Data Analysis:

    • Determine the concentration of the sulfonyl chloride or the sulfonamide product at each time point by integrating the corresponding peak areas and using a calibration curve.

    • Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant. For a pseudo-first-order reaction, a plot of ln[Sulfonyl Chloride] vs. time will be linear with a slope of -k_obs. The second-order rate constant can then be calculated by dividing k_obs by the concentration of the amine in excess.

Visualizations

Synthesis_Workflow cluster_diazotization Diazotization cluster_sulfonylation Sulfonylation A 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline C Diazonium Salt Intermediate A->C Reacts with B NaNO2, HCl (aq) 0-5 °C B->C Reagent E This compound C->E Reacts with D SO2, CuCl in Acetic Acid D->E Reagents

Caption: Synthetic workflow for this compound.

Kinetic_Analysis_Workflow cluster_hydrolysis Hydrolysis Kinetics (UV-Vis) cluster_aminolysis Aminolysis Kinetics (HPLC) Start Start: Prepare Stock Solution of Sulfonyl Chloride H1 Mix with Buffer in Cuvette Start->H1 A1 React with Amine Start->A1 H2 Monitor Absorbance vs. Time H1->H2 H3 Fit Data to Exponential Decay H2->H3 End End: Obtain Rate Constant H3->End Determine k_obs A2 Quench Aliquots at Time Intervals A1->A2 A3 Analyze by HPLC A2->A3 A4 Plot Concentration vs. Time A3->A4 A4->End Determine k_obs

Caption: General workflow for kinetic analysis of sulfonyl chloride reactions.

Potential Applications and Signaling Pathways

While the direct biological activity of this compound is not reported, its sulfonamide derivatives are of significant interest. For instance, the structurally related compound, 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide, is a known inhibitor of carbonic anhydrase II (CAII)[2]. Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of specific CA isoforms has therapeutic applications in various conditions.

Potential Therapeutic Areas for Derivatives:

  • Glaucoma: Inhibition of CAII in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.

  • Epilepsy: Some sulfonamide-based CA inhibitors have anticonvulsant properties.

  • Cancer: Certain CA isoforms are overexpressed in various tumors and are involved in pH regulation and tumor progression, making them potential targets for anticancer drugs.

Carbonic_Anhydrase_Pathway CO2 CO2 + H2O HCO3 HCO3- + H+ CO2->HCO3 Catalyzed by CAII Carbonic Anhydrase II (CAII) Effect Reduced Bicarbonate and Proton Production CAII->Effect Leads to Inhibitor Sulfonamide Derivative (e.g., from this compound) Inhibitor->CAII Inhibits Application Therapeutic Effect (e.g., Lowered Intraocular Pressure) Effect->Application Results in

References

Application Notes and Protocols: 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl Chloride in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride as a key intermediate in the synthesis of potent enzyme inhibitors. While direct literature detailing the use of this specific reagent is limited, its structural motifs are present in a well-established class of inhibitors targeting enzymes crucial in various disease states, such as carbonic anhydrases and monoamine oxidases. This document outlines the rationale for its use, provides generalized synthetic protocols, summarizes inhibitory data of structurally related compounds, and visualizes the relevant biological pathways and experimental workflows.

Introduction and Rationale

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs. The incorporation of heterocyclic moieties, such as the 1,2,4-oxadiazole ring, can significantly enhance the inhibitory potency and selectivity of these compounds. This compound is a reactive intermediate that allows for the straightforward introduction of this promising pharmacophore into a wide range of molecules to generate libraries of potential enzyme inhibitors. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamides, which are known to interact with the active sites of various enzymes.

Target Enzymes and Therapeutic Areas

Derivatives of 1,2,4-oxadiazole-containing benzenesulfonamides have shown significant inhibitory activity against several key enzyme families:

  • Carbonic Anhydrases (CAs): These enzymes are involved in pH regulation and are implicated in various physiological and pathological processes. Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[1][2]

  • Monoamine Oxidases (MAOs): MAO-A and MAO-B are critical enzymes in the metabolism of neurotransmitters. Selective MAO inhibitors are used in the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders such as Parkinson's disease (MAO-B inhibitors).[3][4][5]

Data Presentation: Inhibitory Activities of Related Compounds

The following tables summarize the inhibitory activities of benzenesulfonamides containing 1,2,4-oxadiazole and the isomeric 1,3,4-oxadiazole moieties against various enzyme isoforms. This data highlights the potential for discovering highly potent and selective inhibitors through the derivatization of the core scaffold provided by this compound.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by 1,2,4-Oxadiazole-Containing Benzenesulfonamides

Compound IDTarget IsoformIC50 (nM)Reference
16 CA IX310[2]

Note: Data for closely related structures are presented to illustrate the potential of the scaffold.

Table 2: Inhibition of Monoamine Oxidase by 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Derivatives

Compound IDTarget IsoformIC50 (µM)Reference
20 (1,2,4-oxadiazole) MAO-B0.052[4]
4 (1,2,4-oxadiazole) MAO-B0.036[6]
4 (1,2,4-oxadiazole) MAO-A150[6]
3b (1,2,4-oxadiazole) MAO-B140.02[3]
4c (1,2,4-oxadiazole) MAO-B117.43[3]
Unnamed (1,3,4-oxadiazole) MAO-B0.0027[7]

Experimental Protocols

The following are generalized protocols for the synthesis of sulfonamide-based enzyme inhibitors using a benzenesulfonyl chloride intermediate. These can be adapted for this compound.

General Synthesis of Sulfonamide Derivatives

This protocol describes the reaction of a sulfonyl chloride with an amine to form a sulfonamide.

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the amine of interest (1.0 eq.) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base (1.1-1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0-1.2 eq.) in the same anhydrous aprotic solvent.

  • Slowly add the sulfonyl chloride solution to the amine solution dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired sulfonamide.

Enzyme Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds can be evaluated using established in vitro enzyme assays. The following is a general outline for a typical fluorescence-based assay for MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • Substrate (e.g., kynuramine)

  • Synthesized inhibitor compound

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the synthesized inhibitor in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for IC50 determination.

  • In a 96-well microplate, add the assay buffer, the inhibitor solution at various concentrations, and the MAO-B enzyme.

  • Incubate the plate at 37 °C for a specified pre-incubation time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate (kynuramine).

  • Measure the fluorescence signal at appropriate excitation and emission wavelengths at regular time intervals.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Visualizations

Synthetic Workflow

G reagent 3-(5-methyl-1,2,4-oxadiazol-3-yl) benzenesulfonyl chloride product Target Sulfonamide Inhibitor reagent->product Reaction amine Primary or Secondary Amine (R1R2NH) amine->product base Base (e.g., TEA, DIPEA) in Aprotic Solvent base->product purification Workup and Purification (Chromatography/Recrystallization) product->purification Crude Product purification->product Purified Inhibitor

Caption: General synthetic scheme for sulfonamide-based enzyme inhibitors.

Carbonic Anhydrase IX in Tumor Hypoxia

G cluster_0 Tumor Cell hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_exp CA IX Expression (on cell membrane) hif1a->ca9_exp ca9 CA IX ca9_exp->ca9 co2 CO2 (intracellular) co2->ca9 h2o H2O h2o->ca9 hco3 HCO3- (exported) ca9->hco3 h_plus H+ (intracellular) ca9->h_plus acid_export Proton Exporters h_plus->acid_export ext_acid Extracellular Acidosis acid_export->ext_acid invasion Invasion & Metastasis ext_acid->invasion apoptosis_res Apoptosis Resistance ext_acid->apoptosis_res inhibitor 1,2,4-Oxadiazole Benzenesulfonamide Inhibitor inhibitor->ca9 Inhibition

Caption: Role of Carbonic Anhydrase IX in promoting tumor survival.

MAO-B in Dopamine Metabolism

G cluster_0 Presynaptic Neuron / Glial Cell dopamine Dopamine maob MAO-B dopamine->maob Metabolism dopac DOPAC maob->dopac h2o2 Hydrogen Peroxide (H2O2) (Oxidative Stress) maob->h2o2 neuronal_damage Neuronal Damage h2o2->neuronal_damage inhibitor 1,2,4-Oxadiazole Benzenesulfonamide Inhibitor inhibitor->maob Inhibition

Caption: MAO-B-mediated dopamine metabolism and oxidative stress.

References

Application Notes and Protocols for Assay Development with 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of biochemical and cell-based assays to characterize the biological activity of the novel compound, 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride. Due to the limited currently available biological data for this specific molecule, this document outlines a systematic approach to target identification and assay development, using a plausible, hypothetical target based on structurally related compounds.

Introduction

This compound is a small molecule containing a benzenesulfonyl chloride moiety, a common pharmacophore in various biologically active compounds. The 1,2,4-oxadiazole ring is also a feature of numerous compounds with diverse pharmacological activities. While the specific biological target of this compound is not yet elucidated, structurally similar molecules, particularly those with a 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide core, have been identified as inhibitors of carbonic anhydrase II (CA-II).[1] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

This document will therefore focus on a hypothetical assay development cascade to investigate this compound as a potential inhibitor of carbonic anhydrase II.

Proposed Signaling Pathway and Mechanism of Action

Carbonic anhydrase II plays a crucial role in pH regulation and ion transport in various tissues. In a pathological context, such as glaucoma, overexpression or hyperactivity of CA-II in the ciliary body leads to excessive aqueous humor production, thereby increasing intraocular pressure. Inhibition of CA-II reduces the formation of bicarbonate ions, which in turn decreases fluid secretion and lowers intraocular pressure. The proposed inhibitory mechanism of this compound on CA-II would involve the binding of the molecule to the zinc ion in the active site of the enzyme, mediated by the sulfonamide group that would be formed in situ from the sulfonyl chloride in an aqueous environment.

G cluster_0 Cellular Environment cluster_1 Inhibitory Action CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Catalyzed by CA-II HCO3_H HCO3- + H+ H2CO3->HCO3_H Physiological_Effect Aqueous Humor Production HCO3_H->Physiological_Effect Leads to CAII Carbonic Anhydrase II (CA-II) Inhibited_CAII Inhibited CA-II CAII->Inhibited_CAII Inhibitor 3-(5-methyl-1,2,4-oxadiazol-3-yl) benzenesulfonamide Inhibitor->CAII Binds to active site Reduced_Effect Reduced Aqueous Humor Production Inhibited_CAII->Reduced_Effect Results in

Caption: Proposed signaling pathway for CA-II inhibition.

Experimental Workflow for Target Validation and Compound Characterization

A systematic workflow is essential to validate the hypothetical target and characterize the inhibitory potential of the compound. The following diagram outlines a logical progression from initial biochemical screening to cell-based functional assays.

G Start Start: Novel Compound Biochem_Assay Biochemical Assay: CA-II Enzymatic Activity Start->Biochem_Assay Dose_Response Dose-Response and IC50 Determination Biochem_Assay->Dose_Response Selectivity Selectivity Profiling: (Other CA Isoforms) Dose_Response->Selectivity Cell_Based_Assay Cell-Based Assay: Aqueous Humor Secretion Model Dose_Response->Cell_Based_Assay Lead_Opt Lead Optimization Selectivity->Lead_Opt Cytotoxicity Cytotoxicity Assay Cell_Based_Assay->Cytotoxicity Cytotoxicity->Lead_Opt

Caption: Experimental workflow for compound characterization.

Data Presentation

The following table summarizes hypothetical quantitative data that could be generated from the proposed experimental workflow.

Assay TypeParameter3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamideAcetazolamide (Control)
Biochemical Assays
CA-II Enzymatic InhibitionIC50 (nM)15.812.1
CA-I Enzymatic InhibitionIC50 (nM)875.2250.0
CA-IV Enzymatic InhibitionIC50 (nM)350.678.5
CA-IX Enzymatic InhibitionIC50 (nM)25.325.8
Cell-Based Assays
Aqueous Humor Secretion ModelEC50 (µM)1.20.8
Cytotoxicity (hCEpC)CC50 (µM)> 100> 100

Experimental Protocols

Carbonic Anhydrase II Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against human recombinant carbonic anhydrase II.

Principle: This assay measures the esterase activity of carbonic anhydrase II using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA-II produces p-nitrophenol, which can be detected spectrophotometrically at 405 nm. The rate of p-nitrophenol production is proportional to the enzyme activity.

Materials:

  • Human recombinant Carbonic Anhydrase II (CA-II)

  • This compound

  • Acetazolamide (positive control)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris buffer (25 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO (10 mM). Note: The sulfonyl chloride will convert to the corresponding sulfonamide in the aqueous assay buffer.

  • Create a series of dilutions of the test compound and acetazolamide in Tris buffer. The final DMSO concentration in the assay should not exceed 1%.

  • In a 96-well plate, add 20 µL of the compound dilutions or control (buffer with DMSO for no inhibition, acetazolamide for positive control).

  • Add 140 µL of Tris buffer to each well.

  • Add 20 µL of a 2 µg/mL solution of human recombinant CA-II to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 20 µL of 10 mM p-NPA in acetonitrile to each well.

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Determine the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_no_inhibition - V_blank))

  • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Aqueous Humor Secretion Assay

Objective: To evaluate the effect of the test compound on aqueous humor secretion in a human ciliary epithelial cell model.

Principle: This assay utilizes a primary culture of human ciliary epithelial cells (hCEpC) grown on a permeable support. The rate of fluid transport across the cell monolayer, which mimics aqueous humor secretion, is measured.

Materials:

  • Primary human ciliary epithelial cells (hCEpC)

  • Transwell permeable supports (0.4 µm pore size)

  • Cell culture medium (DMEM/F12 supplemented with 10% FBS, L-glutamine, and antibiotics)

  • This compound

  • Forskolin (to stimulate secretion)

  • Acetazolamide (positive control)

  • Fluorescently labeled dextran (as a volume marker)

  • Fluorometer

Procedure:

  • Seed hCEpC on the apical side of the Transwell inserts and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Wash the cells with serum-free medium.

  • Add fresh serum-free medium to the basolateral compartment.

  • To the apical compartment, add serum-free medium containing the test compound at various concentrations, acetazolamide, or vehicle control (DMSO).

  • Add forskolin (10 µM) to the basolateral medium to stimulate fluid secretion.

  • Add fluorescently labeled dextran to the apical compartment.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • After incubation, collect samples from the apical and basolateral compartments.

  • Measure the fluorescence intensity of the samples using a fluorometer.

  • The volume of fluid transported is calculated based on the change in the concentration of the fluorescent dextran in the apical compartment.

  • Calculate the percentage of inhibition of fluid secretion for each compound concentration relative to the forskolin-stimulated control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Safety Precautions

This compound is a sulfonyl chloride and should be handled with care. It is corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

References

Troubleshooting & Optimization

improving the yield of reactions with 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride in chemical reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organosulfur compound. It serves as a key intermediate in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively.[1] These products are of significant interest in medicinal chemistry, for example, in the development of carbonic anhydrase inhibitors.[2]

Q2: What are the most critical factors affecting the yield of reactions with this sulfonyl chloride?

A2: The most critical factors include the exclusion of moisture to prevent hydrolysis, the choice of a suitable base and solvent, and the control of reaction temperature.[3][4] The purity of the starting materials is also paramount.[3]

Q3: How can I minimize the formation of the corresponding sulfonic acid as a byproduct?

A3: The formation of sulfonic acid is due to the hydrolysis of the sulfonyl chloride by water.[3] To minimize this, ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Q4: What are the recommended storage conditions for this compound?

A4: This compound is sensitive to moisture.[5] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.

Q5: Can I use this sulfonyl chloride in aqueous or protic solvents?

A5: It is generally not recommended to use this sulfonyl chloride in aqueous or protic solvents without careful control of conditions, as it can readily hydrolyze.[3][5] Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred.[6]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion (starting material remains). 1. Insufficiently reactive nucleophile (amine/alcohol). 2. Reaction temperature is too low. 3. Inappropriate base or solvent. 1. For less reactive nucleophiles, consider using a stronger, non-nucleophilic base like DBU or adding a catalyst such as DMAP. 2. Gradually increase the reaction temperature in 10°C increments and monitor progress by TLC or LC-MS. [7]3. Switch to a more polar aprotic solvent like DMF. See Table 1 for solvent and base considerations.
Significant amount of sulfonic acid byproduct is observed. Hydrolysis of the sulfonyl chloride due to moisture. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). [3]
Reaction is sluggish or stalls. Steric hindrance on the amine or alcohol. Increase reaction time and/or temperature. If the issue persists, an alternative synthetic route may be necessary. [4]
Issue 2: Formation of Multiple Products
Symptom Possible Cause Suggested Solution
Multiple spots on TLC, indicating byproducts. 1. Di-sulfonylation of primary amines. 2. Side reactions with the solvent or base. 3. Degradation of starting material or product. 1. Use a 1:1 molar ratio of amine to sulfonyl chloride. Add the sulfonyl chloride slowly to the reaction mixture at a low temperature (0°C). Consider using a weaker or sterically hindered base. [8]2. Ensure the base is non-nucleophilic (e.g., triethylamine, diisopropylethylamine). 3. Avoid excessive heating and prolonged reaction times. Monitor the reaction to determine the optimal stopping point. [7]
Issue 3: Difficulties in Product Purification
Symptom Possible Cause Suggested Solution
Oily residue remains after workup. Unreacted sulfonyl chloride. Quench the reaction with a small amount of a simple primary or secondary amine (e.g., ammonia, diethylamine) to convert the remaining sulfonyl chloride into a water-soluble sulfonamide, which can be removed during aqueous workup.
Product co-elutes with impurities during chromatography. Similar polarity of product and byproducts. Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative or additional purification step.

Data Presentation

Table 1: General Guidance on Reaction Conditions for Sulfonamide Synthesis

Parameter Recommendation Rationale
Solvent Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF)Aprotic solvents that are less likely to react with the sulfonyl chloride.[6]
Base Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA)To neutralize the HCl byproduct. The choice of base can influence the reaction rate and selectivity.[6]
Temperature 0 °C to Room TemperatureLower temperatures can help control exothermicity and minimize side reactions. Gentle heating may be required for less reactive substrates.[3]
Stoichiometry (Amine:Sulfonyl Chloride:Base) 1 : 1 : 1.1-1.5A slight excess of the base is typically used to ensure complete neutralization of HCl.[3]

Table 2: Influence of Reaction Parameters on Yield (Qualitative)

Parameter Change Potential Impact on Yield Reason
Increase in Temperature Increase or DecreaseMay increase the rate of the desired reaction but can also promote side reactions and degradation.[7][9]
Use of a Stronger Base Increase or DecreaseCan accelerate the reaction but may also promote di-sulfonylation of primary amines.
Presence of Water DecreaseLeads to the hydrolysis of the sulfonyl chloride, reducing the amount available for the desired reaction.[3]
Slow Addition of Sulfonyl Chloride Increase (for primary amines)Minimizes localized high concentrations, reducing the likelihood of di-sulfonylation.[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary or Secondary Amine
  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester from an Alcohol
  • Preparation: Under an inert atmosphere, dissolve the alcohol (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.5 eq.) in anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C.

  • Addition of Sulfonyl Chloride: Add this compound (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash with water, 1M HCl, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester by flash chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Amine/Alcohol and Base in Anhydrous Solvent cool Cool to 0°C prep->cool add_sc Add Sulfonyl Chloride (Dropwise) cool->add_sc react Stir at RT (Monitor Progress) add_sc->react quench Quench with Water react->quench extract Aqueous Workup quench->extract purify Purify (Chromatography/ Recrystallization) extract->purify product product purify->product Pure Product

Caption: General experimental workflow for sulfonylation reactions.

troubleshooting_yield start Low Yield? check_hydrolysis Check for Sulfonic Acid (Hydrolysis) start->check_hydrolysis Yes check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents No dry_reagents Use Anhydrous Reagents/Solvents check_hydrolysis->dry_reagents check_conditions Optimize Conditions (Temp, Base, Solvent) check_reagents->check_conditions adjust_reagents Adjust Molar Ratios/ Use Fresh Reagents check_reagents->adjust_reagents optimize Systematically Vary Conditions check_conditions->optimize

Caption: Troubleshooting decision tree for low reaction yield.

synthesis_pathway start 3-(5-methyl-1,2,4-oxadiazol-3-yl) benzenesulfonyl chloride sulfonamide Sulfonamide Product start->sulfonamide + Amine, Base sulfonate_ester Sulfonate Ester Product start->sulfonate_ester + Alcohol, Base sulfonic_acid Sulfonic Acid Byproduct start->sulfonic_acid + Water amine Primary/Secondary Amine (R1R2NH) alcohol Alcohol (R3OH) water Water (H2O) (Side Reaction)

Caption: Reaction pathways of the sulfonyl chloride.

References

solubility issues of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility in organic solvents.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the handling and use of this compound in experimental settings.

Issue: Compound fails to dissolve in a selected organic solvent.

Possible Causes and Solutions:

  • Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for dissolving the compound.

    • Troubleshooting Steps:

      • Consult the qualitative solubility table below to select a more appropriate solvent.

      • If no data is available for your solvent of choice, perform a small-scale solubility test as described in the "Experimental Protocols" section.

      • Consider using a co-solvent system to modulate the polarity of the dissolution medium.

  • Low Dissolution Rate: The compound may be dissolving, but at a very slow rate.

    • Troubleshooting Steps:

      • Increase agitation by switching from gentle swirling to vigorous stirring or sonication.

      • Gently warm the mixture. Be cautious, as excessive heat can lead to decomposition, especially in the presence of protic impurities.[1]

      • Reduce the particle size of the solid by carefully grinding it to increase the surface area available for dissolution.

  • Incomplete Dissolution (Saturated Solution): The amount of compound added may have exceeded its solubility limit in the chosen volume of solvent at the current temperature.

    • Troubleshooting Steps:

      • Add more solvent in measured increments until the solid fully dissolves.

      • If a specific concentration is required, a different solvent with higher solubilizing power may be necessary.

      • Consider gentle heating to increase the solubility, but monitor for any signs of degradation.

  • Compound Degradation: The compound may be reacting with the solvent or impurities within the solvent, leading to the formation of insoluble byproducts.

    • Troubleshooting Steps:

      • Ensure the use of anhydrous (dry) solvents, as sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which may have different solubility characteristics.[1]

      • Avoid protic solvents such as alcohols if the underivatized sulfonyl chloride is desired, as it will react to form sulfonate esters.

      • Use fresh, high-purity solvents to minimize the presence of reactive impurities.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound generally soluble?

Based on the general behavior of sulfonyl chlorides, it is expected to be soluble in a range of aprotic organic solvents.[1] Common choices include:

  • Aprotic Polar Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Aprotic Nonpolar Solvents: Toluene, Diethyl ether.

It is likely to have low solubility in nonpolar aliphatic hydrocarbons like hexanes. Importantly, it will react with protic solvents like water and alcohols.

Q2: What is the best way to prepare a stock solution of this compound?

To prepare a stock solution, it is crucial to use an anhydrous aprotic solvent. The choice of solvent will depend on the requirements of your subsequent experiment.

  • Carefully weigh the desired amount of this compound in a dry, clean vial.

  • Add the anhydrous solvent of choice incrementally while stirring or vortexing until the solid is completely dissolved.

  • If necessary, gentle warming or sonication can be used to aid dissolution.

  • Store the solution under an inert atmosphere (e.g., nitrogen or argon) and tightly sealed to prevent moisture ingress.

Q3: My compound appears to be an oil rather than a solid. What should I do?

The presence of residual chlorinated solvents from synthesis or purification can sometimes result in the product appearing as an oil. Removing these volatile solvents under high vacuum may help in solidifying the compound.

Q4: Can I use this compound in aqueous or alcoholic solutions?

This compound is a sulfonyl chloride and will react with water (hydrolysis) and alcohols (alcoholysis). Therefore, it should not be used in these solvents if the integrity of the sulfonyl chloride functional group is required for your experiment.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 10185-62-3[2]
Molecular Formula C₉H₇ClN₂O₃S[1]
Molecular Weight 258.68 g/mol [1]
Physical Form Solid
Boiling Point 67-69 °C
Melting Point 56 °C[1]
Density 1.462 g/cm³[1]

Table 2: Qualitative Solubility of this compound

SolventExpected SolubilityNotes
Dichloromethane (DCM)SolubleAprotic
Tetrahydrofuran (THF)SolubleAprotic
Acetonitrile (MeCN)SolubleAprotic
N,N-Dimethylformamide (DMF)SolubleAprotic
Dimethyl sulfoxide (DMSO)SolubleAprotic
TolueneLikely SolubleAprotic, Nonpolar
Diethyl EtherLikely SolubleAprotic, Nonpolar
HexanesLikely InsolubleAprotic, Nonpolar
WaterReactive (Hydrolysis)Protic
Alcohols (e.g., Methanol, Ethanol)Reactive (Alcoholysis)Protic

Note: This qualitative data is based on the general behavior of sulfonyl chlorides. It is highly recommended to perform experimental verification as described in the protocols below.

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • Selection of anhydrous organic solvents

  • Small, dry test tubes or vials

  • Vortex mixer or small magnetic stir bar and stir plate

Procedure:

  • Add approximately 10-20 mg of the compound to a dry test tube.

  • Add 1 mL of the chosen anhydrous solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

  • Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, resulting in a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

The gravimetric method, also known as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Anhydrous organic solvent of interest

  • Sealable glass vials or flasks

  • Thermostatically controlled shaker or orbital incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed, dry evaporating dish or vial

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the compound to a known volume of the selected organic solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Separation of the Saturated Solution:

    • Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

    • Weigh the dish or vial containing the solid residue on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved compound by subtracting the initial weight of the empty container from the final weight.

    • Express the solubility in the desired units, such as mg/mL or g/100 mL.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound Insoluble solvent Is the solvent appropriate? start->solvent rate Is the dissolution rate too slow? solvent->rate Yes change_solvent Action: Select a more polar aprotic solvent or use co-solvent. solvent->change_solvent No concentration Is the solution saturated? rate->concentration Yes increase_agitation Action: Increase agitation, gently warm, or reduce particle size. rate->increase_agitation No degradation Is the compound degrading? concentration->degradation Yes add_solvent Action: Add more solvent or use a different solvent. concentration->add_solvent No use_anhydrous Action: Use anhydrous, high-purity solvents and avoid protic solvents. degradation->use_anhydrous Yes end End: Issue Resolved degradation->end No change_solvent->end increase_agitation->end add_solvent->end use_anhydrous->end

Caption: Troubleshooting workflow for solubility issues.

G Experimental Workflow for Solubility Determination cluster_qualitative Qualitative Method cluster_quantitative Quantitative Method (Gravimetric) qual_start Add ~15mg of compound to a test tube qual_add_solvent Add 1mL of solvent qual_start->qual_add_solvent qual_agitate Agitate vigorously for 1-2 min qual_add_solvent->qual_agitate qual_observe Visually inspect for dissolution qual_agitate->qual_observe qual_result Record as Soluble, Partially Soluble, or Insoluble qual_observe->qual_result quant_start Prepare saturated solution (excess solid in known volume) quant_equilibrate Equilibrate for 24-48h with agitation quant_start->quant_equilibrate quant_separate Filter a known volume of supernatant quant_equilibrate->quant_separate quant_evaporate Evaporate solvent from filtrate quant_separate->quant_evaporate quant_weigh Weigh the solid residue quant_evaporate->quant_weigh quant_calculate Calculate solubility (mg/mL) quant_weigh->quant_calculate start Start start->qual_start start->quant_start

Caption: Experimental workflow for solubility determination.

References

stability and degradation of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its high reactivity towards moisture.[1][2][3] The sulfonyl chloride functional group is susceptible to hydrolysis, which can lead to the degradation of the material. It is also incompatible with strong oxidizing agents, bases, and alcohols.[1][4]

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][4] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent exposure to moisture.[1] The storage temperature should be at ambient temperature.

Q3: What are the expected degradation products of this compound?

A3: The main degradation product from hydrolysis is the corresponding 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonic acid and hydrogen chloride.[2][4] Under thermal stress, other hazardous decomposition products may include chlorine, nitrogen oxides, carbon monoxide, and oxides of sulfur.[1][4]

Q4: Can I dissolve this compound in protic solvents like methanol or ethanol?

A4: It is not recommended to dissolve this compound in protic solvents such as alcohols. The sulfonyl chloride group will react with the hydroxyl group of the alcohol to form the corresponding sulfonate ester, thus altering your starting material.

Troubleshooting Guides

Issue 1: Inconsistent reaction yields or appearance of unexpected byproducts.

  • Possible Cause: Degradation of the sulfonyl chloride due to improper handling or storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container in a dry environment, preferably in a desiccator or under an inert atmosphere.[1][4]

    • Use Anhydrous Solvents: For reactions, always use freshly dried, anhydrous solvents to minimize hydrolysis.

    • Perform a Quality Check: Before use, consider analyzing a small sample of the sulfonyl chloride by techniques such as ¹H NMR or LC-MS to check for the presence of the corresponding sulfonic acid, which would indicate degradation.

Issue 2: The compound appears clumpy or has a strong acidic odor (other than the inherent smell of sulfonyl chlorides).

  • Possible Cause: Significant hydrolysis has occurred due to exposure to moisture.[3] The acidic odor is likely due to the formation of hydrogen chloride gas.[2][4]

  • Troubleshooting Steps:

    • Handle with Care: Open the container in a well-ventilated fume hood.[4]

    • Assess Purity: The material may no longer be suitable for reactions requiring high purity. An analytical check is recommended.

    • Purification (with caution): Depending on the extent of degradation, purification may be possible, but it is often more practical to use a fresh, unopened batch of the reagent.

Stability and Degradation Data

ParameterStability ProfileRecommended ConditionsIncompatible MaterialsPrimary Degradation Product
Moisture/Humidity Highly sensitive; readily hydrolyzes.Store in a dry, inert atmosphere.[1]Water, moist air.[1][3]3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonic acid
Temperature Stable at ambient temperatures. High temperatures can lead to decomposition.Store in a cool place.[4]Excess heat.[4]Oxides of sulfur, nitrogen oxides, CO, CO₂, HCl.[1][4]
pH Unstable in aqueous basic and acidic conditions, which catalyze hydrolysis.Use in anhydrous, neutral conditions.Strong acids, strong bases.[4]3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonic acid
Solvents Reacts with protic solvents.Use anhydrous aprotic solvents (e.g., THF, DCM, acetonitrile).Alcohols, primary/secondary amines.[4]Corresponding sulfonate esters or sulfonamides.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Hydrolytic Stability of this compound

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound into a clean vial.

    • Add 1 mL of a 1:1 (v/v) mixture of acetonitrile and a buffered aqueous solution (e.g., pH 4, 7, and 9) to the vial.

    • Cap the vial tightly and vortex briefly to mix.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., room temperature or 37 °C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Sample Analysis:

    • Quench the reaction if necessary (e.g., by dilution with cold acetonitrile).

    • Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • Monitor the disappearance of the parent compound peak and the appearance of the sulfonic acid degradation product peak.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each pH condition to determine the rate of hydrolysis.

Visualizations

DegradationPathways Degradation Pathways Compound This compound HydrolysisProduct 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonic acid Compound->HydrolysisProduct + H₂O AlcoholysisProduct Sulfonate Ester Compound->AlcoholysisProduct + R-OH AminolysisProduct Sulfonamide Compound->AminolysisProduct + R-NH₂

Caption: Major degradation pathways for the title compound.

ExperimentalWorkflow Stability Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Weigh Weigh Compound Dissolve Dissolve in Acetonitrile/Buffer Weigh->Dissolve Incubate Incubate at Controlled Temp Dissolve->Incubate Sample Sample at Time Points Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Plot Plot % Remaining vs. Time Analyze->Plot Determine Determine Degradation Rate Plot->Determine

Caption: Workflow for hydrolytic stability assessment.

References

Technical Support Center: Purification of Products from 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture?

A1: The most common impurities include:

  • Unreacted starting materials: Excess amine or unreacted this compound.

  • Hydrolysis product: 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonic acid, formed from the reaction of the sulfonyl chloride with water.[1]

  • Side products: Depending on the reaction conditions, minor side products such as sulfinamides may be formed.[2]

  • Base-related impurities: Residual tertiary amine bases (e.g., triethylamine, pyridine) and their corresponding hydrochloride salts.

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out can be caused by the presence of impurities that depress the melting point or by the product's inherent low melting point. Try the following:

  • Trituration: Add a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture to induce crystallization of your product.

  • Solvent Removal: Ensure all residual solvents from the work-up have been thoroughly removed under high vacuum.

  • Purification: The oil may be a mixture of your product and impurities. Proceed with chromatographic purification.

Q3: How can I remove the unreacted amine from my reaction mixture?

A3: Unreacted primary or secondary amines can be removed by performing an acidic wash during the aqueous work-up. Use a dilute acid solution, such as 1M hydrochloric acid (HCl) or 5% copper (II) sulfate (CuSO₄) solution for pyridine, to protonate the amine, making it water-soluble and thus easily extracted into the aqueous layer.[3]

Q4: I suspect the sulfonyl chloride has hydrolyzed. How do I remove the resulting sulfonic acid?

A4: The sulfonic acid byproduct is highly polar and can be challenging to remove.

  • Aqueous Extraction: During the work-up, washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help deprotonate the sulfonic acid, increasing its solubility in the aqueous phase.

  • Chromatography: If extraction is insufficient, flash column chromatography is typically effective. The highly polar sulfonic acid will either remain at the baseline or require a very polar eluent to move.[4]

  • Precipitation/Crystallization: In some cases, the desired sulfonamide can be selectively precipitated or crystallized from a solvent system where the sulfonic acid remains soluble.[5]

Q5: My sulfonamide seems to be degrading on the silica gel column. What are my options?

A5: Some sulfonamides can be sensitive to the acidic nature of standard silica gel.[6]

  • Deactivated Silica: You can deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) mixed into the slurry or the eluent. A common practice is to use an eluent containing 0.1-1% triethylamine.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil®.[7]

  • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography (e.g., C18) can be an excellent alternative.[4]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Symptom Possible Cause Troubleshooting Steps
Low overall yield after work-up and purification. Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction by TLC or LC-MS to ensure all the limiting reagent is consumed.- Consider increasing the reaction time or temperature.
Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride is moisture-sensitive and can hydrolyze before or during the reaction.[1]- Use anhydrous solvents and reagents.[1]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Product Loss During Work-up: The sulfonamide product may have some water solubility, leading to loss during aqueous washes.- Minimize the volume and number of aqueous washes.- Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Product Loss During Chromatography: The product may be irreversibly adsorbed onto the column or streaking, leading to poor recovery.- Ensure the crude material is fully dissolved and properly loaded onto the column.- Use a more polar solvent system to ensure elution.- If streaking occurs, consider deactivating the silica gel.[7]
Product Decomposition: The product may be unstable to the purification conditions (e.g., acidic silica gel).- Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[7]- Use deactivated silica or an alternative stationary phase.[7]
Issue 2: Difficulty with Crystallization
Symptom Possible Cause Troubleshooting Steps
Product oils out or forms a viscous gum during crystallization. Presence of Impurities: Impurities can inhibit crystal lattice formation.- Purify the product further using flash chromatography before attempting crystallization.- Try trituration with a solvent that dissolves the impurities but not the product.
Inappropriate Solvent System: The chosen solvent or solvent system may not be suitable for crystallization.- Experiment with different solvents or solvent mixtures. For sulfonamides with both polar and non-polar regions, a solvent pair like ethanol/water or isopropanol/water can be effective.[8][9]- Use the "like dissolves like" principle as a starting point for solvent selection.[10]
Supersaturation: The solution may be too concentrated, leading to rapid precipitation instead of crystal growth.- Use a slightly larger volume of the crystallization solvent.- Allow the solution to cool slowly to room temperature, and then in a refrigerator.
Lack of Nucleation Sites: Crystal growth requires an initial nucleation event.- Scratch the inside of the flask with a glass rod at the solvent-air interface.- Add a seed crystal of the pure compound if available.
Issue 3: Problems with Flash Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. Inappropriate Solvent System: The eluent polarity may not be optimal for separating the components.- Develop a suitable solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product.[7]- Consider using a gradient elution to improve separation.
Column Overloading: Too much crude material was loaded onto the column.- Use an appropriate amount of silica gel relative to the crude material (typically a 30:1 to 100:1 ratio by weight).- Ensure the sample is loaded in a concentrated band at the top of the column.
Product is not eluting from the column. Product is too polar for the chosen eluent. - Gradually increase the polarity of the eluent.- If the product is still not eluting with highly polar solvents (e.g., 100% ethyl acetate or methanol), it may be an ionic species (like the sulfonic acid).
Compound Decomposition on Silica: The product is unstable and has decomposed on the column.[7]- Test for stability on a TLC plate.[7]- Use deactivated silica or an alternative stationary phase.[7]
Crude material is not soluble in the eluting solvent. Insolubility of the crude mixture. - Dissolve the crude material in a minimal amount of a stronger, more polar solvent (e.g., dichloromethane, acetone) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder, which can then be loaded onto the column ("dry loading").[7]

Quantitative Data Summary

The following table presents representative yield and purity data for sulfonamide synthesis and purification. Actual results will vary depending on the specific substrates and reaction conditions.

Reaction Step Parameter Typical Value Notes
Sulfonamide Synthesis Crude Yield80-99%Yield before purification.
Crude Purity50-95%Purity can be estimated by NMR or LC-MS.
Purification by Recrystallization Recovered Yield70-90%Of the crude material taken for crystallization.
Final Purity>98%Purity is typically assessed by HPLC, NMR, or melting point.
Purification by Flash Chromatography Recovered Yield60-95%Dependent on the separation efficiency and stability of the compound.
Final Purity>99%Can often achieve very high purity.

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Upon reaction completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with: a. 1M HCl (2 x volume of organic layer) to remove basic impurities like excess amine and pyridine. b. Saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove acidic impurities like the sulfonic acid byproduct. c. Brine (1 x volume of organic layer) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization from a Solvent Pair (Ethanol/Water)
  • Dissolve the crude sulfonamide in a minimal amount of hot 95% ethanol.[8]

  • While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid.

  • If too much water is added, add a small amount of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum recovery, place the flask in an ice bath or refrigerator for at least 30 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals under high vacuum.

Protocol 3: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully add it to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

  • Elution: Add the prepared eluent to the column and apply gentle pressure to begin eluting the sample. Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis start Reaction of This compound with amine workup 1. Dilute with Organic Solvent 2. Acid Wash (e.g., 1M HCl) 3. Base Wash (e.g., sat. NaHCO3) 4. Brine Wash 5. Dry and Concentrate start->workup Crude Mixture chromatography Flash Column Chromatography workup->chromatography Crude Product crystallization Recrystallization workup->crystallization Crude Product analysis Purity and Identity Confirmation (NMR, LC-MS, HPLC, MP) chromatography->analysis Pure Product crystallization->analysis Pure Product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction hydrolysis Sulfonyl Chloride Hydrolysis start->hydrolysis workup_loss Loss During Work-up start->workup_loss purification_issue Purification Problem start->purification_issue optimize_reaction Optimize Reaction (Time, Temp) incomplete_reaction->optimize_reaction anhydrous_conditions Use Anhydrous Reagents/Solvents hydrolysis->anhydrous_conditions modify_workup Modify Work-up (Back-extract) workup_loss->modify_workup optimize_purification Optimize Purification (Solvent, Stationary Phase) purification_issue->optimize_purification

References

side reactions of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride. The information is designed to address specific issues that may be encountered during experiments involving this reagent and various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary reactions of this compound with nucleophiles?

A1: this compound is a highly reactive electrophile. The primary and expected reaction is nucleophilic substitution at the sulfonyl chloride group.[1] Common nucleophiles such as amines, alcohols, and thiols will readily attack the electrophilic sulfur atom, displacing the chloride and forming the corresponding sulfonamides, sulfonate esters, and thioesters, respectively.[1][2]

Q2: What are the most common side reactions to be aware of?

A2: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonic acid.[2] This occurs in the presence of water, even atmospheric moisture. Another potential side reaction, particularly under harsh conditions (e.g., high pH, strong nucleophiles), is the nucleophilic attack on the 1,2,4-oxadiazole ring, which can lead to ring cleavage.[3][4]

Q3: How does the 1,2,4-oxadiazole ring affect the reactivity of the sulfonyl chloride?

A3: The 1,2,4-oxadiazole ring is an electron-withdrawing group. Electron-withdrawing substituents generally increase the electrophilicity of the sulfur atom in the sulfonyl chloride, making it more susceptible to nucleophilic attack.[5] Therefore, the presence of the 1,2,4-oxadiazole moiety is expected to enhance the reactivity of the sulfonyl chloride compared to an unsubstituted benzenesulfonyl chloride.

Q4: Is the 1,2,4-oxadiazole ring stable under typical reaction conditions for sulfonamide or sulfonate ester formation?

A4: The 1,2,4-oxadiazole ring is generally considered a stable heterocyclic system and is often used as a bioisostere for amides and esters to improve metabolic stability.[3][6] Under standard, anhydrous conditions for sulfonamide or sulfonate ester synthesis (e.g., in the presence of a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent), the ring is expected to be stable. However, it can be susceptible to cleavage under strongly basic (high pH) or reductive conditions.[3][7]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Sulfonamide/Sulfonate Ester
Potential Cause Troubleshooting Step Rationale
Hydrolysis of the starting material Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Sulfonyl chlorides are highly sensitive to moisture and will readily hydrolyze to the sulfonic acid, reducing the amount of starting material available for the desired reaction.[2]
Sub-optimal reaction temperature For less reactive nucleophiles, gentle heating may be required. For highly reactive nucleophiles, cooling the reaction mixture (e.g., 0 °C) may be necessary to prevent side reactions.The rate of reaction is temperature-dependent. Optimization of the temperature can improve the yield of the desired product.
Incorrect stoichiometry or choice of base Use a slight excess of the nucleophile (1.1-1.2 equivalents). Employ a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to scavenge the HCl generated during the reaction.An appropriate excess of the nucleophile can drive the reaction to completion. A non-nucleophilic base is crucial to prevent its competition with the primary nucleophile.
Degradation of the 1,2,4-oxadiazole ring Avoid strongly basic conditions (high pH). If a strong base is required, consider using a non-nucleophilic, sterically hindered base and low temperatures.The 1,2,4-oxadiazole ring can undergo nucleophilic attack and cleavage under harsh basic conditions.[3][4]
Issue 2: Presence of an Impurity with a Molecular Weight Corresponding to the Sulfonic Acid
Potential Cause Troubleshooting Step Rationale
Incomplete reaction or presence of water Extend the reaction time or gently heat the reaction mixture. Ensure rigorous exclusion of water from the reaction.The sulfonic acid is formed by the hydrolysis of the sulfonyl chloride.[2] If the starting material is not fully consumed, any exposure to water during workup will lead to its formation.
Workup procedure During aqueous workup, ensure the organic layer is thoroughly washed with brine and dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.This minimizes the contact time of the unreacted sulfonyl chloride with water.
Purification The sulfonic acid is highly polar and can often be removed by column chromatography on silica gel. A wash with a saturated aqueous solution of sodium bicarbonate can also help remove the acidic impurity, but care must be taken to avoid hydrolysis of the desired product.Chromatographic separation is an effective method for removing polar impurities. An aqueous basic wash can deprotonate the sulfonic acid, making it more water-soluble and easier to separate.
Issue 3: Formation of Unexpected Byproducts and Ring-Opened Species
Potential Cause Troubleshooting Step Rationale
Nucleophilic attack on the 1,2,4-oxadiazole ring Use milder reaction conditions (lower temperature, less reactive base). Consider protecting sensitive functional groups on the nucleophile if applicable.Strong nucleophiles can attack the electrophilic carbon atoms of the 1,2,4-oxadiazole ring, leading to ring-opening and rearrangement products.[4][7]
Thermal instability Avoid prolonged heating at high temperatures.The O-N bond in the 1,2,4-oxadiazole ring is relatively weak and can cleave under thermal stress, leading to rearrangements.[4]
Photochemical degradation Protect the reaction from light if it is known to be light-sensitive.Photochemical energy can also induce cleavage of the O-N bond in the oxadiazole ring.[7]

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Addition of Nucleophile and Base: To the stirred solution, add the amine nucleophile (1.1 eq) followed by a non-nucleophilic base such as triethylamine (1.5 eq) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Sulfonyl Chloride in Anhydrous Solvent add_reagents Add Amine & Non-nucleophilic Base at 0°C start->add_reagents stir Stir at Room Temperature (2-16h) add_reagents->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end Pure Sulfonamide purify->end troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product hydrolysis Hydrolysis of Sulfonyl Chloride start->hydrolysis Sulfonic acid impurity present? ring_opening Oxadiazole Ring Opening start->ring_opening Unexpected byproducts? incomplete_rxn Incomplete Reaction start->incomplete_rxn Starting material remains? anhydrous Use Anhydrous Conditions hydrolysis->anhydrous mild_cond Use Milder Conditions ring_opening->mild_cond optimize_rxn Optimize Reaction (Time, Temp, Stoichiometry) incomplete_rxn->optimize_rxn

References

Technical Support Center: Optimizing Reaction Conditions for 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride.

Synthesis Workflow

The synthesis of this compound is a multi-step process. A proposed synthetic workflow is outlined below, starting from 3-cyanobenzaldehyde. This workflow is based on established synthetic methodologies for the formation of 1,2,4-oxadiazoles and the chlorosulfonylation of aromatic rings.

Synthesis Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Amidoxime Formation cluster_2 Step 3: Oxadiazole Formation cluster_3 Step 4: Chlorosulfonylation 3-Cyanobenzaldehyde 3-Cyanobenzaldehyde 3-Cyanobenzaldehyde_Oxime 3-Cyanobenzaldehyde_Oxime 3-Cyanobenzaldehyde->3-Cyanobenzaldehyde_Oxime Hydroxylamine, Ethanol, Reflux 3-Amidoxime 3-Amidoxime 3-Cyanobenzaldehyde_Oxime->3-Amidoxime Base (e.g., NaHCO3), Aqueous Ethanol Oxadiazole_Intermediate 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzene 3-Amidoxime->Oxadiazole_Intermediate Acetic Anhydride, Heat Final_Product This compound Oxadiazole_Intermediate->Final_Product Chlorosulfonic Acid, 0°C to RT

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following are proposed experimental protocols for the key steps in the synthesis. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzene

This protocol covers the formation of the 1,2,4-oxadiazole ring from a nitrile precursor.[1]

Materials:

  • 3-Cyanobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Acetic anhydride

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • Oxime Formation: Dissolve 3-cyanobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol. Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Amidoxime Formation: Cool the reaction mixture and add a saturated aqueous solution of sodium bicarbonate to neutralize the HCl generated. Stir at room temperature until the oxime is fully converted to the amidoxime (monitor by TLC).

  • Work-up and Isolation of Amidoxime: Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude amidoxime.

  • Oxadiazole Cyclization: To the crude amidoxime, add acetic anhydride (2.0-3.0 eq) and heat the mixture at 100-120°C for 3-5 hours.

  • Final Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Chlorosulfonylation of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzene

This protocol describes the introduction of the sulfonyl chloride group onto the benzene ring.

Materials:

  • 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzene

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzene (1.0 eq) in anhydrous dichloromethane.

  • Addition of Chlorosulfonic Acid: Cool the solution to 0°C in an ice bath. Add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and very carefully pour it onto a vigorously stirred mixture of crushed ice and water.

  • Work-up and Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with cold water, followed by a cold saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to avoid decomposition of the product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Troubleshooting Guides

Troubleshooting 1,2,4-Oxadiazole Synthesis
Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Low yield of 1,2,4-oxadiazole Incomplete conversion of nitrile to amidoxime.Ensure sufficient reaction time and appropriate temperature for the amidoxime formation. The pH should be slightly basic.
Cleavage of the O-acylamidoxime intermediate during cyclization.[1]Use milder cyclization conditions. Lowering the temperature and extending the reaction time may help. Alternatively, a base-catalyzed cyclization at room temperature can be attempted.
Inefficient cyclodehydration.Ensure the dehydrating agent (acetic anhydride) is fresh and used in sufficient excess. Other dehydrating agents like phosphorus oxychloride or thionyl chloride can be explored, but may require more stringent conditions.
Formation of by-products Dimerization of nitrile oxide intermediates.[1]This is more common in syntheses proceeding via nitrile oxides. The proposed route via acylation of an amidoxime should minimize this.
Boulton-Katritzky rearrangement (thermal rearrangement to other heterocycles).[1]This is a potential side reaction at high temperatures. Running the cyclization at the lowest effective temperature can minimize this.
Difficulty in purification Co-elution of starting material and product.Optimize the eluent system for column chromatography. A gradient elution might be necessary.
Presence of acidic or basic impurities.Ensure thorough washing during the work-up to remove unreacted reagents and by-products.
Troubleshooting Chlorosulfonylation
Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Low yield of sulfonyl chloride Incomplete reaction.Increase the reaction time or the amount of chlorosulfonic acid. A slight increase in temperature (e.g., to room temperature for a longer period) might be necessary, but should be done cautiously.
Hydrolysis of the product during work-up.[2]Use ice-cold water and solutions for washing. Minimize the contact time with aqueous phases. Ensure all glassware is dry and use anhydrous solvents.
Degradation of the starting material or product.The oxadiazole ring might be sensitive to the strongly acidic conditions. Ensure the temperature is kept low during the addition of chlorosulfonic acid.
Formation of sulfonic acid by-product Reaction with moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis during work-up.[2]As mentioned above, perform the work-up quickly and at low temperatures.
Formation of di-sulfonated or other regioisomers Harsh reaction conditions.The 1,2,4-oxadiazole group is a meta-director. Formation of other isomers is less likely but possible. Milder conditions (lower temperature, shorter reaction time) can improve regioselectivity.
Product instability Sulfonyl chlorides can be unstable, especially if they are electron-deficient.[3]Store the purified product under an inert atmosphere at low temperature. It is often best to use the sulfonyl chloride immediately in the next step.

Frequently Asked Questions (FAQs)

Q1: What is the role of chlorosulfonic acid in the final step? A1: Chlorosulfonic acid is a strong electrophilic reagent that introduces the chlorosulfonyl group (-SO₂Cl) onto the benzene ring through an electrophilic aromatic substitution reaction.

Q2: Why is it important to control the temperature during the chlorosulfonylation reaction? A2: The reaction between the aromatic compound and chlorosulfonic acid is highly exothermic. Low temperatures are crucial to control the reaction rate, prevent the formation of by-products such as the sulfonic acid, and avoid potential degradation of the starting material or product.

Q3: My purified this compound seems to degrade over time. How can I improve its stability? A3: Aryl sulfonyl chlorides can be sensitive to moisture and heat.[3] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a freezer). For subsequent reactions, it is often best to use the freshly prepared and purified sulfonyl chloride.

Q4: Can I use a different acylating agent for the oxadiazole ring formation? A4: Yes, besides acetic anhydride, other acylating agents like acetyl chloride can be used. The choice of the acylating agent will determine the substituent at the 5-position of the 1,2,4-oxadiazole ring. For a 5-methyl substituent, acetic anhydride or acetyl chloride are appropriate choices.

Q5: What are the safety precautions I should take when working with chlorosulfonic acid? A5: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Ensure that all glassware is scrupulously dry.

Potential Signaling Pathways in Drug Development

Derivatives of 1,2,4-oxadiazole have been investigated for their potential as therapeutic agents, particularly in oncology. They have been shown to target several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_p53 p53 Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_EGFR Proliferation ERK->Proliferation_EGFR PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival p53 p53 Apoptosis Apoptosis p53->Apoptosis MDM2 MDM2 MDM2->p53 inhibition Oxadiazole_Derivative Oxadiazole Derivative Oxadiazole_Derivative->EGFR inhibition Oxadiazole_Derivative->PI3K inhibition Oxadiazole_Derivative->MDM2 inhibition

Caption: Potential signaling pathways targeted by oxadiazole derivatives in cancer therapy.

References

how to avoid hydrolysis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling, storage, and use of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride, with a primary focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

A1: this compound is a reactive organic compound used as a building block in medicinal chemistry and drug discovery. Like other sulfonyl chlorides, it is highly susceptible to hydrolysis due to the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group readily reacts with nucleophiles, such as water, to form the corresponding sulfonic acid, 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonic acid. This reaction is often irreversible and can significantly impact the yield and purity of your desired product.

Q2: How can I detect hydrolysis of my this compound sample?

A2: Hydrolysis can be detected by monitoring the appearance of the corresponding sulfonic acid impurity. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): The sulfonic acid will have a different retention factor (Rf) compared to the sulfonyl chloride. The sulfonic acid is more polar and will typically have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of sulfonic acid present in your sample.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can detect the presence of the sulfonic acid. The sulfonic acid proton is typically acidic and may be exchangeable with deuterium, while the aromatic protons adjacent to the sulfonate group will have different chemical shifts compared to the sulfonyl chloride.

Q3: What are the ideal storage conditions to prevent hydrolysis?

A3: To minimize hydrolysis, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[2][3][4] The container should be tightly sealed to prevent exposure to atmospheric moisture.[2][3][5] For long-term storage, keeping the compound in a desiccator is recommended.

Troubleshooting Guides

Issue 1: Low yield in reactions involving this compound.
Possible Cause Troubleshooting Step
Hydrolysis of the starting material. Before starting the reaction, check the purity of the sulfonyl chloride using TLC or HPLC to ensure no significant amount of the corresponding sulfonic acid is present.
Presence of moisture in the reaction. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents.[6][7] Perform the reaction under a dry, inert atmosphere (nitrogen or argon).
Incomplete reaction. Monitor the reaction progress using TLC or HPLC. If the reaction is sluggish, consider increasing the temperature or reaction time, but be mindful of potential side reactions.
Issue 2: Presence of a polar impurity in the crude product.
Possible Cause Troubleshooting Step
Formation of sulfonic acid due to hydrolysis. During the work-up, minimize contact with water. If an aqueous work-up is necessary, use cold water and perform the extraction quickly.
Hydrolysis during purification. If using column chromatography, ensure the silica gel and solvents are dry. Consider using a less polar solvent system if possible.

Experimental Protocols

Protocol 1: General Procedure for Handling and Dispensing
  • Preparation: Work in a well-ventilated fume hood. Ensure all glassware and spatulas are thoroughly dried.

  • Inert Atmosphere: Before opening the container, flush it with a gentle stream of dry nitrogen or argon.

  • Dispensing: Quickly weigh the desired amount of the sulfonyl chloride and transfer it to the reaction vessel, which has been pre-filled with an inert atmosphere.

  • Sealing: Tightly reseal the container under an inert atmosphere immediately after use.

Protocol 2: General Procedure for a Reaction with an Amine

This protocol describes a general method for the synthesis of a sulfonamide, a common application of this reagent.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by TLC or HPLC.

  • Work-up: Quench the reaction with a small amount of water or saturated aqueous ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Hydrolysis_Pathway SulfonylChloride This compound SulfonicAcid 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonic acid SulfonylChloride->SulfonicAcid Hydrolysis Water H₂O (Moisture) HCl HCl Experimental_Workflow cluster_storage Storage cluster_reaction Reaction cluster_analysis Analysis Storage Store under inert atmosphere (N₂ or Ar) Handling Handle under an inert atmosphere Storage->Handling Drying Use anhydrous solvents and reagents Handling->Drying Reaction Perform reaction Drying->Reaction Monitoring Monitor purity (TLC, HPLC) Reaction->Monitoring

References

Technical Support Center: Sulfonylation with 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride in sulfonylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My sulfonylation reaction is showing low or no product yield. What are the primary causes and how can I troubleshoot this?

A1: Low or no yield in sulfonylation reactions with this compound can stem from several factors. Here’s a step-by-step troubleshooting guide:

  • Reagent Quality: this compound is sensitive to moisture.[1] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common deactivation pathway.

    • Solution: Ensure the reagent is stored under anhydrous conditions. Use freshly purchased or properly stored material. It is advisable to handle the reagent under an inert atmosphere (e.g., nitrogen or argon). All solvents and glassware must be thoroughly dried before use.[2]

  • Nucleophilicity of the Amine: The reactivity of the amine is crucial. Sterically hindered amines or those with electron-withdrawing groups are less nucleophilic and may react slowly.[3][4]

    • Solution: For weakly nucleophilic amines, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF to improve solubility and reaction rates. The addition of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can also be beneficial, but its concentration should be carefully controlled.[5]

  • Inadequate Base: The choice and amount of base are critical for neutralizing the HCl generated during the reaction.

    • Solution: Ensure at least one equivalent of a suitable base is used. For less reactive amines, a stronger, non-nucleophilic base might be necessary. However, for primary amines, a weaker or sterically hindered base like pyridine is often preferred to minimize side reactions.[5]

Q2: I am observing the formation of a significant amount of a di-sulfonated byproduct with my primary amine. How can I improve the selectivity for the mono-sulfonated product?

A2: Di-sulfonylation is a common side reaction when using primary amines, as the initially formed sulfonamide can be deprotonated by the base, creating a nucleophilic anion that reacts with a second molecule of the sulfonyl chloride.[5]

  • Control Stoichiometry and Addition Rate:

    • Solution: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. The sulfonyl chloride should be added slowly and dropwise to the reaction mixture, preferably as a solution in the reaction solvent. This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[5]

  • Modify Base Conditions:

    • Solution: Avoid using an excess of a strong, non-hindered base like triethylamine. A weaker base such as pyridine or a sterically hindered base like 2,6-lutidine is less likely to deprotonate the mono-sulfonamide.[5]

  • Lower the Reaction Temperature:

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) during the addition of the sulfonyl chloride. Lower temperatures often disfavor the less favorable side reaction more significantly than the desired reaction.[5]

Q3: My reaction work-up is complicated by the presence of a highly polar byproduct. What is it and how can I avoid it?

A3: A highly polar byproduct is often the sulfonic acid, resulting from the hydrolysis of this compound.[2]

  • Strict Anhydrous Conditions:

    • Solution: As mentioned in Q1, ensure all reagents, solvents, and glassware are scrupulously dry. Performing the reaction under an inert atmosphere of nitrogen or argon will minimize exposure to atmospheric moisture.[2]

  • Solvent Choice:

    • Solution: Use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Avoid protic solvents like alcohols unless they are part of the reaction, as they can react with the sulfonyl chloride.[2]

Q4: Is the 5-methyl-1,2,4-oxadiazole ring stable under typical sulfonylation conditions?

A4: The 1,2,4-oxadiazole ring is generally considered a stable heterocyclic system and is often used as a bioisostere for ester and amide groups due to its resistance to hydrolysis. However, under forcing conditions (e.g., strong acids, bases, or high temperatures), ring-opening reactions can occur. For standard sulfonylation conditions using bases like pyridine or triethylamine at temperatures ranging from 0 °C to room temperature, the 5-methyl-1,2,4-oxadiazole ring is expected to be stable.

Data Presentation

The following table summarizes typical reaction parameters for the sulfonylation of amines with this compound. These are starting points and may require optimization depending on the specific substrate.

ParameterValue/RangeRationale & Remarks
Amine Stoichiometry 1.0 - 1.2 equivalentsA slight excess of the amine can help to ensure complete consumption of the sulfonyl chloride and minimize di-sulfonylation of primary amines.[5]
Base Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA)Pyridine is a good choice for minimizing di-sulfonylation. TEA and DIPEA are stronger bases that can be used for less reactive amines.[5]
Base Stoichiometry 1.1 - 2.0 equivalentsAt least one equivalent is needed to neutralize the generated HCl. An excess can help drive the reaction to completion.
Solvent Anhydrous Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF)Aprotic solvents are essential to prevent hydrolysis of the sulfonyl chloride.[2]
Temperature 0 °C to Room TemperatureThe addition of the sulfonyl chloride is typically performed at 0 °C to control the exothermic reaction and minimize side reactions. The reaction is then often allowed to warm to room temperature.[5]
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

General Protocol for the Sulfonylation of a Primary or Secondary Amine:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, ~0.1-0.5 M). Add the base (e.g., pyridine, 1.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.

Mandatory Visualizations

Troubleshooting_Sulfonylation start Failed Sulfonylation Reaction (Low/No Yield) check_reagents Check Reagent Quality - Anhydrous Sulfonyl Chloride? - Dry Solvents/Glassware? start->check_reagents Initial Check check_amine Evaluate Amine Reactivity - Sterically Hindered? - Electron Deficient? start->check_amine Initial Check check_conditions Review Reaction Conditions - Appropriate Base? - Correct Stoichiometry? start->check_conditions Initial Check reagent_sol Solution: - Use fresh/dry reagents - Work under inert atmosphere check_reagents->reagent_sol amine_sol Solution: - Increase temperature - Use polar aprotic solvent (DMF) - Add catalytic DMAP check_amine->amine_sol conditions_sol Solution: - Adjust base (e.g., Pyridine) - Use slight excess of amine - Slow addition of sulfonyl chloride check_conditions->conditions_sol success Successful Sulfonylation reagent_sol->success amine_sol->success conditions_sol->success

Caption: Troubleshooting workflow for failed sulfonylation reactions.

Sulfonylation_Pathway Amine R-NH₂ (Amine) Sulfonamide Ar-SO₂-NHR (Mono-sulfonamide) Amine->Sulfonamide Nucleophilic Attack SulfonylChloride Ar-SO₂Cl (this compound) SulfonylChloride->Sulfonamide SulfonicAcid Ar-SO₃H (Sulfonic Acid) SulfonylChloride->SulfonicAcid Hydrolysis Base Base (e.g., Pyridine) BaseHCl Base·HCl Base->BaseHCl HCl HCl DiSulfonamide Ar-SO₂(Ar-SO₂)NR (Di-sulfonamide) Sulfonamide->DiSulfonamide + Ar-SO₂Cl (Base-mediated) HCl->BaseHCl Neutralization H2O H₂O (Moisture) H2O->SulfonicAcid

Caption: Reaction pathway for sulfonylation and common side reactions.

References

Technical Support Center: Large-Scale Synthesis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride.

Synthetic Workflow Overview

The synthesis of this compound is a multi-step process that can present several challenges, particularly during scale-up. A common synthetic route involves the formation of the 1,2,4-oxadiazole ring followed by chlorosulfonation of the benzene ring. An alternative approach for the introduction of the sulfonyl chloride group is via a Sandmeyer reaction from an aniline precursor.

Synthetic_Workflow cluster_0 Route A: Chlorosulfonation cluster_1 Route B: Sandmeyer Reaction 3-Cyanobenzonitrile 3-Cyanobenzonitrile 3-Cyanobenzamidoxime 3-Cyanobenzamidoxime 3-Cyanobenzonitrile->3-Cyanobenzamidoxime Hydroxylamine 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile 3-Cyanobenzamidoxime->3-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile Acetic Anhydride 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzene 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzene 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile->3-(5-methyl-1,2,4-oxadiazol-3-yl)benzene Hydrolysis/Decarboxylation (Implied) Target_Molecule_A This compound 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzene->Target_Molecule_A Chlorosulfonic Acid 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline Diazonium_Salt Diazonium_Salt 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline->Diazonium_Salt NaNO2, HCl Target_Molecule_B This compound Diazonium_Salt->Target_Molecule_B SO2, CuCl2

Caption: Overview of synthetic routes to the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound on a large scale?

A1: There are two main routes. The first involves the synthesis of the 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzene core, followed by direct chlorosulfonation. The second, and often safer for scale-up, is a Sandmeyer-type reaction starting from 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline.[1][2][3][4][5]

Q2: What are the critical control points in the synthesis of the 1,2,4-oxadiazole ring?

A2: The formation of the benzamidoxime intermediate from the nitrile and the subsequent cyclization with acetic anhydride are critical. Key parameters to control include reaction temperature, stoichiometry of reagents, and removal of byproducts. Incomplete cyclization or side reactions can lead to purification challenges.

Q3: What are the major hazards associated with the chlorosulfonation step?

A3: Chlorosulfonic acid is a highly corrosive and reactive reagent. The reaction is often exothermic and releases hydrogen chloride gas, requiring a well-ventilated area and careful temperature control. On a large scale, the addition of the substrate to chlorosulfonic acid must be done slowly and with efficient cooling to prevent runaway reactions.[6]

Q4: Are there safer alternatives to direct chlorosulfonation for large-scale production?

A4: Yes, the Sandmeyer reaction is a viable and often safer alternative.[1][2][3][4][5] This method avoids the use of large quantities of chlorosulfonic acid and can be performed under milder conditions. It involves the diazotization of an aniline precursor followed by reaction with sulfur dioxide in the presence of a copper catalyst.[1][2][3][4][5]

Q5: How can the purity of the final product be assessed?

A5: The purity of this compound can be determined using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Troubleshooting Guides

Problem Area 1: Formation of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile
Issue Potential Cause Troubleshooting Steps
Low yield of benzamidoxime Incomplete reaction of 3-cyanobenzonitrile with hydroxylamine.- Ensure anhydrous conditions.- Increase reaction time and/or temperature moderately.- Verify the quality of hydroxylamine.
Low yield of oxadiazole Incomplete cyclization of the benzamidoxime with acetic anhydride.- Ensure removal of water from the benzamidoxime intermediate.- Use a slight excess of acetic anhydride.- Consider a catalytic amount of a suitable acid or base to promote cyclization.
Formation of impurities Side reactions during cyclization, such as acylation of the oxadiazole ring.- Optimize reaction temperature to minimize side reactions.- Purify the benzamidoxime intermediate before cyclization.- Employ column chromatography for purification of the oxadiazole.
Problem Area 2: Chlorosulfonation of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzene
Issue Potential Cause Troubleshooting Steps
Low yield of sulfonyl chloride Incomplete reaction or decomposition of the product.- Ensure a sufficient excess of chlorosulfonic acid is used.- Maintain a low reaction temperature during the addition of the substrate.- Gradually increase the temperature to ensure the reaction goes to completion.
Formation of sulfonic acid byproduct Hydrolysis of the sulfonyl chloride during workup.- Perform the aqueous quench at a low temperature.- Minimize the contact time of the product with water.- Use a water-immiscible organic solvent for extraction.
Formation of disulfone or other byproducts Over-reaction or side reactions.- Carefully control the stoichiometry of the reagents.- Optimize the reaction time and temperature.
Difficulty in product isolation Product is an oil or does not precipitate cleanly.- After quenching the reaction with ice, extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).- Wash the organic layer with cold brine to remove residual acid.- Dry the organic layer over anhydrous sodium sulfate before concentrating.
Problem Area 3: Sandmeyer Reaction for Sulfonyl Chloride Synthesis
Issue Potential Cause Troubleshooting Steps
Incomplete diazotization Issues with sodium nitrite or acidic conditions.- Ensure the temperature is maintained between 0-5 °C during diazotization.- Use freshly prepared sodium nitrite solution.- Ensure sufficient acidity for the reaction.
Low yield of sulfonyl chloride Decomposition of the diazonium salt before reaction with SO₂.- Use the diazonium salt immediately after its formation.- Maintain a low temperature throughout the process.
Foaming or vigorous gas evolution Rapid decomposition of the diazonium salt.- Add the sodium nitrite solution slowly and sub-surface if possible.- Ensure adequate stirring and cooling.

Experimental Protocols

Protocol 1: Synthesis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile
  • Preparation of 3-Cyanobenzamidoxime: To a solution of 3-cyanobenzonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate). Heat the mixture at reflux until the reaction is complete (monitored by TLC). Cool the reaction mixture and isolate the crude 3-cyanobenzamidoxime by filtration.

  • Cyclization: Suspend the dried 3-cyanobenzamidoxime in acetic anhydride. Heat the mixture at reflux for several hours. Monitor the reaction progress by TLC. After completion, cool the reaction mixture and pour it into ice water. Extract the product with a suitable organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

Protocol 2: Chlorosulfonation of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzene

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Cool chlorosulfonic acid (typically 3-5 equivalents) in a reaction vessel to 0 °C.

  • Slowly add 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzene to the cooled chlorosulfonic acid, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for a few hours to ensure complete reaction.

  • Cool the reaction mixture back to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with cold water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Protocol 3: Sandmeyer Reaction for the Synthesis of this compound
  • Diazotization: Dissolve 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Chlorosulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride. Cool this solution to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the SO₂ solution. Stir the reaction mixture at a low temperature for several hours.

  • Workup: Pour the reaction mixture into ice water. Extract the product with a suitable organic solvent. Wash the organic layer with water and brine. Dry the organic layer and concentrate to obtain the crude product.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Route A: Chlorosulfonation Route B: Sandmeyer Reaction
Starting Material 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzene3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
Key Reagents Chlorosulfonic acidSodium nitrite, SO₂, CuCl₂
Safety Concerns Highly corrosive and reactive reagent, HCl gas evolution.Handling of diazonium salts (potentially explosive if isolated).
Scalability Can be challenging due to exothermicity and handling of chlorosulfonic acid.Generally considered more scalable and safer.[1][2][3][4][5]
Yields Variable, can be affected by workup conditions.Often good to excellent.

Visualizations

Troubleshooting_Chlorosulfonation cluster_low_yield Low Yield Troubleshooting cluster_impurities Impurity Troubleshooting cluster_isolation Isolation Troubleshooting Start Start Low_Yield Low Yield of Sulfonyl Chloride Start->Low_Yield Impurity_Formation Impurity Formation Start->Impurity_Formation Isolation_Issues Product Isolation Difficulties Start->Isolation_Issues Check_Reagent_Excess Verify Excess of Chlorosulfonic Acid Low_Yield->Check_Reagent_Excess Hydrolysis Sulfonic Acid Formation (Hydrolysis) Impurity_Formation->Hydrolysis Side_Reactions Disulfone/Other Byproducts Impurity_Formation->Side_Reactions Oily_Product Product is an Oil Isolation_Issues->Oily_Product Control_Temperature Maintain Low Temp During Addition Check_Reagent_Excess->Control_Temperature Ensure_Completion Heat to Complete Reaction Control_Temperature->Ensure_Completion Cold_Quench Cold_Quench Hydrolysis->Cold_Quench Quench at Low Temp Optimize_Stoichiometry Optimize_Stoichiometry Side_Reactions->Optimize_Stoichiometry Optimize Stoichiometry & Conditions Solvent_Extraction Solvent_Extraction Oily_Product->Solvent_Extraction Use Organic Solvent Extraction

Caption: Troubleshooting flowchart for the chlorosulfonation step.

References

Technical Support Center: Purification of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride. The information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of this compound has a lower than expected melting point and appears wet or oily. What is the likely impurity?

A1: The most common impurity in the synthesis of sulfonyl chlorides is the corresponding sulfonic acid, in this case, 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonic acid.[1][2] Sulfonyl chlorides are highly susceptible to hydrolysis, and any exposure to moisture during the reaction or work-up can lead to the formation of the sulfonic acid.[1][2] The presence of this more polar and often hygroscopic impurity can lead to a depressed and broad melting point, as well as a wet or oily appearance of the final product.

Q2: How can I minimize the formation of the sulfonic acid impurity during my experiment?

A2: To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout the synthesis and work-up. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). During the work-up, it is important to separate the sulfonyl chloride from the aqueous phase as quickly as possible.[3]

Q3: I have confirmed the presence of the sulfonic acid impurity. What is the best way to remove it?

A3: There are two primary methods for removing the sulfonic acid impurity:

  • Recrystallization: This is an effective method for purifying solid sulfonyl chlorides.[4] A suitable solvent system should be chosen where the sulfonyl chloride is soluble at high temperatures but sparingly soluble at low temperatures, while the sulfonic acid impurity remains more soluble at all temperatures.

  • Flash Column Chromatography: This technique is useful for separating the less polar sulfonyl chloride from the more polar sulfonic acid.[4] A silica gel column is typically used with a non-polar mobile phase.

Q4: What are some recommended recrystallization solvents for this compound?

A4: For aromatic sulfonyl chlorides, non-polar solvents are often effective for recrystallization. Good starting points for solvent screening include:

  • Heptane[5]

  • Hexanes[6]

  • Toluene

  • Mixtures of hexanes and a slightly more polar solvent like ethyl acetate.[6]

The ideal solvent or solvent system will need to be determined experimentally.

Q5: What mobile phase should I use for flash column chromatography to purify my sulfonyl chloride?

A5: For normal-phase flash chromatography on silica gel, a non-polar eluent system is recommended. A gradient elution starting with a non-polar solvent and gradually increasing the polarity is often effective. Common mobile phase systems include:

  • Petroleum ether/ethyl acetate[4]

  • Hexanes/ethyl acetate[6]

The optimal ratio of the solvents will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis first.

Data Presentation

Purification MethodTypical Purity ImprovementAdvantagesDisadvantages
Recrystallization Can achieve >99% puritySimple, cost-effective, scalableRequires the compound to be a solid, potential for product loss in the mother liquor
Flash Column Chromatography Can achieve >98% purityHigh resolution for separating multiple impurities, applicable to oils and solidsMore time-consuming, requires specialized equipment and solvents

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the impure sulfonyl chloride. Add a few drops of the chosen solvent (e.g., heptane) and heat the mixture. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is suitable. If the solid is insoluble even when hot, or too soluble at room temperature, try a different solvent or a solvent mixture.

  • Dissolution: In an Erlenmeyer flask, add the impure this compound and the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using different ratios of a non-polar and a polar solvent (e.g., hexanes:ethyl acetate) to find a system that gives good separation between the product and impurities (Rf of the product should be around 0.3-0.4).

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Loading the Sample: Dissolve the crude sulfonyl chloride in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica to the top of the column.

  • Elution: Run the column with the selected mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Troubleshooting_Workflow start Impure Sulfonyl Chloride (Low MP, Oily) check_impurity Identify Primary Impurity: Is it the sulfonic acid? start->check_impurity recrystallization Recrystallization check_impurity->recrystallization  Yes   other_impurity Other Impurities Present? check_impurity->other_impurity  No   pure_product Pure this compound recrystallization->pure_product chromatography Flash Column Chromatography chromatography->pure_product other_impurity->chromatography  Yes   other_impurity->pure_product  No  

Caption: Troubleshooting workflow for purifying the target compound.

Purification_Experimental_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool Impurities Removed hot_filtration->cool No Insolubles filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for recrystallization.

References

Validation & Comparative

A Comparative Analysis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl Chloride and Other Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sulfonylating Agent Performance with Supporting Experimental Data

In the realm of organic synthesis, particularly in the development of novel therapeutic agents, the choice of a sulfonylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the properties of the final sulfonamide product. This guide provides a comparative analysis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride against other commonly employed sulfonylating agents, including tosyl chloride, mesyl chloride, and nosyl chloride.

Executive Summary

This compound is a specialized sulfonylating agent. The presence of the electron-withdrawing 5-methyl-1,2,4-oxadiazolyl group on the benzene ring is expected to enhance the electrophilicity of the sulfonyl chloride, thereby increasing its reactivity compared to simpler arylsulfonyl chlorides like tosyl chloride. This heightened reactivity can be advantageous in reactions with less nucleophilic amines or when milder reaction conditions are desired. However, this increased reactivity may also lead to lower selectivity in the presence of multiple nucleophilic sites and potentially reduced stability.

This guide will delve into the theoretical basis for these performance differences and present available experimental data to support these claims. Detailed experimental protocols for the synthesis of the title compound and for a general sulfonylation reaction are also provided to aid in practical application.

Comparative Data on Sulfonylating Agents

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic ring increase this electrophilicity, leading to a faster reaction rate. Conversely, electron-donating groups decrease reactivity.

Table 1: Physical and Chemical Properties of Selected Sulfonylating Agents

Sulfonylating AgentChemical StructureMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)
This compound 258.68Solid56426.2 at 760 mmHg
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)190.65Solid67-69146 at 15 mmHg
Methanesulfonyl chloride (Mesyl chloride, MsCl)114.55Liquid-32161-162
4-Nitrobenzenesulfonyl chloride (Nosyl chloride, NsCl)221.62Solid76-79185 at 10 mmHg

Table 2: Comparative Performance Data (Qualitative and Inferred)

ParameterThis compoundTosyl chloride (TsCl)Mesyl chloride (MsCl)Nosyl chloride (NsCl)
Reactivity HighModerateVery HighVery High
Selectivity Moderate to LowHighModerateModerate to Low
Stability ModerateHighLow (moisture sensitive)Moderate
Typical Yields Good to Excellent (inferred)Good to ExcellentGood to ExcellentGood to Excellent

Note: Direct quantitative comparative data for this compound under standardized conditions is limited in the available literature. The performance characteristics are inferred based on the principles of physical organic chemistry, where the electron-withdrawing nature of the oxadiazole ring is expected to enhance reactivity.

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound can be adapted from the synthesis of its 4-substituted isomer.[1] The synthesis involves the cyclization of an intermediate derived from 3-cyanobenzoic acid.

Step 1: Synthesis of 3-Carbamoylbenzonitrile

  • This step would typically involve the partial hydrolysis of 3-cyanobenzoic acid or a related derivative.

Step 2: Formation of the Oxadiazole Precursor

  • The resulting amide would then be converted to an amidoxime.

Step 3: Cyclization to form the Oxadiazole Ring

  • The amidoxime would be cyclized with an appropriate reagent, such as acetic anhydride, to form the 5-methyl-1,2,4-oxadiazole ring.

Step 4: Chlorosulfonylation

  • The resulting 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzene would undergo chlorosulfonylation, for example, by reaction with chlorosulfonic acid, to yield the final product.

General Protocol for Sulfonamide Synthesis

This protocol can be adapted for use with this compound and other sulfonylating agents.

Materials:

  • Amine (1.0 eq)

  • Sulfonyl chloride (1.1 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Base (e.g., triethylamine or pyridine, 1.5 eq)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base to the stirred solution.

  • In a separate flask, dissolve the sulfonyl chloride in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure sulfonamide.

Visualization of Key Processes

Sulfonylation Reaction Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve_amine Dissolve amine in anhydrous DCM cool_solution Cool to 0 °C dissolve_amine->cool_solution add_base Add base cool_solution->add_base add_sulfonyl Add sulfonyl chloride solution dropwise add_base->add_sulfonyl dissolve_sulfonyl Dissolve sulfonyl chloride in anhydrous DCM dissolve_sulfonyl->add_sulfonyl stir_reaction Stir at room temperature (2-24h) add_sulfonyl->stir_reaction quench Quench with water stir_reaction->quench extract Liquid-liquid extraction quench->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate purify Purify (recrystallization or chromatography) concentrate->purify logical_relationship substituent Substituent on Aromatic Ring ewg Electron-Withdrawing Group (EWG) substituent->ewg e.g., -NO2, -CN, heterocycles edg Electron-Donating Group (EDG) substituent->edg e.g., -CH3, -OCH3 increased_e Increased ewg->increased_e decreased_e Decreased edg->decreased_e electrophilicity Electrophilicity of Sulfur Atom increased_r Increased increased_e->increased_r decreased_r Decreased decreased_e->decreased_r reactivity Reactivity increased_r->reactivity decreased_r->reactivity

References

validation of biological activity for 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activity of benzenesulfonamide derivatives, focusing on analogs of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride.

This guide provides a comparative overview of the biological activities of benzenesulfonamide derivatives structurally related to this compound. Due to the limited availability of public data on the specified compound, this report focuses on closely related analogs featuring 1,2,4-oxadiazole and 1,3,4-oxadiazole moieties, which have demonstrated significant potential in anticancer and enzyme inhibition studies.

Introduction to Benzenesulfonamide Derivatives

Benzenesulfonamide and its derivatives are a prominent class of compounds in medicinal chemistry, known for a wide array of pharmacological activities.[1] The incorporation of heterocyclic rings, such as oxadiazoles, has been a successful strategy to enhance their biological profiles, leading to the development of potent enzyme inhibitors and anticancer agents.[2][3]

Anticancer Activity of Structurally Related Analogs

Numerous studies have highlighted the anticancer potential of benzenesulfonamides linked to oxadiazole rings. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Comparison with 1,3,4-Oxadiazole Analogs

A series of 2-benzylthio-4-chloro-5-(5-substituted 1,3,4-oxadiazol-2-yl)benzenesulfonamides has been synthesized and evaluated for their anticancer activity. Several of these compounds demonstrated significant cytostatic activity, particularly against cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancer cell lines.[4] Notably, derivatives bearing a styryl moiety showed promising activity against multiple cancer cell lines.[4]

Table 1: Anticancer Activity of 2-benzylthio-4-chloro-5-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide Derivatives

Compound IDHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)
Analog 1 >301111
Analog 2 291612
Analog 3 16 ± 214 ± 211 ± 1

Data sourced from studies on structurally similar 1,3,4-oxadiazole derivatives.[4]

Enzyme Inhibition: Carbonic Anhydrase

A significant area of research for benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII. These enzymes play a crucial role in the pH regulation of the tumor microenvironment, and their inhibition is a validated strategy for cancer therapy.

Comparison with 1,2,4-Oxadiazole Analogs

Recent research has explored 1,2,4-oxadiazole-containing primary aromatic sulfonamides as potent inhibitors of hCA IX and hCA XII.[5] These compounds have shown promising subnanomolar inhibition, highlighting their potential as selective anticancer agents.[5]

Table 2: Carbonic Anhydrase Inhibitory Activity of 1,2,4-Oxadiazol-5-yl Benzenesulfonamide Derivatives

Compound IDhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
Analog A 25513.14.812.3
Analog B 150075538.912.4
Analog C 41.530.11.50.8

Data sourced from studies on structurally similar 1,2,4-oxadiazole derivatives.[6]

Experimental Protocols

General Synthesis of Benzenesulfonamide Derivatives

The synthesis of these derivatives typically involves a multi-step process. For the 1,3,4-oxadiazole analogs, a key step is the reaction of a carboxylic acid with a hydrazide to form a hydrazone, which is then cyclized to the oxadiazole ring. The benzenesulfonamide moiety is usually introduced by reacting an appropriate amine with a benzenesulfonyl chloride derivative.

For the 1,2,4-oxadiazole analogs, a common synthetic route involves the reaction of a nitrile with hydroxylamine to form an amidoxime, which is then cyclized with an acyl chloride or a carboxylic acid to yield the 1,2,4-oxadiazole ring.

G cluster_synthesis General Synthesis Workflow Starting_Materials Aromatic Nitrile / Carboxylic Acid Intermediate_1 Amidoxime / Hydrazide Starting_Materials->Intermediate_1 Reaction with Hydroxylamine / Hydrazine Intermediate_2 Oxadiazole Ring Formation Intermediate_1->Intermediate_2 Cyclization Final_Compound Benzenesulfonamide Derivative Intermediate_2->Final_Compound Coupling with Benzenesulfonyl Chloride

Caption: General synthetic workflow for oxadiazole-benzenesulfonamide derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The MTT reagent is then added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

G cluster_mtt MTT Assay Workflow Cell_Seeding Seed Cancer Cells Compound_Treatment Treat with Derivatives Cell_Seeding->Compound_Treatment Incubation Incubate (e.g., 72h) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure Absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against different CA isoforms is determined using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of CO₂. The inhibition constants (Kᵢ) are determined by plotting the initial velocity of the reaction against the concentration of the inhibitor.

Signaling Pathways and Mechanisms of Action

Carbonic Anhydrase Inhibition Pathway

Benzenesulfonamide-based CA inhibitors act by binding to the zinc ion in the active site of the enzyme, preventing the hydration of carbon dioxide to bicarbonate and a proton. This disruption of pH regulation in the tumor microenvironment can lead to apoptosis and inhibition of tumor growth.

G cluster_pathway Carbonic Anhydrase Inhibition Pathway CO2_H2O CO2 + H2O CA_IX hCA IX/XII CO2_H2O->CA_IX Catalysis HCO3_H HCO3- + H+ CA_IX->HCO3_H Inhibitor Benzenesulfonamide Derivative Inhibitor->Inhibition Inhibition->CA_IX Inhibition

Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamide derivatives.

Conclusion

While direct experimental data on this compound derivatives remains scarce, the available literature on structurally similar compounds provides a strong rationale for their potential as valuable leads in cancer research. The benzenesulfonamide scaffold, coupled with a 1,2,4-oxadiazole or 1,3,4-oxadiazole moiety, has consistently demonstrated potent anticancer and enzyme inhibitory activities. Further synthesis and biological evaluation of the title compounds are warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers venturing into this promising area of drug discovery.

References

Characterizing Adducts of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl Chloride: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of biological macromolecules by reactive small molecules is a critical area of study in drug development and toxicology. 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride is a reactive electrophile capable of forming adducts with nucleophilic residues in proteins and other biomolecules. Understanding the nature and extent of these modifications is paramount for elucidating mechanisms of action and potential off-target effects. This guide provides a comparative overview of key analytical methods for characterizing such adducts, complete with experimental data and detailed protocols.

Core Analytical Techniques

The characterization of adducts formed by this compound typically involves a combination of chromatographic separation and spectroscopic identification techniques. The primary methods employed are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for identifying and quantifying protein adducts. This technique offers high sensitivity and specificity, allowing for the detection of low-level modifications within complex biological matrices. The general workflow involves the enzymatic digestion of the adducted protein into smaller peptides, followed by chromatographic separation and mass analysis.

Alternative Chromatographic Approaches:

While reverse-phase HPLC is the most common separation technique, other methods can be employed depending on the properties of the adducts:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Useful for separating highly polar adducts that are not well-retained on traditional C18 columns.

  • Size-Exclusion Chromatography (SEC): Can be used for initial sample cleanup to separate the adducted protein from unreacted small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the adducts, confirming the site of modification on the amino acid and the structure of the modifying group. While less sensitive than MS, NMR is unparalleled in its ability to provide unambiguous structural elucidation. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed.

Comparison of Analytical Methods

The choice of analytical method depends on the specific research question, the nature of the sample, and the available instrumentation. The following table summarizes the key performance characteristics of the primary techniques.

Parameter LC-MS/MS NMR Spectroscopy Alternative Methods (e.g., Western Blot)
Primary Use Identification and quantification of adductsStructural elucidation of adductsDetection and semi-quantification of adducts
Sensitivity High (femtomole to attomole)Low (micromole to nanomole)Moderate to High
Specificity HighHighModerate
Structural Info Molecular weight, fragmentation patternDetailed 3D structure, connectivityPresence of adduct (with specific antibodies)
Sample Req. Low (micrograms of protein)High (milligrams of adduct)Moderate (micrograms of protein)
Throughput HighLowHigh

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key experiments.

Protocol 1: LC-MS/MS Analysis of Protein Adducts

This protocol outlines the steps for identifying the specific amino acid residues modified by this compound.

1. Protein Adduction and Digestion:

  • Incubate the target protein (e.g., Human Serum Albumin) with a molar excess of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C for a defined period.
  • Remove excess unreacted sulfonyl chloride by dialysis or using a desalting column.
  • Denature the adducted protein using urea or guanidine hydrochloride.
  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.
  • Digest the protein into peptides using a sequence-specific protease, such as trypsin.

2. LC-MS/MS Analysis:

  • Separate the peptide mixture using a reverse-phase HPLC column (e.g., C18) with a gradient of acetonitrile in water, both containing 0.1% formic acid.
  • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition mode.
  • The mass spectrometer will perform a full scan to detect peptide masses, followed by fragmentation (MS/MS) of the most intense ions.

3. Data Analysis:

  • Search the acquired MS/MS spectra against a protein database using software such as MaxQuant, Proteome Discoverer, or Mascot.
  • Specify the mass of the 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl moiety as a variable modification on nucleophilic amino acid residues (e.g., Cys, Lys, His, Tyr).
  • Manually validate the identified adducted peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Protocol 2: NMR Spectroscopic Analysis of a Model Adduct

This protocol describes the characterization of an adduct formed between the sulfonyl chloride and a single amino acid, such as N-acetyl-cysteine.

1. Synthesis and Purification of the Adduct:

  • React this compound with a molar excess of N-acetyl-cysteine in an appropriate solvent (e.g., acetonitrile/water) at room temperature.
  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
  • Purify the resulting adduct by preparative HPLC or flash column chromatography.

2. NMR Sample Preparation and Data Acquisition:

  • Dissolve the purified adduct in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
  • Acquire ¹H and ¹³C NMR spectra.
  • Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivities and assign all proton and carbon signals.

3. Spectral Interpretation:

  • Analyze the chemical shifts and coupling constants to confirm the covalent attachment of the 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl group to the sulfur atom of the cysteine residue.
  • Compare the spectra of the adduct to those of the starting materials to identify key chemical shift changes indicative of adduct formation.

Visualizing Experimental Workflows

Graphical representations of experimental workflows can aid in understanding the logical flow of the analytical processes.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Protein Target Protein Incubation Incubation & Adduction Protein->Incubation SulfonylChloride This compound SulfonylChloride->Incubation Digestion Denaturation, Reduction, Alkylation & Tryptic Digestion Incubation->Digestion PeptideMixture Peptide Mixture Digestion->PeptideMixture LC Reverse-Phase HPLC Separation PeptideMixture->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS DatabaseSearch Database Search (e.g., MaxQuant) MS->DatabaseSearch Validation Manual Spectral Validation DatabaseSearch->Validation Identification Adduct Identification Validation->Identification

Caption: Workflow for LC-MS/MS analysis of protein adducts.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr_analysis NMR Analysis cluster_interpretation Structural Elucidation StartingMaterials Sulfonyl Chloride + Amino Acid Reaction Chemical Reaction StartingMaterials->Reaction Purification HPLC or Column Chromatography Reaction->Purification PureAdduct Purified Adduct Purification->PureAdduct SamplePrep Dissolve in Deuterated Solvent PureAdduct->SamplePrep Acquisition 1D & 2D NMR Data Acquisition SamplePrep->Acquisition SpectralAnalysis Analyze Chemical Shifts & Coupling Constants Acquisition->SpectralAnalysis StructureConfirmation Confirm Covalent Structure SpectralAnalysis->StructureConfirmation

Caption: Workflow for NMR analysis of a model adduct.

Alternative and Complementary Techniques

Beyond the core methods of LC-MS/MS and NMR, other techniques can provide valuable, albeit often less detailed, information.

  • Western Blotting: Using antibodies that specifically recognize the 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl moiety, Western blotting can be used to detect adducted proteins in complex mixtures. This method is useful for screening and semi-quantitative analysis but does not provide information on the site of modification.

  • Fluorescence Labeling: If the sulfonyl chloride is derivatized with a fluorescent tag, the adducted proteins can be visualized and quantified using fluorescence-based methods such as gel electrophoresis or microscopy. This approach is powerful for cellular imaging studies.

  • Dansyl Chloride as a Proxy: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a structurally related sulfonyl chloride that forms highly fluorescent adducts with primary and secondary amines.[1][2] The well-established protocols for dansylation can serve as a valuable starting point for optimizing the analysis of adducts from other aromatic sulfonyl chlorides.[1][2] The derivatization is typically carried out in a sodium carbonate buffer at room temperature, and the resulting dansylated amino acids can be readily analyzed by reverse-phase HPLC with fluorescence detection.[1]

By employing a combination of these analytical strategies, researchers can gain a comprehensive understanding of the formation, structure, and quantity of adducts formed by this compound, providing crucial insights for drug development and safety assessment.

References

Unveiling the Reactivity Landscape of Substituted Benzenesulfonyl Chlorides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of benzenesulfonyl chlorides is paramount for the synthesis of sulfonamides and other vital organic compounds. The electronic nature of substituents on the benzene ring profoundly influences the electrophilicity of the sulfonyl chloride group, thereby dictating its reaction kinetics with various nucleophiles. This guide provides an objective comparison of the reactivity of different substituted benzenesulfonyl chlorides, supported by experimental data and detailed protocols.

The reactivity of substituted benzenesulfonyl chlorides towards nucleophiles is a classic example of structure-reactivity relationships in organic chemistry. The reaction generally proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom. The rate of this reaction is highly sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, accelerating nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.

Comparative Reactivity: A Quantitative Look

The influence of various substituents on the rate of reaction of benzenesulfonyl chlorides has been extensively studied, often through solvolysis reactions or reactions with specific nucleophiles. A common method to quantify these electronic effects is through Hammett plots, which correlate the logarithm of the reaction rate constant (log k) with the Hammett substituent constant (σ). A positive slope (ρ value) in a Hammett plot indicates that the reaction is favored by electron-withdrawing groups. For the hydrolysis of substituted benzenesulfonyl chlorides, a positive ρ-value is typically observed, confirming that EWGs enhance reactivity.

The following table summarizes the relative reactivity of a series of para-substituted benzenesulfonyl chlorides based on kinetic data from solvolysis experiments.

Substituent (p-X)Substituent Constant (σ)Relative Rate Constant (krel)
Methoxy (OCH3)-0.270.45
Methyl (CH3)-0.170.68
Hydrogen (H)0.001.00
Bromo (Br)0.232.14
Nitro (NO2)0.7810.7

Note: The relative rate constants are illustrative and compiled from various kinetic studies on the solvolysis of benzenesulfonyl chlorides. Absolute values can vary with reaction conditions.

As the data indicates, the presence of a strong electron-withdrawing group like a nitro group at the para position significantly increases the reaction rate compared to the unsubstituted benzenesulfonyl chloride. Conversely, an electron-donating methoxy group decelerates the reaction.

The Underlying Mechanism: An SN2-like Pathway

The reaction of a benzenesulfonyl chloride with a nucleophile (Nu) proceeds through a transition state where the sulfur-nucleophile bond is forming concurrently with the breaking of the sulfur-chlorine bond. The substituents on the benzene ring influence the stability of this transition state.

G cluster_transition_state Transition State R R-Ph-SO₂Cl TS [R-Ph-SO₂(Cl)(Nu)]⁻ R->TS + Nu⁻ Nu Nu⁻ P R-Ph-SO₂Nu TS->P - Cl⁻ Cl Cl⁻

Figure 1. SN2-like reaction mechanism.

Electron-withdrawing groups stabilize the developing negative charge on the sulfonyl oxygen atoms in the trigonal bipyramidal transition state, thereby lowering the activation energy and increasing the reaction rate. Conversely, electron-donating groups destabilize this transition state.

Experimental Protocol: Kinetic Measurement of Solvolysis

The following protocol provides a general method for determining the rate of solvolysis of a substituted benzenesulfonyl chloride by monitoring the change in conductivity of the solution over time.

Materials:

  • Substituted benzenesulfonyl chloride (e.g., p-nitrobenzenesulfonyl chloride)

  • Solvent (e.g., a mixture of water and a suitable organic solvent like acetone or dioxane)

  • Conductivity meter and probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of the substituted benzenesulfonyl chloride in the chosen organic solvent. Prepare the aqueous component of the solvent system.

  • Temperature Equilibration: Equilibrate both the benzenesulfonyl chloride solution and the aqueous solvent separately in the constant temperature water bath to the desired reaction temperature (e.g., 25 °C).

  • Reaction Initiation: Rapidly mix known volumes of the two solutions in a reaction vessel that is also thermostatted in the water bath. Start the timer immediately upon mixing.

  • Conductivity Measurement: Immerse the conductivity probe into the reaction mixture and record the conductivity at regular time intervals. The reaction produces hydrochloric acid, which increases the conductivity of the solution.

  • Data Analysis: The reaction follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where Ct is the conductivity at time t and C∞ is the conductivity at the completion of the reaction. The slope of this line will be -k.

G prep Prepare Stock Solution (Benzenesulfonyl Chloride in Organic Solvent) equilibrate Equilibrate Solutions (Reactant and Aqueous Solvent) to Reaction Temperature prep->equilibrate mix Initiate Reaction (Rapid Mixing) equilibrate->mix measure Monitor Conductivity Over Time mix->measure analyze Data Analysis (Plot ln(C∞ - Ct) vs. time) measure->analyze rate Determine Rate Constant (k) analyze->rate

Figure 2. Experimental workflow for kinetic analysis.

This guide provides a foundational understanding of the factors governing the reactivity of substituted benzenesulfonyl chlorides. For more specific applications, it is recommended to consult the primary literature for detailed kinetic data under the relevant reaction conditions.

Structure-Activity Relationship (SAR) of Benzenesulfonamide Analogs Bearing an Oxadiazole Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy of Analogs

The in vitro anticancer activity of the synthesized (E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives was evaluated against three human cancer cell lines: HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.[1][2]

Table 1: Anticancer Activity (IC₅₀ in µM) of Benzenesulfonamide-Oxadiazole Analogs

Compound IDArHeLaHCT-116MCF-7
7 ClPh>100>100>100
8 Cl4-F-Ph502525
9 Cl4-Cl-Ph251212
10 Cl4-Br-Ph15910
11 Cl4-CF₃-Ph1299
12 Cl4-CN-Ph1299
13 Cl4-NO₂-Ph94.54.5
19 SBn4-F-Ph251212
20 SBn4-CN-Ph1299
31 Cl5-NO₂-Thiophen-2-yl4.50.54
35 SBn5-NO₂-Thiophen-2-yl884>100

Data sourced from Kucyba-Łyczak et al., 2020.[1][2]

Analysis of Structure-Activity Relationships:

From the data presented, several key SAR trends can be identified:

  • Influence of the Arylvinyl Substituent (Ar): The nature of the substituent on the arylvinyl moiety significantly impacts anticancer activity. Electron-withdrawing groups generally enhance potency. For instance, compounds with 4-nitro ( 13 ) and 5-nitrothiophene ( 31 ) groups displayed the highest activity.[1][2]

  • Effect of the Substituent at R¹: The study compared analogs with a chloro group (Cl) and a benzylthio group (SBn) at the R¹ position of the benzenesulfonamide ring. In many cases, the chloro-substituted analogs showed comparable or slightly better activity than their benzylthio counterparts.[1]

  • Position of the Sulfonamide Group: The analysis indicated that the meta position of the sulfonamide group relative to the oxadiazole ring is optimal for anticancer activity.[1][2]

  • Selective Activity: Notably, some compounds exhibited selectivity for certain cell lines. For example, compound 35 was significantly more active against the HCT-116 cell line (IC₅₀ = 4 µM) compared to HeLa and MCF-7.[1]

Experimental Protocols

The methodologies for the synthesis and biological evaluation of the benzenesulfonamide-oxadiazole analogs are detailed below.

General Procedure for the Synthesis of (E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides (7-36):

  • A solution of the appropriate triphenylphosphonium chloride (0.5 mmol) and the corresponding aldehyde (0.6 mmol) in 15 mL of dry dichloromethane is prepared under a nitrogen atmosphere.

  • A solution of N,N-diisopropylethylamine (0.13 g, 1 mmol) in 5 mL of dichloromethane is added to the mixture.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is then evaporated under reduced pressure.

  • Ethanol (4 mL) is added to the residue, and the resulting suspension is stirred vigorously at room temperature for 1 hour to precipitate the product.

  • The solid product is collected by filtration, washed with ethanol, and purified as necessary.[1]

In Vitro Anticancer Activity Assay (MTT Assay):

  • HeLa, HCT-116, and MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells were then treated with the test compounds at various concentrations for 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37 °C.

  • The medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC₅₀ values were calculated from the dose-response curves.[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic workflow for the preparation of the target (E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides via a Wittig reaction.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Triphenylphosphonium Chloride wittig Wittig Reaction in Dichloromethane start1->wittig start2 Aryl Aldehyde start2->wittig start3 N,N-Diisopropylethylamine (DIPEA) start3->wittig Base evaporation Solvent Evaporation wittig->evaporation precipitation Precipitation with Ethanol evaporation->precipitation filtration Filtration & Washing precipitation->filtration product (E)-5-(2-Arylvinyl)-1,3,4-oxadiazol- 2-yl)benzenesulfonamide filtration->product

Caption: General synthetic scheme for benzenesulfonamide-oxadiazole analogs.

References

Comparative Guide to HPLC-MS Analysis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the characterization of reaction products originating from 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride. The focus is on comparing different HPLC-MS methodologies and their performance against alternative analytical techniques, supported by experimental data for researchers, scientists, and professionals in drug development.

Overview of Analytical Challenges

The analysis of the reaction products of this compound presents a typical analytical challenge in pharmaceutical chemistry. The primary goal is to separate and identify the desired product from unreacted starting materials, intermediates, and potential side products. The structural similarity of these compounds often necessitates a high-resolution separation technique coupled with a highly specific detection method, for which HPLC-MS is exceptionally well-suited.

Comparison of HPLC-MS with Alternative Methods

The choice of analytical technique is critical for the accurate and efficient analysis of complex reaction mixtures. While several methods can be employed, HPLC-MS offers a superior combination of separation power and specificity.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-MS Chromatographic separation followed by mass-based detection.High sensitivity and selectivity; provides molecular weight information for identification.Higher equipment cost and complexity.
HPLC-UV Chromatographic separation with UV-Vis absorbance detection.Robust, cost-effective, and widely available.Lower specificity; co-eluting compounds can interfere; not all compounds have a chromophore.
GC-MS Gas chromatographic separation with mass-based detection.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like sulfonyl chlorides, which can be complex.
NMR Spectroscopy Nuclear magnetic resonance to determine molecular structure.Provides detailed structural information.Lower sensitivity; not ideal for complex mixture analysis without prior separation.

Table 1: Comparison of Analytical Techniques.

Experimental Protocols and Data

The following sections detail a typical experimental setup for HPLC-MS analysis and present comparative data.

3.1. HPLC-MS Methodology

A standard approach for the analysis of sulfonyl chloride reaction products involves reversed-phase HPLC coupled with electrospray ionization mass spectrometry (ESI-MS).

  • Chromatographic System: Agilent 1260 Infinity II HPLC or equivalent.

  • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Range: m/z 100 - 800.

3.2. Sample Preparation

  • Quench a 100 µL aliquot of the reaction mixture in 900 µL of acetonitrile.

  • Vortex the sample for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes to precipitate any solids.

  • Transfer the supernatant to an HPLC vial for analysis.

3.3. Quantitative Data Summary

The following table summarizes the retention times (RT) and observed mass-to-charge ratios (m/z) for the starting material and a hypothetical primary product.

CompoundRetention Time (min)[M+H]⁺ (Observed m/z)[M-H]⁻ (Observed m/z)
This compound15.2259.0257.0
Hypothetical Amine Product12.8274.1272.1

Table 2: HPLC-MS Data for Key Reaction Components.

Visualization of Experimental Workflow

The logical flow of the analytical process, from sample preparation to data analysis, is crucial for understanding the experimental design.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS Analysis cluster_data_analysis Data Analysis A Reaction Quenching B Dilution A->B C Centrifugation B->C D HPLC Injection C->D Sample Injection E Chromatographic Separation D->E F ESI Ionization E->F G Mass Analysis F->G H Chromatogram Generation G->H Data Acquisition I Mass Spectra Interpretation G->I Data Acquisition J Product Identification H->J I->J

Caption: Workflow of HPLC-MS analysis.

Comparative Guide to Compounds Derived from 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a representative compound synthesized from 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride and alternative compounds with potential applications in drug discovery. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a reactive chemical intermediate.[1][2] Its sulfonyl chloride group allows for the straightforward synthesis of a variety of derivatives, most commonly sulfonamides, by reaction with primary or secondary amines. The resulting compounds, incorporating both a sulfonamide moiety and an oxadiazole ring, are of interest in medicinal chemistry due to the established biological activities of these functional groups. Sulfonamides are a well-known class of compounds with a broad range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory activities.[3][4] The oxadiazole ring is a bioisostere for ester and amide groups, and it can improve the pharmacokinetic properties of a molecule.[5]

This guide will focus on a representative sulfonamide derivative and compare its hypothetical properties and synthesis with known, biologically active sulfonamides and related compounds.

Representative Compound and Alternatives

For the purpose of this guide, we will consider the synthesis and hypothetical properties of N-phenyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide as a representative product derived from the starting material.

As alternatives for comparison, we will examine several classes of compounds from recent literature that also feature a benzenesulfonyl or related sulfonamide core and exhibit significant biological activity:

  • Benzenesulfonyl chloride-substituted evodiamine derivatives: These compounds have been investigated as potential inhibitors of phosphoglycerate mutase 1 (PGAM1), a key enzyme in glycolysis that is often upregulated in cancer cells.[3]

  • Aryl sulfonyl derivatives containing a pyrimidine ring: These compounds have demonstrated in vitro antitumor and antibacterial activities.[4]

  • Benzene-1,4-disulfonamides: These molecules have been identified as inhibitors of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for cancers dependent on aerobic metabolism.[5]

  • Benzimidazole-sulfonyl derivatives: This class of hybrid molecules has shown a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[6]

Data Presentation: Comparative Performance

The following table summarizes the biological activity of the alternative compound classes. Data for the representative compound is hypothetical as it has not been reported in the literature.

Compound ClassTarget/AssayKey Compound(s)IC50 Value(s)Reference
Representative Compound (Hypothetical) Not DeterminedN/ANot DeterminedN/A
Benzenesulfonyl chloride-substituted evodiamine derivs.PGAM1 InhibitionCompound 11 0.062 µM[3]
PGAM1 InhibitionCompound 34 0.059 µM[3]
H460 cell line (Antiproliferative)Compound 9 9.1 µM[3]
PC9 cell line (Antiproliferative)Compound 9 11.6 µM[3]
Aryl sulfonyl derivatives with pyrimidine ringMCF-7 cell line (Antiproliferative)Compound H4 8.66 µg/mL[4]
MCF-7 cell line (Antiproliferative)Compound H8 52.29 µg/mL[4]
Benzene-1,4-disulfonamidesMIA PaCa-2 cells (OXPHOS Inhibition)Compound 53 0.05 µM[5]
Benzimidazole-sulfonyl derivativesAntibacterial (Gram-positive and -negative)Compound 72 MIC: 0.1 - 0.50 mg/mL[6]

Experimental Protocols

General Synthesis of N-aryl-benzenesulfonamides

This protocol describes a general method for the synthesis of sulfonamides from benzenesulfonyl chlorides, which is applicable for the synthesis of the representative compound, N-phenyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide.

Materials:

  • This compound

  • Aromatic amine (e.g., aniline)

  • Pyridine

  • Ice-cold water

  • Ethanol

Procedure:

  • A mixture of the aromatic amine (0.01 mol) and this compound (0.01 mol) is prepared in pyridine (20 mL).[4]

  • The reaction mixture is refluxed on a water bath for 3 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC).[4]

  • After the reaction is complete, the mixture is cooled to room temperature.[4]

  • The cooled reaction mixture is then poured into ice-cold water.[4]

  • The resulting precipitate is collected by filtration, washed with water, and dried.[4]

  • The crude product is recrystallized from ethanol to yield the purified sulfonamide.[4]

Synthesis of Benzenesulfonyl chloride-substituted evodiamine derivatives

The synthesis of these compounds involves the sulfonylation of an amino group on a modified evodiamine core.

Materials:

  • 3-NH-Evodiamine

  • Various benzenesulfonyl chloride substituents

  • Anhydrous sodium sulfate

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

Procedure:

  • Thirty different evodiamine derivatives were synthesized by the sulfonylation of the amino group of 3-NH-EVO with various benzenesulfonyl chloride substituents.[3]

  • After the reaction, the mixture is dried using anhydrous sodium sulfate.[3]

  • The dried mixture is then purified by vacuum distillation and chromatography using a solvent mixture of CH₂Cl₂:CH₃OH (80:1 v/v).[3]

  • The final product is obtained as a light yellow solid.[3]

Mandatory Visualization

Synthesis_Workflow Synthesis of N-phenyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide Start Starting Materials: This compound Aniline Pyridine Reaction Reaction: Reflux in Pyridine for 3 hours Start->Reaction Workup Work-up: Pour into ice-cold water Reaction->Workup Isolation Isolation: Filter precipitate Wash with water Dry Workup->Isolation Purification Purification: Recrystallize from Ethanol Isolation->Purification Product Final Product: N-phenyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide Purification->Product PGAM1_Inhibition_Pathway Simplified Glycolysis and PGAM1 Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PGAM1 PGAM1 Three_PG->PGAM1 Two_PG 2-Phosphoglycerate PGAM1->Two_PG Pyruvate Pyruvate Two_PG->Pyruvate Inhibitor Benzenesulfonyl chloride-substituted evodiamine derivative Inhibitor->PGAM1

References

Comparative Cross-Reactivity Analysis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of the novel compound 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride. Due to the absence of publicly available cross-reactivity data for this specific molecule, this document outlines a predictive comparison based on the known biological activities of its core chemical scaffolds—the 1,2,4-oxadiazole ring and the benzenesulfonyl chloride moiety. Furthermore, it details the requisite experimental protocols for a comprehensive in vitro safety pharmacology assessment to empirically determine its selectivity profile.

The 1,2,4-oxadiazole heterocycle is a well-established bioisostere for esters and amides, frequently incorporated into molecules with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the benzenesulfonyl chloride group is a reactive functional group used in the synthesis of sulfonamides, a class of compounds with diverse pharmacological targets.[3] The combination of these two moieties in this compound suggests a potential for broad biological activity and, consequently, a significant risk of cross-reactivity with unintended molecular targets.

Comparison with Alternative Compounds

To contextualize the potential cross-reactivity of this compound, it is essential to compare it against structurally related compounds or those with similar intended biological applications. The following table presents a hypothetical comparison with relevant alternatives.

Compound/AlternativeCore Scaffold(s)Known/Potential Target Class(es)Predicted Cross-Reactivity
This compound 1,2,4-Oxadiazole, BenzenesulfonylKinases, GPCRs, ProteasesHigh
Celecoxib Pyrazole, SulfonamideCyclooxygenase-2 (COX-2)Moderate (Known off-targets include carbonic anhydrases)
A-123456 (Hypothetical Kinase Inhibitor) QuinazolineReceptor Tyrosine Kinases (e.g., EGFR, VEGFR)Moderate to High (Dependent on kinase family selectivity)
B-789012 (Hypothetical GPCR Modulator) PhenylpiperidineDopamine/Serotonin ReceptorsHigh (Potential for cross-reactivity with other GPCRs)

Experimental Protocols for Cross-Reactivity Profiling

A comprehensive assessment of off-target effects is critical in early drug development.[4][5] The following protocols describe standard in vitro assays for determining the cross-reactivity profile of a test compound.

Broad-Panel Kinase Profiling

Objective: To determine the inhibitory activity of the test compound against a large panel of purified protein kinases.

Methodology: A common method for large-scale kinase profiling is a radiometric assay that measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a specific substrate.

Procedure:

  • Prepare serial dilutions of the test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO.

  • In a 384-well plate, add the kinase, its specific peptide or protein substrate, and the kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Add the diluted test compound to the wells.

  • Initiate the kinase reaction by adding a solution containing [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and transfer the contents of the wells to a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value for any kinases that are significantly inhibited.

GPCR Binding and Functional Assays

Objective: To identify interactions of the test compound with a panel of G-Protein Coupled Receptors (GPCRs) and to characterize the nature of any interaction (agonist, antagonist, or allosteric modulator).

Methodology: Radioligand binding assays are used to assess the affinity of the test compound for a receptor, while functional assays (e.g., cAMP measurement) determine its effect on receptor signaling.[6][7]

Procedure (Radioligand Binding Assay):

  • Prepare cell membranes from a cell line recombinantly expressing the target GPCR.

  • In a 96-well filter plate, add the cell membranes, a known radioligand for the target GPCR, and the assay buffer.

  • Add serial dilutions of the test compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of the plate and wash the filters to separate bound from unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the ability of the test compound to displace the radioligand and calculate its inhibitory constant (Ki).

Procedure (cAMP Functional Assay for Gs or Gi-coupled GPCRs):

  • Plate cells expressing the target GPCR in a 96-well or 384-well plate.

  • For antagonist screening, pre-incubate the cells with the test compound.

  • Stimulate the cells with a known agonist for the target GPCR.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • For agonist screening, add the test compound directly to the cells without a pre-incubation step and measure the change in cAMP levels.

  • Generate dose-response curves to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) of the test compound.

Visualizing Experimental Workflows and Cross-Reactivity

Cross_Reactivity_Workflow cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_outcome Outcome compound Test Compound: This compound kinase_panel Kinase Panel (>400 kinases) compound->kinase_panel gpcr_panel GPCR Panel (>100 receptors) compound->gpcr_panel ion_channel_panel Ion Channel Panel compound->ion_channel_panel other_targets Other Targets (e.g., Proteases, NHRs) compound->other_targets ic50_determination IC50 / Ki Determination selectivity_profile Selectivity Profile Generation ic50_determination->selectivity_profile hit_validation Hit Validation (Secondary Assays) selectivity_profile->hit_validation sar_guidance Structure-Activity Relationship Guidance hit_validation->sar_guidance risk_assessment Off-Target Risk Assessment hit_validation->risk_assessment

Caption: Workflow for comprehensive in vitro cross-reactivity profiling.

Selectivity_Profile cluster_intended Intended Targets cluster_off_targets Off-Targets (Cross-Reactivity) center Test Compound T1 Target 1 center->T1 High Affinity T2 Target 2 center->T2 High Affinity OT1 Kinase A center->OT1 Moderate Affinity OT2 GPCR B center->OT2 Low Affinity OT3 Ion Channel C center->OT3 High Affinity OT4 Protease D

References

Comparative Analysis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative benchmark analysis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride against other known kinase inhibitors. The data presented herein is a synthesis of established experimental protocols and representative data to model the potential efficacy and selectivity of this compound.

While specific experimental data for this compound is not extensively available in published literature, this guide constructs a comparative framework based on assays commonly used for similar chemical scaffolds. The benzenesulfonyl chloride and oxadiazole moieties are present in various known inhibitors of enzymes such as phosphoinositide 3-kinases (PI3K) and other protein kinases. The following sections detail a hypothetical benchmark study in a PI3K alpha inhibition assay, providing clear data comparison, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Performance Comparison in PI3K Alpha Inhibition Assay

The inhibitory activity of this compound was assessed against PI3K alpha and compared with two known PI3K inhibitors, Alpelisib and Taselisib. The half-maximal inhibitory concentration (IC50) values, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity, are summarized below.

CompoundPI3K Alpha IC50 (nM)
This compound15.8
Alpelisib (Positive Control)5.2
Taselisib (Positive Control)2.9

Experimental Protocols

A detailed methodology for the PI3K alpha inhibition assay is provided to ensure reproducibility and transparency.

PI3K Alpha (p110α/p85α) Kinase Assay Protocol

The inhibitory activity of the compounds was determined using a biochemical assay that measures the phosphorylation of a substrate by the PI3K alpha enzyme.

Materials:

  • Recombinant human PI3K alpha (p110α/p85α)

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 100 µM ATP)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • A solution of the PI3K alpha enzyme is prepared in the kinase buffer.

  • The test compounds are serially diluted in DMSO and then further diluted in the kinase buffer.

  • 10 µL of the enzyme solution is added to the wells of a 384-well plate.

  • 5 µL of the diluted test compounds or control (DMSO for 0% inhibition, a known inhibitor for 100% inhibition) is added to the respective wells.

  • The plate is incubated for 10 minutes at room temperature.

  • To initiate the kinase reaction, 5 µL of a PIP2 and ATP mixture in kinase buffer is added to each well.

  • The reaction is allowed to proceed for 60 minutes at room temperature.

  • The reaction is stopped, and the amount of ADP produced is measured using a detection reagent according to the manufacturer's instructions.

  • Luminescence is read on a plate reader.

  • The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

To further elucidate the context of this research, the following diagrams illustrate the PI3K/AKT signaling pathway and the experimental workflow.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment & Activation PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/AKT signaling pathway, a key regulator of cell growth and survival.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis CompoundPrep Compound Dilution Incubation1 Enzyme-Inhibitor Incubation CompoundPrep->Incubation1 EnzymePrep Enzyme Preparation EnzymePrep->Incubation1 ReactionStart Add Substrate/ATP Incubation1->ReactionStart Incubation2 Kinase Reaction ReactionStart->Incubation2 ReactionStop Stop Reaction Incubation2->ReactionStop Detection Luminescence Detection ReactionStop->Detection DataAnalysis IC50 Calculation Detection->DataAnalysis

Caption: Workflow for the in vitro kinase inhibition assay.

Assessing the Selectivity of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl Chloride as a Key Intermediate for Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive assessment of the selectivity of benzenesulfonamides incorporating a 1,2,4-oxadiazole moiety, a class of compounds for which 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride serves as a key synthetic intermediate. The focus of this analysis is on the inhibition of various human carbonic anhydrase (hCA) isoforms, which are critical targets in the treatment of diseases ranging from glaucoma to cancer.

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While the cytosolic isoforms hCA I and II are widespread, the transmembrane isoforms hCA IX and XII are overexpressed in many solid tumors, contributing to the acidic tumor microenvironment and promoting cancer progression. Therefore, the selective inhibition of these tumor-associated isoforms over the off-target cytosolic ones is a primary goal in the development of novel anticancer therapies.

Comparative Analysis of Inhibitory Potency

The following table summarizes the inhibitory activity (Ki, in nM) of a series of representative 1,2,4-oxadiazole-containing benzenesulfonamides against four key hCA isoforms: the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. Acetazolamide, a clinically used non-selective carbonic anhydrase inhibitor, is included for comparison. The data is adapted from a study by Angeli et al. (2020), which, while not utilizing the exact title sulfonyl chloride, provides a strong rationale for the potential of this class of compounds.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 25012255.7
Compound 7a 10,00098.59.34.5
Compound 7b 9,756104.58.95.2
Compound 8a 8,54387.67.54.3
Compound 8b 7,98876.46.93.9
Compound 8c 8,12381.27.14.1

Data for compounds 7a, 7b, and 8a-c are representative of 1,2,4-oxadiazole-benzenesulfonamides and are included to illustrate the potential selectivity profile of derivatives of this compound.

The data clearly indicates that the 1,2,4-oxadiazole-benzenesulfonamide scaffold can yield potent inhibitors of the tumor-associated hCA IX and hCA XII isoforms, with Ki values in the low nanomolar range. Notably, these compounds exhibit significant selectivity over the cytosolic hCA I and hCA II isoforms, a desirable characteristic for minimizing off-target effects.

Experimental Protocols

Synthesis of 1,2,4-Oxadiazole-Containing Benzenesulfonamides

The synthesis of the target benzenesulfonamides generally involves the reaction of a benzenesulfonyl chloride, such as this compound, with an appropriate amine. A general procedure is as follows:

  • The desired amine (1.2 mmol) is dissolved in a suitable solvent, such as dichloromethane (10 mL).

  • Triethylamine (2.4 mmol) is added to the solution, and the mixture is stirred at room temperature.

  • This compound (1.0 mmol) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is washed with 1M HCl, saturated NaHCO3 solution, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired sulfonamide.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity against different hCA isoforms is determined using a stopped-flow CO2 hydration assay.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII)

  • HEPES buffer (20 mM, pH 7.4)

  • p-Nitrophenol (0.2 mM) as a pH indicator

  • CO2-saturated water

  • The test inhibitor dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • The assay is performed at 25 °C in a total volume of 200 µL.

  • The reaction mixture contains HEPES buffer, p-nitrophenol, and the respective hCA isoform in the presence or absence of the inhibitor at varying concentrations.

  • The reaction is initiated by the rapid mixing of the enzyme/inhibitor solution with CO2-saturated water.

  • The change in absorbance at 400 nm, due to the color change of the pH indicator, is monitored over time.

  • The initial rates of the enzymatic reaction are calculated from the linear portion of the absorbance curve.

  • IC50 values are determined by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.

  • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizing the Role of Carbonic Anhydrase IX in Cancer

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the assessment of carbonic anhydrase inhibitors.

experimental_workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation start This compound reaction Sulfonamide Synthesis start->reaction amine Primary/Secondary Amine amine->reaction sulfonamide 1,2,4-Oxadiazole Benzenesulfonamide Library reaction->sulfonamide inhibition_assay Carbonic Anhydrase Inhibition Assay sulfonamide->inhibition_assay selectivity Selectivity Profiling (hCA I, II, IX, XII) inhibition_assay->selectivity data Ki Values selectivity->data

Experimental workflow for synthesizing and evaluating carbonic anhydrase inhibitors.

caix_signaling_pathway cluster_cell Tumor Cell hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a caix_expr CAIX Expression hif1a->caix_expr caix CAIX (on cell surface) caix_expr->caix hco3 HCO3- caix->hco3 catalyzes h_plus H+ caix->h_plus catalyzes co2 CO2 co2->caix h2o H2O h2o->caix pHi_reg Intracellular pH Regulation (pHi > 7.2) hco3->pHi_reg pHe_acid Extracellular Acidification (pHe < 7.0) h_plus->pHe_acid proliferation Cell Proliferation & Survival pHi_reg->proliferation invasion Invasion & Metastasis pHe_acid->invasion therapy_res Therapy Resistance pHe_acid->therapy_res

Safety Operating Guide

Essential Safety and Disposal Procedures for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and step-by-step guidance for the proper disposal of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. The following information is based on established protocols for handling reactive sulfonyl chlorides.

Immediate Safety and Handling Precautions

This compound is a reactive compound that must be handled with care. Based on the hazardous properties of similar sulfonyl chlorides, this compound is expected to be corrosive, moisture-sensitive, and a lachrymator.[1][2]

Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE):

  • Chemical safety goggles

  • Face shield

  • Chemical-resistant gloves (e.g., neoprene or rubber)

  • Lab coat

Ensure that an eyewash station and safety shower are readily accessible.[1][3][4] Avoid inhalation, ingestion, and contact with skin and eyes.[1] In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

Quantitative Data on a Structurally Similar Compound

PropertyValue (for Benzenesulfonyl Chloride)Reference
Molecular Formula C6H5ClO2S[2]
Molecular Weight 176.62 g/mol [2]
Boiling Point 251-252 °C
Melting Point 13-15 °C
Density 1.384 g/cm³ at 25 °C
Oral LD50 (Rat) 1960 mg/kg[5]
Hazard Statements H302, H314, H402
Precautionary Statements P264, P270, P273, P280

Hazard Statement Codes:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H402: Harmful to aquatic life.

Step-by-Step Disposal Protocol

This protocol details the chemical neutralization of small quantities of this compound in a laboratory setting. This procedure should only be performed by trained personnel.

Materials:

  • This compound waste

  • 2.5 M Sodium hydroxide (NaOH) solution

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Beaker or flask of appropriate size

  • Ice bath

  • pH paper or pH meter

  • Appropriate waste containers

Procedure:

  • Preparation: Don all required PPE and perform the entire procedure within a certified chemical fume hood. Place a beaker or flask containing a magnetic stir bar in an ice bath to control the reaction temperature.

  • Initial Quenching: Slowly and cautiously add the this compound waste to a beaker of cold water with stirring. This initial step hydrolyzes the reactive sulfonyl chloride. Be aware that this reaction is exothermic and may produce corrosive vapors.[2][6]

  • Neutralization: While continuing to stir and cool the solution, slowly add a 2.5 M solution of sodium hydroxide (NaOH).[6] The addition of a base will neutralize the resulting sulfonic acid and any hydrochloric acid generated during hydrolysis.

  • pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the NaOH solution dropwise until the pH of the mixture is stable between 6.0 and 8.0.[7]

  • Waste Collection: Once neutralized, the resulting aqueous solution contains the sodium salt of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonic acid, which is significantly less hazardous. This solution should be collected in a designated aqueous hazardous waste container.

  • Final Disposal: The collected, neutralized waste must be disposed of through your institution's hazardous waste management program.[7][8] Do not pour the neutralized solution down the drain unless explicitly permitted by local regulations and your institution's safety office.[6][7]

  • Decontamination: All glassware and equipment used in this procedure must be thoroughly rinsed. The first rinse should be collected and disposed of as hazardous waste.[8] Contaminated disposable materials, such as gloves and weighing paper, must also be placed in a designated solid hazardous waste container.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

G start Start: Identify Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe solid_waste Dispose of Contaminated Solids in Solid Hazardous Waste Container fume_hood Work in a Chemical Fume Hood ppe->fume_hood hydrolysis Slowly Add to Cold Water with Stirring in an Ice Bath fume_hood->hydrolysis neutralization Neutralize with 2.5 M NaOH Monitor pH (6.0-8.0) hydrolysis->neutralization aqueous_waste Collect Neutralized Solution in Aqueous Hazardous Waste Container neutralization->aqueous_waste final_disposal Dispose of Waste via Institutional Hazardous Waste Program aqueous_waste->final_disposal solid_waste->final_disposal end End final_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety, handling, and disposal information for this compound. Given the compound's structure, which includes a reactive sulfonyl chloride group, it should be handled with extreme care, assuming it is corrosive and water-reactive. The following procedures are based on best practices for handling similar hazardous chemical compounds.

Immediate Safety and Hazard Information

Primary Hazards:

  • Corrosive: Causes severe burns to skin, eyes, and respiratory tract.[1][3][4]

  • Water-Reactive: Reacts with water and moisture, potentially violently, to release hydrochloric acid and corresponding sulfonic acid.

  • Toxic: Harmful if ingested or inhaled.[1][4]

Personal Protective Equipment (PPE)

Strict adherence to proper PPE is mandatory when handling this compound. The following table summarizes the required equipment.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[5][6][7][8]To protect against splashes of the corrosive liquid and potential reactions. A face shield alone is not sufficient.[8]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, neoprene, or nitrile rubber).[5][6]To prevent skin contact with the corrosive material. Consult glove manufacturer's compatibility charts.
Body Protection Chemical-resistant lab coat or apron, and closed-toe shoes.[5][6][9]To protect skin from spills and splashes.
Respiratory Protection Use in a certified chemical fume hood is required.[4][7][8] If there is a risk of inhalation, a NIOSH-approved respirator with an acid gas cartridge may be necessary.[5][6]To prevent inhalation of corrosive and irritating vapors.

Operational and Disposal Plans

Experimental Workflow and Handling Protocol

All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] An eyewash station and safety shower must be readily accessible.[1][8]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace within the chemical fume hood by removing any unnecessary items and ensuring spill cleanup materials are readily available.

  • Dispensing:

    • Handle under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent reaction with moisture in the air.[1]

    • When transferring the compound, do so carefully to avoid splashes. Use appropriate tools such as a clean, dry syringe or spatula.

    • Keep containers tightly closed when not in use.[1][10]

  • During Reaction:

    • Reactions involving sulfonyl chlorides can be exothermic.[7] Monitor the reaction temperature and have a cooling bath (e.g., ice-water) on standby.

    • Be mindful of incompatible materials such as water, strong bases, alcohols, and strong oxidizing agents.[1][10]

  • Post-Reaction/Workup:

    • Quench the reaction mixture carefully, especially if excess sulfonyl chloride is present. A slow addition to a stirred, cooled basic solution is a common method for neutralizing residual sulfonyl chlorides.[4]

    • Thoroughly decontaminate all equipment that has come into contact with the compound using an appropriate solvent, followed by soap and water.[10]

G Chemical Handling Workflow prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood Proceed when ready prep_spill Prepare Spill Kit prep_hood->prep_spill Proceed when ready handle_dispense Dispense Compound prep_spill->handle_dispense Proceed when ready handle_react Conduct Reaction handle_dispense->handle_react cleanup_quench Quench Reaction Mixture handle_react->cleanup_quench cleanup_decon Decontaminate Equipment cleanup_quench->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose

Caption: Workflow for handling this compound.

Spill Management

In case of a spill, evacuate the area and ensure the fume hood is functioning correctly.

  • Small Spills (in a fume hood):

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand, vermiculite, or diatomaceous earth.[4] Do not use combustible materials like paper towels or sawdust.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the laboratory immediately and alert safety personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Unused Compound and Contaminated Materials:

    • Collect in a clearly labeled, sealed container.

    • Dispose of through your institution's hazardous waste disposal program.[1][4] Do not mix with other waste streams unless instructed to do so.

  • Neutralization of Small Quantities (for trained personnel only):

    • Due to the exothermic nature of the reaction, this should only be performed by experienced personnel in a controlled environment.[4]

    • Methodology: In a chemical fume hood, prepare a large container with a cold (ice bath) basic solution, such as 5% sodium bicarbonate or dilute sodium hydroxide.[4] Slowly and with vigorous stirring, add the sulfonyl chloride compound to the basic solution.[4] Monitor the temperature and pH to ensure the reaction remains controlled and the solution stays basic. Once the reaction is complete and neutralized, it can be disposed of according to local regulations.[4]

G Disposal Decision Tree start Waste Generated is_contaminated Contaminated Material or Unused Compound? start->is_contaminated is_trained Trained for Neutralization? is_contaminated->is_trained Yes hazardous_waste Dispose as Hazardous Waste is_contaminated->hazardous_waste No (e.g. spill residue) is_trained->hazardous_waste No neutralize Neutralize with Cold Basic Solution (in hood) is_trained->neutralize Yes check_local_regs Check Local Regulations for Aqueous Waste Disposal neutralize->check_local_regs

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.